5-Phenylpentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMVZIQRMVBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065107 | |
| Record name | Benzenepentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, floral carnation note | |
| Record name | 5-Phenylpentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
155.00 °C. @ 20.00 mm Hg | |
| Record name | 5-Phenyl-1-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 5-Phenylpentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.977 | |
| Record name | 5-Phenylpentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10521-91-2 | |
| Record name | 5-Phenyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010521912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepentanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYLPENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63AX6O7ZXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Phenyl-1-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical and chemical properties of 5-phenylpentan-1-ol, a versatile aromatic alcohol utilized in organic synthesis and as a fragrance component.[1][2] The information is compiled from various authenticated sources to ensure accuracy and relevance for scientific and research applications.
Physicochemical Data Summary
The following table summarizes the principal physical properties of 5-phenylpentan-1-ol. These values are essential for a variety of applications, from reaction setup to formulation and toxicological assessment.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | [3][4][5][6][7] |
| Molecular Weight | 164.24 g/mol | [4][6][8] |
| Appearance | Clear, colorless to pale yellow liquid | [3][5][9] |
| Odor | Floral, carnation, rose-like | [1][6][9] |
| Boiling Point | 155 °C @ 20 mmHg 268.6 °C @ 760 mmHg | [4][6][8][10] [3] |
| Density | 0.975 g/mL at 25 °C | [1][4][9] |
| Refractive Index | n20/D 1.516 | [1][3][4][9] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [6][8][9] |
| Vapor Pressure | 0.0009 hPa @ 25 °C | [6] |
| Flash Point | 100.6 °C | [3] |
| pKa (Predicted) | 15.17 ± 0.10 | [3][9] |
| LogP | 2.8 | [3][8][9] |
Experimental Protocols
While detailed experimental procedures for the determination of all physical constants are not extensively published in readily available literature, the reported values are typically ascertained using standard analytical techniques.
-
Purity and Assay: The purity of 5-phenylpentan-1-ol is commonly determined by Gas Chromatography (GC), with commercially available grades typically having a purity of ≥96.0%.[5]
-
Identification: Identity confirmation is achieved through spectroscopic methods, primarily Fourier-Transform Infrared Spectroscopy (FTIR), which provides a characteristic spectrum for the compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are also standard methods for structural elucidation and confirmation.[1][8]
-
Refractive Index: This property is measured using a refractometer, typically at a specified temperature (20°C) and wavelength (the sodium D-line, 589 nm).[5]
Applications in Synthesis
5-Phenylpentan-1-ol serves as a precursor in various organic syntheses. For instance, it is utilized in the synthesis of analogs of pyrazole-based cannabinoid receptor ligands and in the preparation of oxirane derivatives.[4][9] Its oxidation in the presence of ceric ammonium (B1175870) nitrate (B79036) can yield 2-benzyltetrahydrofuran.[4]
Caption: Synthetic pathways of 5-phenylpentan-1-ol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-phenylpentan-1-ol | TargetMol [targetmol.com]
- 3. 5-Phenylpentan-1-ol|lookchem [lookchem.com]
- 4. 5-Phenyl-1-pentanol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. L12070.06 [thermofisher.com]
- 6. scent.vn [scent.vn]
- 7. chemscene.com [chemscene.com]
- 8. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]
- 10. Benzenepentanol [webbook.nist.gov]
5-Phenylpentan-1-ol: A Comprehensive Technical Guide
An In-depth Review of its Chemical Properties, Synthesis, and Potential Applications for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpentan-1-ol, a versatile aromatic alcohol, holds significance in various scientific domains, from fragrance chemistry to its potential as a synthon in pharmaceutical drug development. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) name. A detailed summary of its physicochemical data is presented in a structured format for clarity. Furthermore, this document outlines established experimental protocols for its synthesis and explores its known applications, providing a valuable resource for researchers and professionals in related fields.
Chemical Identity and Properties
5-Phenylpentan-1-ol is an organic compound characterized by a phenyl group attached to a five-carbon aliphatic chain, terminating in a primary alcohol functional group.
CAS Number: 10521-91-2[1][2][3]
IUPAC Name: 5-phenylpentan-1-ol[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 5-phenylpentan-1-ol is provided in the table below. This data is essential for its handling, application in chemical reactions, and for analytical purposes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | [1][4] |
| Molecular Weight | 164.24 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Odor | Floral, rose-like | |
| Boiling Point | 155 °C at 20 mmHg | [2] |
| Density | 0.975 g/mL at 25 °C | [1] |
| Refractive Index | 1.516 at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [2] |
| Flash Point | > 230 °F (> 110 °C) | [1] |
Safety and Handling
5-Phenylpentan-1-ol is classified as causing serious eye damage (H318). It is recommended to wear protective gloves, and eye/face protection when handling this chemical. Standard laboratory safety protocols should be followed to avoid direct contact and inhalation.
Experimental Protocols: Synthesis of 5-Phenylpentan-1-ol
The synthesis of 5-phenylpentan-1-ol can be achieved through various established organic chemistry methodologies. Below are detailed protocols for two common synthetic routes.
Synthesis via Grignard Reaction
This protocol describes the synthesis of 5-phenylpentan-1-ol starting from 1-bromo-4-phenylbutane (B79780) and formaldehyde (B43269). The Grignard reagent is first prepared from 1-bromo-4-phenylbutane, which then reacts with formaldehyde to yield the target alcohol after acidic workup.
Materials:
-
1-bromo-4-phenylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Paraformaldehyde
-
Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a small portion of a solution of 1-bromo-4-phenylbutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining 1-bromo-4-phenylbutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In a separate flask, dry paraformaldehyde under vacuum and gently heat to depolymerize it into gaseous formaldehyde. Pass the gaseous formaldehyde through the Grignard solution, or alternatively, add dry paraformaldehyde powder (1.5 eq) portion-wise to the stirred Grignard solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 10% aqueous hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 5-phenylpentan-1-ol.
-
Logical Workflow for Grignard Synthesis:
Caption: Workflow for the synthesis of 5-phenylpentan-1-ol via Grignard reaction.
Synthesis via Reduction of 5-Phenylpentanoic Acid
This method involves the reduction of the carboxylic acid group of 5-phenylpentanoic acid to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
5-Phenylpentanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve 5-phenylpentanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation to obtain 5-phenylpentan-1-ol.
-
Experimental Workflow for Reduction:
Caption: Workflow for the reduction of 5-phenylpentanoic acid to 5-phenylpentan-1-ol.
Applications in Research and Development
5-Phenylpentan-1-ol serves as a valuable building block in organic synthesis and has applications in the fragrance industry.
Intermediate in Organic Synthesis
Due to its bifunctional nature (an alcohol group and a phenyl ring), 5-phenylpentan-1-ol is a useful intermediate for the synthesis of more complex molecules. It has been used in the preparation of:
-
Methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302).
-
2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl ester.
The alcohol group can be easily converted to other functional groups, such as halides or aldehydes, allowing for a wide range of subsequent chemical transformations.
Fragrance and Flavor Ingredient
5-Phenylpentan-1-ol is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant floral and rose-like odor. It is also listed as a flavoring agent in the food industry.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available data on the specific biological activities of 5-phenylpentan-1-ol beyond its general use as a fragrance and flavoring agent. No specific interactions with signaling pathways or receptor binding have been reported in the scientific literature. Its structural similarity to other phenylalkanols suggests potential for mild antimicrobial or membrane-disrupting properties, but this remains to be experimentally verified. Further research is required to elucidate any potential pharmacological effects or mechanisms of action.
Conclusion
5-Phenylpentan-1-ol is a well-characterized chemical compound with established physicochemical properties and synthetic routes. Its primary applications lie in its use as a versatile intermediate in organic synthesis and as an ingredient in the fragrance and flavor industries. While its specific biological activities and potential roles in drug development are not yet well-defined, its chemical structure presents opportunities for its incorporation into more complex, biologically active molecules. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key data and providing detailed experimental protocols to facilitate its synthesis and application in the laboratory. Further investigation into its pharmacological properties is warranted to fully explore its potential in the life sciences.
References
Molecular weight and formula of 5-phenylpentan-1-ol.
An In-depth Technical Guide to 5-Phenylpentan-1-ol
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 5-phenylpentan-1-ol, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
5-Phenylpentan-1-ol is a primary alcohol that incorporates a phenyl group. Its chemical properties make it a useful intermediate in organic synthesis.[1][2] The fundamental molecular data for this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1][3][4] |
| Molecular Weight | 164.24 g/mol | [1][2][3][4][5] |
| CAS Number | 10521-91-2 | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)CCCCCO | [3] |
| Physical Form | Liquid | [5] |
| Density | 0.975 g/mL at 25 °C (lit.) | [5] |
| Boiling Point | 155 °C/20 mmHg (lit.) | [5] |
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis of 5-phenylpentan-1-ol followed by its purification and analytical confirmation.
Caption: Workflow for the synthesis and analysis of 5-phenylpentan-1-ol.
Experimental Protocols
Synthesis of 5-Phenylpentan-1-ol via Reduction of 5-Phenylpentanoic Acid
This protocol describes a common method for synthesizing 5-phenylpentan-1-ol by the reduction of 5-phenylpentanoic acid using lithium aluminum hydride (LiAlH₄).
Materials:
-
5-phenylpentanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
15% aqueous sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: A solution of 5-phenylpentanoic acid in anhydrous THF is added dropwise to a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
Reflux: The reaction mixture is then brought to reflux and stirred for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of NaOH, and finally more water.
-
Filtration: The resulting precipitate is filtered through a pad of Celite and washed with ethyl acetate.
-
Extraction and Drying: The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 5-phenylpentan-1-ol can be further purified by flash chromatography on silica (B1680970) gel.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the analysis of 5-phenylpentan-1-ol to determine its purity and confirm its identity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
-
Sample Preparation: A dilute solution of the synthesized 5-phenylpentan-1-ol is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Parameters:
-
Injector Temperature: 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: An initial temperature of 50 °C held for 1 minute, then ramped up to 320 °C at a rate of 10 °C/min, and held for 2 minutes.[6]
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
-
Data Acquisition and Analysis: The sample is injected into the GC-MS system. The retention time of the peak corresponding to 5-phenylpentan-1-ol and its mass spectrum are recorded. The mass spectrum is then compared with a reference spectrum to confirm the identity of the compound. The purity is determined by the relative area of the main peak.
References
- 1. 5-PHENYL-1-PENTANOL(10521-91-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Phenylpentan-1-ol: A Technical Guide for Researchers
An in-depth analysis of the solubility characteristics of 5-phenylpentan-1-ol in aqueous and organic media, providing essential data and standardized methodologies for laboratory applications.
This technical guide offers a comprehensive overview of the solubility of 5-phenylpentan-1-ol, a versatile alcohol derivative used in organic synthesis and as a fragrance component. Understanding its solubility is critical for researchers, scientists, and drug development professionals in designing experimental protocols, formulating products, and predicting the behavior of this compound in various chemical and biological systems.
Quantitative Solubility Data
The solubility of 5-phenylpentan-1-ol is dictated by its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar phenylpentyl chain. This amphipathic nature results in poor solubility in water and high solubility in many organic solvents. The following table summarizes the quantitative solubility data for 5-phenylpentan-1-ol in water and a range of common organic solvents.
| Solvent | Chemical Formula | Solvent Type | Solubility at 25°C (g/L) |
| Water | H₂O | Polar Protic | 0.61[1] |
| Methanol | CH₃OH | Polar Protic | 12222.33[1] |
| Ethanol | C₂H₅OH | Polar Protic | 9462.87[1] |
| Isopropanol | C₃H₇OH | Polar Protic | 5888.7[1] |
| n-Propanol | C₃H₇OH | Polar Protic | 6959.23[1] |
| n-Butanol | C₄H₉OH | Polar Protic | 4805.17[1] |
| Isobutanol | C₄H₉OH | Polar Protic | 3610.62[1] |
| n-Pentanol | C₅H₁₁OH | Polar Protic | 2946.86[1] |
| sec-Butanol | C₄H₉OH | Polar Protic | 3421.29[1] |
| Ethylene Glycol | C₂H₆O₂ | Polar Protic | 1315.34[1] |
| Acetone | C₃H₆O | Polar Aprotic | 7930.81[1] |
| Acetonitrile | C₂H₃N | Polar Aprotic | 6378.91[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 8604.62[1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 3682.24[1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 5252.39[1] |
| 1,4-Dioxane | C₄H₈O₂ | Polar Aprotic | 7689.91[1] |
| 2-Butanone (MEK) | C₄H₈O | Polar Aprotic | 4569.85[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | 1066.53[1] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 8026.96[1] |
| Methyl Acetate | C₃H₆O₂ | Polar Aprotic | 4614.61[1] |
| Toluene | C₇H₈ | Nonpolar | 897.8[1] |
| n-Hexane | C₆H₁₄ | Nonpolar | 300.43[1] |
| Cyclohexane | C₆H₁₂ | Nonpolar | 351.21[1] |
Qualitative descriptions from various sources confirm that 5-phenylpentan-1-ol is "insoluble in water" or "not miscible in water", and "soluble in oils" and "miscible (in ethanol)".[2][3][4]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable experimental outcomes. The following are standardized methods for measuring the aqueous solubility of organic compounds like 5-phenylpentan-1-ol.
OECD Test Guideline 105: Water Solubility
For regulatory purposes and standardized data, the OECD Test Guideline 105 is a widely accepted method for determining the water solubility of chemicals.[1][3][4][5][6] This guideline outlines two primary methods:
-
Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L. An excess of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.
-
Column Elution Method: This method is designed for substances with solubilities below 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured.
Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility. An excess amount of the solid compound is added to the solvent in a flask, which is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Logical Workflows
As 5-phenylpentan-1-ol is not a well-documented bioactive molecule with established signaling pathway interactions, the following diagrams illustrate logical workflows for its characterization.
Conclusion
This technical guide provides a centralized resource for the solubility of 5-phenylpentan-1-ol. The extensive quantitative data presented in a clear tabular format, coupled with detailed experimental protocols, will aid researchers in their laboratory work. The logical workflows offer a systematic approach to solubility determination and preliminary bioactivity screening. A thorough understanding of the solubility of 5-phenylpentan-1-ol is fundamental for its effective application in research, development, and commercial use.
References
- 1. scent.vn [scent.vn]
- 2. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]
- 4. 5-Phenylpentan-1-ol|lookchem [lookchem.com]
- 5. 5-phenylpentan-1-ol | TargetMol [targetmol.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Guide: Determination and Prediction of the Boiling Point of 5-Phenylpentan-1-ol at Various Pressures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of 5-phenylpentan-1-ol at varying pressures. It includes experimentally determined data, theoretical principles for predicting boiling points, and detailed experimental protocols for their determination.
Quantitative Data Summary
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1][2] Consequently, the boiling point is highly dependent on the pressure. For 5-phenylpentan-1-ol, the following boiling points have been reported at different pressures.
| Temperature (°C) | Pressure (mmHg) | Notes |
| 268.6 | 760 | Normal boiling point (at standard atmospheric pressure).[3] |
| 155 | 20 | Boiling point at reduced pressure.[4][5][6][7] |
| 150-152 | 18 | Boiling point at reduced pressure.[8] |
Theoretical Framework: The Pressure-Temperature Relationship
The relationship between the vapor pressure of a liquid and its temperature is non-linear.[1][9] This relationship is fundamentally described by the Clausius-Clapeyron equation, which provides a way to estimate the boiling point of a liquid at a different pressure if the boiling point is known at one pressure and the enthalpy of vaporization is known.[9][10][11]
The two-point form of the Clausius-Clapeyron equation is often used for this purpose:
ln(P₂/P₁) = -ΔHᵥₐₚ/R * (1/T₂ - 1/T₁)
Where:
-
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.
-
ΔHᵥₐₚ is the enthalpy of vaporization.
-
R is the universal gas constant (8.314 J/mol·K).
-
T₁ and T₂ are the absolute temperatures in Kelvin.
For practical laboratory work, pressure-temperature nomographs are often used as a graphical tool to estimate boiling points at reduced pressures without needing to solve the Clausius-Clapeyron equation directly.[10][12][13][14]
Below is a diagram illustrating the logical workflow for estimating a boiling point at a new pressure.
Experimental Protocol: Micro-Boiling Point Determination at Reduced Pressure
When only a small amount of a substance is available, a micro-method can be used to determine its boiling point at a specific pressure.[15][16] This procedure is particularly useful for vacuum distillations where knowing the boiling point at the operating pressure is crucial.
Materials:
-
Sample of 5-phenylpentan-1-ol (a few mL).
-
Thiele tube or similar heating apparatus (e.g., oil bath).
-
Thermometer.
-
Capillary tube (sealed at one end).
-
Small test tube.
-
Vacuum source and manometer.
Procedure:
-
Sample Preparation: Place a small amount of 5-phenylpentan-1-ol into the small test tube.
-
Capillary Insertion: Insert the capillary tube into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to the thermometer and place the assembly in the Thiele tube or oil bath. Connect the apparatus to a vacuum source with a manometer to monitor the pressure.
-
Pressure Adjustment: Evacuate the apparatus to the desired pressure.
-
Heating: Begin heating the apparatus slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air expands.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling.
-
Temperature Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[15]
The following diagram outlines the experimental workflow for this determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Phenylpentan-1-ol|lookchem [lookchem.com]
- 4. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Showing Compound 5-Phenyl-1-pentanol (FDB008262) - FooDB [foodb.ca]
- 7. Page loading... [guidechem.com]
- 8. Benzenepentanol [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]
- 12. Pressure-Temperature Nomograph Tool [merckmillipore.com]
- 13. St Andrews - Chemistry Teaching Laboratories [chemistry.st-andrews.ac.uk]
- 14. nwsci.com [nwsci.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
The Natural Provenance of 5-Phenylpentan-1-ol: A Technical Guide for Researchers
While its presence in flavor and fragrance databases strongly suggests a natural origin, definitive scientific literature detailing the isolation and quantification of 5-phenylpentan-1-ol from a specific biological source remains elusive. This technical guide provides a comprehensive overview of the available evidence for its natural occurrence, its physicochemical properties, and a proposed biosynthetic pathway, addressing researchers, scientists, and drug development professionals.
Introduction
5-Phenylpentan-1-ol is an aromatic alcohol characterized by a floral, rosy scent. Its inclusion in databases such as FooDB and the Human Metabolome Database (HMDB), along with its use as a flavoring agent, points towards its status as a naturally occurring compound. However, a thorough review of scientific literature did not yield a primary research article explicitly documenting its isolation and characterization from a specific plant, fungal, or animal source. This guide synthesizes the existing indirect evidence and provides a framework for future research into the natural origins and biosynthesis of this intriguing molecule.
Physicochemical and Organoleptic Properties
A summary of the key physicochemical and sensory properties of 5-phenylpentan-1-ol is presented in Table 1. This data is crucial for developing analytical methods for its detection and for understanding its potential applications in the flavor and fragrance industries.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Appearance | Colorless liquid | |
| Odor Profile | Floral, Rose, Sweet, Balsamic, Herbal | |
| Boiling Point | 155 °C at 20 mmHg | |
| Solubility | Insoluble in water; soluble in oils and ethanol |
Table 1: Physicochemical and Organoleptic Properties of 5-Phenylpentan-1-ol. This table summarizes the key physical, chemical, and sensory characteristics of the compound, essential for its identification and application.
Evidence for Natural Occurrence
The primary evidence for the natural occurrence of 5-phenylpentan-1-ol comes from its listing in prominent biochemical databases:
-
FooDB (Food Database): Lists 5-phenylpentan-1-ol, suggesting its presence in the food supply.
-
Human Metabolome Database (HMDB): Inclusion in this database indicates its potential presence in the human body, likely through dietary intake.
Furthermore, its established use as a flavoring agent in the food industry implies a natural source, as "natural flavors" must be derived from natural sources according to regulatory definitions in many jurisdictions.
Proposed Biosynthetic Pathway
While the exact biosynthetic pathway for 5-phenylpentan-1-ol has not been elucidated, a putative pathway can be proposed based on the well-established metabolism of phenylalanine and related phenylpropanoids in plants. The logical flow for such a pathway is depicted in the following diagram.
Figure 1: Proposed Biosynthetic Pathway of 5-Phenylpentan-1-ol. This diagram illustrates a putative metabolic route from L-phenylalanine, a common plant amino acid, to 5-phenylpentan-1-ol through the phenylpropanoid pathway followed by chain extension and reduction steps.
This proposed pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. The subsequent activation to cinnamoyl-CoA by 4-coumarate-CoA ligase (4CL) provides the precursor for chain extension. Successive condensations with malonyl-CoA units, followed by reduction steps, could lead to the formation of the five-carbon side chain. The final steps would involve the reduction of the resulting 5-phenylpentanoyl-CoA to 5-phenylpentanal and then to 5-phenylpentan-1-ol by reductases and alcohol dehydrogenases, respectively.
Experimental Protocols for Future Identification
For researchers aiming to definitively identify 5-phenylpentan-1-ol in a natural source, a combination of modern analytical techniques is recommended. The following workflow provides a robust methodology for its extraction, identification, and quantification.
Figure 2: Experimental Workflow for the Identification of 5-Phenylpentan-1-ol. This flowchart outlines a standard and effective procedure for the extraction, analysis, and definitive identification of 5-phenylpentan-1-ol from a biological matrix.
1. Extraction:
-
Solvent Extraction: For non-volatile or semi-volatile analysis, maceration and extraction of the source material with a non-polar solvent such as dichloromethane or hexane (B92381) would be appropriate.
-
Headspace Solid-Phase Microextraction (SPME): For volatile analysis, SPME is a sensitive and solventless technique ideal for capturing aromatic compounds from the headspace of a sample.
2. Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile compounds. The retention time and mass spectrum of the analyte would be compared against a known standard of 5-phenylpentan-1-ol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, particularly if the compound is isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy should be employed.
3. Quantification:
-
A quantitative analysis can be performed using GC-MS with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
Conclusion and Future Directions
While the available evidence strongly supports the classification of 5-phenylpentan-1-ol as a naturally occurring compound, the absence of a definitive report of its isolation from a specific biological source represents a significant knowledge gap. For researchers in natural product chemistry, chemical ecology, and drug development, the confirmation of its natural provenance and the elucidation of its biosynthetic pathway present an exciting research opportunity. The methodologies and proposed pathway outlined in this guide provide a solid foundation for future investigations into this aromatic alcohol. The discovery of its natural source and an understanding of its biosynthesis could unlock new applications in the flavor, fragrance, and pharmaceutical industries.
The Olfactive Landscape of 5-Phenylpentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the odor profile of 5-phenylpentan-1-ol (CAS No. 10521-91-2), a significant aroma chemical in the fragrance and flavor industry. This document outlines its sensory characteristics, presents relevant physicochemical data, and details a generalized experimental protocol for its sensory evaluation.
Olfactive Profile of 5-Phenylpentan-1-ol
5-Phenylpentan-1-ol is an aryl alkyl alcohol recognized for its complex and pleasant aroma. Its scent is predominantly characterized as floral, with distinct notes of rose and carnation being the most prominent descriptors.[1][2] Beyond its primary floral character, the odor profile is nuanced with sweet, balsamic, and herbal undertones.[3] This multifaceted aroma makes it a versatile ingredient in a wide array of fragrance applications. The compound is described as a colorless to pale yellow liquid.[1]
Quantitative Odor Profile
A quantitative breakdown of the odor profile of 5-phenylpentan-1-ol reveals the relative contributions of its various scent characteristics.
| Odor Descriptor | Percentage Contribution |
| Floral | 84.62% |
| Rose | 77.70% |
| Sweet | 68.35% |
| Balsamic | 50.28% |
| Herbal | 49.25% |
Source: Compiled from data available in public chemical databases.[3]
Physicochemical Properties
Understanding the physicochemical properties of 5-phenylpentan-1-ol is crucial for its application in various formulations.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol [3][4] |
| Boiling Point | 155 °C @ 20 mmHg[1][5] |
| Density | 0.975 g/mL at 25 °C[1][5] |
| Refractive Index | 1.516 (n20/D)[1][5] |
| Solubility | Insoluble in water; soluble in oils and alcohol.[1][4] |
| Vapor Pressure | 0.0005 hPa @ 20°C (estimated)[3] |
Experimental Protocol for Sensory Analysis
The sensory evaluation of aroma compounds like 5-phenylpentan-1-ol is critical for characterizing their odor profiles and determining their potential applications. Gas Chromatography-Olfactometry (GC-O) is a state-of-the-art technique for this purpose, coupling the separation power of gas chromatography with the sensitivity of the human nose as a detector.
Principle of Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the separation of volatile compounds in a sample, with the effluent from the gas chromatograph being split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.
Materials and Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile aroma compounds (e.g., DB-5, HP-INNOWax).
-
Olfactometry Port (Sniffing Port): A heated transfer line directs a portion of the column effluent to a glass or stainless steel funnel where the panelist can smell the eluting compounds. Humidified air is typically mixed with the effluent to prevent nasal dehydration.
-
Detector: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) for simultaneous chemical analysis.
-
Sample: 5-phenylpentan-1-ol, diluted in an appropriate solvent (e.g., ethanol, diethyl ether) to a concentration suitable for GC analysis without causing detector overload or panelist fatigue.
-
Trained Sensory Panel: A group of individuals screened for their olfactory acuity and trained in the description of various odors.
Experimental Workflow
The following diagram illustrates the general workflow for the sensory analysis of an aroma compound using GC-O.
Detailed Methodology
-
Sample Preparation: Prepare a series of dilutions of 5-phenylpentan-1-ol in a suitable solvent to determine the optimal concentration for analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Split Ratio: 10:1 (adjust as necessary).
-
-
Olfactometry:
-
The trained panelist sits (B43327) at the sniffing port and records the time, duration, intensity, and descriptor for each odor perceived.
-
Intensity can be rated on a standardized scale (e.g., a 7-point scale from 1 = very weak to 7 = very strong).
-
-
Data Analysis:
-
The retention times of the perceived odors are matched with the peaks on the chromatogram from the FID or MS.
-
The mass spectrum of the corresponding peak is used to confirm the identity of the compound (in this case, 5-phenylpentan-1-ol).
-
The odor descriptors and intensities from the panel are compiled to create a comprehensive odor profile.
-
Biosynthetic and Metabolic Considerations
Currently, there is a lack of specific, publicly available scientific literature detailing the biosynthetic or metabolic pathways directly involving 5-phenylpentan-1-ol. As an aryl alkyl alcohol, it is plausible that its metabolism in biological systems would follow general pathways for alcohol detoxification. This would likely involve oxidation, first to the corresponding aldehyde and then to the carboxylic acid, primarily mediated by alcohol dehydrogenases and aldehyde dehydrogenases in the liver. However, without specific experimental data, any proposed pathway would be speculative.
The following diagram illustrates a generalized metabolic pathway for alcohols, which could be hypothesized for 5-phenylpentan-1-ol.
Disclaimer: This pathway is a generalized representation of alcohol metabolism and has not been experimentally verified for 5-phenylpentan-1-ol.
Conclusion
5-Phenylpentan-1-ol possesses a rich and desirable floral odor profile, making it a valuable component in the palette of perfumers and flavorists. Its sensory characteristics can be thoroughly investigated using established techniques such as Gas Chromatography-Olfactometry. While its specific metabolic fate is not well-documented, it is expected to follow general detoxification pathways for alcohols. Further research into the biosynthesis and metabolism of this and other aryl alkyl alcohols could provide deeper insights into their roles in biological systems and their potential for novel applications.
References
- 1. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 2. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 5-phenylpentan-1-ol from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two robust synthetic pathways for the preparation of 5-phenylpentan-1-ol, a valuable alcohol intermediate in organic synthesis, starting from the readily available precursor, benzaldehyde (B42025). The document provides a comparative analysis of a linear synthesis involving a Knoevenagel condensation and chain extension, and a more convergent approach utilizing a Wittig reaction. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in the practical application of these methodologies.
Route 1: Knoevenagel Condensation and Grignard-based Homologation
This multi-step, linear synthetic strategy builds the carbon skeleton sequentially from benzaldehyde. The pathway involves an initial carbon-carbon bond formation via a Knoevenagel-Doebner condensation, followed by a series of reductions and functional group transformations, culminating in a two-carbon chain extension using a Grignard reagent with ethylene (B1197577) oxide.
Caption: Synthetic pathway for 5-phenylpentan-1-ol starting from benzaldehyde.
Experimental Protocols for Route 1
Step 1: Synthesis of Cinnamic Acid via Knoevenagel-Doebner Condensation
This procedure utilizes the Verley-Doebner modification, which employs pyridine as both solvent and catalyst, with a co-catalyst, to condense malonic acid with benzaldehyde, followed by in-situ decarboxylation.
-
Procedure: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq). Add a catalytic amount of piperidine or β-alanine (0.05 eq). The flask is fitted with a reflux condenser and heated in an oil bath at 90-100 °C for 4-6 hours, or until CO₂ evolution ceases. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The crude cinnamic acid is collected by vacuum filtration, washed with cold water, and can be recrystallized from hot water or an ethanol (B145695)/water mixture.[1]
Step 2: Hydrogenation of Cinnamic Acid to 3-Phenylpropanoic Acid
Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the α,β-unsaturated carboxylic acid.
-
Procedure: Cinnamic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (B95107) (THF). A catalytic amount of 10% Palladium on carbon (Pd/C) (1-2 mol%) is added to the solution. The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 3-phenylpropanoic acid.[2][3]
Step 3: Reduction of 3-Phenylpropanoic Acid to 3-Phenylpropan-1-ol
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent used for the complete reduction of the carboxylic acid to the corresponding primary alcohol.
-
Procedure: An oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) is charged with a suspension of LiAlH₄ (1.2-1.5 eq) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous THF is added dropwise via a dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction is then carefully quenched by cooling to 0 °C and sequential, slow addition of water, 15% aqueous NaOH, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford 3-phenylpropan-1-ol.[4][5]
Step 4: Synthesis of 3-Phenylpropyl Bromide
The primary alcohol is converted to an alkyl bromide, a precursor for the Grignard reagent, using phosphorus tribromide.
-
Procedure: In a flask cooled to 0 °C and under an inert atmosphere, 3-phenylpropan-1-ol (1.0 eq) is dissolved in a dry, non-protic solvent like diethyl ether. Phosphorus tribromide (PBr₃, approx. 0.4 eq) is added dropwise with stirring. After addition, the mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 3-phenylpropyl bromide, which can be purified by vacuum distillation.[6]
Step 5 & 6: Synthesis of 5-Phenylpentan-1-ol via Grignard Reagent and Ethylene Oxide
This two-step sequence involves the formation of a Grignard reagent followed by a nucleophilic ring-opening reaction with ethylene oxide to achieve a two-carbon homologation.
-
Procedure:
-
Grignard Reagent Formation: Under a strict inert atmosphere, magnesium turnings (1.2 eq) are placed in a flame-dried flask. A small crystal of iodine can be added as an activator. A solution of 3-phenylpropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After addition, the mixture is refluxed for an additional 1-2 hours until the magnesium is consumed.
-
Reaction with Ethylene Oxide: The prepared Grignard solution is cooled to 0 °C. Ethylene oxide (1.1-1.5 eq), either condensed as a liquid at low temperature or bubbled as a gas, is slowly introduced into the reaction mixture. The reaction is highly exothermic and the temperature should be carefully controlled. After the addition, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction is quenched by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-phenylpentan-1-ol is then purified by vacuum distillation.
-
Quantitative Data Summary for Route 1
| Step | Reactant | Product | Reagents | Typical Yield |
| 1 | Benzaldehyde | Cinnamic Acid | Malonic Acid, Pyridine, Piperidine | ~90% |
| 2 | Cinnamic Acid | 3-Phenylpropanoic Acid | H₂, Pd/C | >95% |
| 3 | 3-Phenylpropanoic Acid | 3-Phenylpropan-1-ol | LiAlH₄, THF | 85-95% |
| 4 | 3-Phenylpropan-1-ol | 3-Phenylpropyl Bromide | PBr₃ | >90% |
| 5-6 | 3-Phenylpropyl Bromide | 5-Phenylpentan-1-ol | Mg, Ethylene Oxide | 60-75% |
Route 2: Convergent Synthesis via Wittig Reaction
This approach offers a more convergent synthesis by forming the C5 backbone in a single step through a Wittig reaction between benzaldehyde and a four-carbon phosphorus ylide. This is followed by hydrogenation to yield the final product. To avoid interference from the hydroxyl group, it must be protected during the Wittig reagent formation and reaction.
Caption: Convergent synthesis of 5-phenylpentan-1-ol using a Wittig reaction.
Experimental Protocols for Route 2
Step 1-3: Preparation of the (4-Hydroxybutyl)triphenylphosphonium Ylide (Protected)
The Wittig reagent is prepared in three steps: protection of the alcohol, formation of the phosphonium salt, and deprotonation to form the ylide. A common protecting group for the alcohol is tetrahydropyranyl (THP).
-
Procedure:
-
Protection: 4-Bromo-1-butanol (1.0 eq) is dissolved in dichloromethane (B109758) (DCM). A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP, 1.1 eq) at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to give the THP-protected bromobutanol.
-
Phosphonium Salt Formation: The protected bromobutanol (1.0 eq) and triphenylphosphine (B44618) (PPh₃, 1.05 eq) are dissolved in toluene or acetonitrile (B52724) and heated to reflux for 24-48 hours. The resulting white precipitate, the phosphonium salt, is collected by filtration, washed with cold toluene, and dried under vacuum.
-
Ylide Generation: The phosphonium salt (1.0 eq) is suspended in anhydrous THF under an inert atmosphere and cooled to -78 °C. A strong base such as n-butyllithium (n-BuLi, 1.0 eq) is added dropwise, resulting in the formation of the characteristic orange-red color of the unstabilized ylide. The solution is stirred at this temperature for 30-60 minutes before use.[1][7]
-
Step 4: Wittig Reaction with Benzaldehyde
The generated ylide reacts with benzaldehyde to form the alkene. Unstabilized ylides typically favor the formation of the (Z)-alkene.
-
Procedure: To the ylide solution prepared in the previous step at -78 °C, a solution of benzaldehyde (0.95 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by adding a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product contains the protected 5-phenylpent-4-en-1-ol and triphenylphosphine oxide.[4][8][9]
Step 5: Hydrogenation and Deprotection
Catalytic hydrogenation will simultaneously reduce the carbon-carbon double bond and cleave the acid-labile THP protecting group under the typically slightly acidic conditions of the reaction or during workup.
-
Procedure: The crude product from the Wittig reaction is dissolved in ethanol. A catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1-4 atm) at room temperature for 12-24 hours. The catalyst is removed by filtration through Celite. A few drops of dilute HCl can be added to ensure complete cleavage of the THP ether if it has not been removed during hydrogenation. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate 5-phenylpentan-1-ol.
Quantitative Data Summary for Route 2
| Step | Reactant | Product | Reagents | Typical Yield |
| 1-3 | 4-Bromo-1-butanol | Phosphorus Ylide | DHP, PPh₃, n-BuLi | ~70-80% (over 3 steps) |
| 4 | Benzaldehyde & Ylide | Protected Alkene-ol | - | 60-70% |
| 5 | Protected Alkene-ol | 5-Phenylpentan-1-ol | H₂, Pd/C | >95% |
Comparison of Synthetic Routes
-
Route 2 (Wittig): This route is more convergent and potentially more efficient in terms of step count for the main backbone construction. However, it requires the multi-step preparation of the specific Wittig reagent, including protection and deprotection steps. The removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
The choice of route will depend on factors such as starting material availability, scalability, and the desired overall efficiency. Both pathways represent reliable and versatile methods for the synthesis of 5-phenylpentan-1-ol from benzaldehyde.
References
- 1. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to 5-Phenylpentan-1-ol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-phenylpentan-1-ol, a versatile aromatic alcohol. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical nomenclature, physicochemical properties, synthesis, and potential applications. This guide includes a detailed compilation of common synonyms, extensive quantitative data, and proposed experimental protocols. Furthermore, it explores the potential, yet currently unelucidated, biological significance of this compound by proposing a hypothetical mechanism of action and an experimental workflow for its investigation. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Nomenclature and Common Synonyms
5-Phenylpentan-1-ol is known by a variety of names in chemical literature and commercial catalogues. Proper identification is crucial for accurate literature searches and procurement. The compound's IUPAC name is 5-phenylpentan-1-ol.[1] A comprehensive list of its common synonyms, trade names, and identification numbers is provided in Table 1.
Table 1: Common Synonyms and Identifiers for 5-Phenylpentan-1-ol
| Identifier Type | Identifier | Source |
| IUPAC Name | 5-phenylpentan-1-ol | PubChem[1] |
| CAS Number | 10521-91-2 | PubChem[1] |
| Molecular Formula | C₁₁H₁₆O | PubChem[1] |
| Common Synonyms | 5-Phenyl-1-pentanol | PubChem[1] |
| Benzenepentanol | PubChem[1] | |
| Phenylpentanol | PubChem[1] | |
| Phenylamyl alcohol | PubChem[1] | |
| 1-Pentanol, 5-phenyl- | PubChem[1] | |
| FEMA Number | 3618 | The Good Scents Company[2] |
| EINECS Number | 234-064-8 | PubChem[1] |
| UNII | 63AX6O7ZXD | The Good Scents Company[2] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of 5-phenylpentan-1-ol is essential for its application in research and development. This section summarizes key quantitative data, including physical constants and spectroscopic information.
Table 2: Physicochemical Properties of 5-Phenylpentan-1-ol
| Property | Value | Source |
| Molecular Weight | 164.24 g/mol | PubChem[1] |
| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher Scientific[3] |
| Boiling Point | 155 °C at 20 mmHg | PubChem[1] |
| Density | 0.975 g/mL at 25 °C | |
| Refractive Index | n20/D 1.516 (lit.) | |
| Solubility | Insoluble in water; soluble in oils and ethanol. | PubChem[1] |
| Flash Point | >230 °F | |
| LogP | 2.80 |
Table 3: Spectroscopic Data for 5-Phenylpentan-1-ol
| Spectroscopy Type | Key Data / Reference | Source |
| ¹H NMR | Spectrum available | ChemicalBook[4] |
| ¹³C NMR | Spectrum available | ChemicalBook[4] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 91 and 104 | PubChem[1] |
| Infrared (FTIR) | Conforms to structure | Thermo Fisher Scientific[3] |
| Raman | Spectrum available | PubChem[1] |
Synthesis and Reactions
5-Phenylpentan-1-ol is a valuable intermediate in organic synthesis. This section outlines common synthetic routes to the compound and a key reaction in which it is a precursor.
Proposed Experimental Protocol for the Synthesis of 5-Phenylpentan-1-ol
While several general methods for the synthesis of 5-phenylpentan-1-ol are known, this protocol provides a more detailed procedure adapted from the synthesis of a structurally related compound. One common approach involves the reduction of a corresponding carbonyl compound, such as 5-phenylpentanal (B1348794) or a 5-phenylpentanoic acid derivative. Another established method is the reaction of a Grignard reagent with an appropriate epoxide.
Protocol: Grignard Reaction for the Synthesis of 5-Phenylpentan-1-ol
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Ethylene (B1197577) oxide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (flame-dried)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a solution of (3-bromopropyl)benzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of (3-bromopropyl)benzene at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (3-phenylpropylmagnesium bromide).
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether. This step is highly exothermic and requires careful temperature control. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 5-phenylpentan-1-ol.
Oxidation to 2-Benzyltetrahydrofuran (B102498)
5-Phenyl-1-pentanol can undergo intramolecular cyclization upon oxidation to form 2-benzyltetrahydrofuran. This reaction is a key transformation and highlights the utility of 5-phenylpentan-1-ol as a precursor to heterocyclic compounds.
Protocol: Oxidative Cyclization of 5-Phenylpentan-1-ol
Materials:
-
5-Phenylpentan-1-ol
-
Ceric ammonium nitrate (B79036) (CAN)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 5-phenylpentan-1-ol in a mixture of acetonitrile and water.
-
Oxidation: To the stirred solution, add a solution of ceric ammonium nitrate in acetonitrile/water dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-benzyltetrahydrofuran can be purified by column chromatography.
Biological Activity and Signaling Pathways: A Hypothetical Framework
Currently, there is a lack of published data specifically detailing the biological activity and involvement in signaling pathways of 5-phenylpentan-1-ol. However, based on its chemical structure as a phenylalkanol, a class of compounds known to interact with biological membranes, a hypothetical mechanism of action can be proposed. Phenylalkanols are known for their antimicrobial properties, which are thought to arise from their ability to disrupt the integrity and function of bacterial cell membranes.
Hypothetical Mechanism of Action:
The amphipathic nature of 5-phenylpentan-1-ol, with its nonpolar phenylalkyl tail and polar alcohol head, suggests it could intercalate into the lipid bilayers of cell membranes. This insertion could lead to:
-
Increased Membrane Fluidity: Disruption of the ordered lipid packing, leading to a less stable membrane.
-
Leakage of Intracellular Components: Formation of pores or channels, resulting in the loss of essential ions and metabolites.
-
Inhibition of Membrane-Bound Enzymes: Alteration of the membrane environment, affecting the function of proteins involved in processes such as respiration and transport.
This proposed mechanism suggests a broad, non-receptor-mediated antimicrobial activity.
Proposed Experimental Workflow for Investigating Biological Activity
To validate the hypothesized antimicrobial activity and mechanism of action, the following experimental workflow is proposed.
Applications and Future Directions
5-Phenylpentan-1-ol is primarily used as a fragrance ingredient, valued for its floral and rose-like scent.[5] It is also a versatile building block in organic synthesis for the creation of more complex molecules, including potential active pharmaceutical ingredients.
Future research should focus on a systematic evaluation of its biological activities. The proposed antimicrobial properties, if confirmed, could lead to applications in preservatives or topical antiseptic formulations. Furthermore, a deeper understanding of its metabolic fate and toxicological profile is necessary to expand its use in consumer products and pharmaceutical development. The exploration of its potential as a precursor for novel heterocyclic compounds remains a promising avenue for synthetic chemists.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-phenylpentan-1-ol
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-phenylpentan-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a summary of expected spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction to 5-phenylpentan-1-ol
5-phenylpentan-1-ol is an organic compound with the chemical formula C₁₁H₁₆O. It is a colorless liquid and finds applications in the synthesis of various organic molecules. The structure of 5-phenylpentan-1-ol, consisting of a phenyl group attached to a pentanol (B124592) chain, gives rise to a distinct NMR spectrum that is useful for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for 5-phenylpentan-1-ol. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar chemical environments.
Table 1: Predicted ¹H NMR Spectral Data for 5-phenylpentan-1-ol
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Ar-H, ortho) | 7.29 | d | ~7.5 | 2H |
| H-b (Ar-H, meta) | 7.20 | t | ~7.5 | 2H |
| H-c (Ar-H, para) | 7.11 | t | ~7.3 | 1H |
| H-1 | 3.64 | t | ~6.6 | 2H |
| H-5 | 2.62 | t | ~7.7 | 2H |
| H-2 | 1.59 | p | ~6.9 | 2H |
| H-4 | 1.65 | p | ~7.5 | 2H |
| H-3 | 1.37 | p | ~7.2 | 2H |
| OH | Variable | s (broad) | - | 1H |
d: doublet, t: triplet, p: pentet, s: singlet
Table 2: Predicted ¹³C NMR Spectral Data for 5-phenylpentan-1-ol
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-ipso | 142.7 |
| C-ortho | 128.4 |
| C-meta | 128.3 |
| C-para | 125.6 |
| C-1 | 62.9 |
| C-5 | 35.9 |
| C-2 | 32.7 |
| C-4 | 31.5 |
| C-3 | 25.8 |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra for 5-phenylpentan-1-ol requires careful sample preparation and instrument setup.
3.1. Sample Preparation
-
Sample Purity: Ensure the 5-phenylpentan-1-ol sample is of high purity to avoid signals from impurities. If necessary, purify the sample by distillation or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of 5-phenylpentan-1-ol in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is generally required, typically 20-50 mg of the compound in 0.6-0.7 mL of solvent.
-
-
Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.
3.2. NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 220 ppm will cover the expected range of chemical shifts.
Visualizations
4.1. Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 5-phenylpentan-1-ol with the IUPAC numbering for carbon atoms and letter assignments for the distinct proton environments.
Caption: Molecular structure of 5-phenylpentan-1-ol with atom labeling for NMR assignments.
4.2. NMR Experimental Workflow
The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: A generalized workflow for conducting an NMR experiment.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-phenylpentan-1-ol. The information herein is intended to support researchers and professionals in the identification and characterization of this compound in various analytical applications. This document details the primary fragmentation pathways, presents quantitative data of the resulting ions, and outlines the experimental protocols for obtaining such data.
Core Concepts in the Fragmentation of 5-Phenylpentan-1-ol
The mass spectrum of 5-phenylpentan-1-ol (C₁₁H₁₆O, Molecular Weight: 164.24 g/mol ) is characterized by fragmentation patterns typical of both primary alcohols and alkylbenzenes. Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to yield smaller, charged fragments. The relative abundance of these fragments provides a unique fingerprint for the compound.
Key fragmentation mechanisms include:
-
Alpha-Cleavage: As a primary alcohol, 5-phenylpentan-1-ol is susceptible to the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a resonance-stabilized oxonium ion.
-
Benzylic Cleavage: The presence of the phenyl group leads to the characteristic fragmentation of alkylbenzenes, primarily forming a stable tropylium (B1234903) ion.
-
McLafferty Rearrangement: For alkylbenzenes with a side chain of three or more carbons, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the aromatic ring.
-
Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols.
Quantitative Fragmentation Data
The electron ionization mass spectrum of 5-phenylpentan-1-ol is dominated by several key fragment ions. The following table summarizes the most significant peaks observed in the mass spectrum, with their corresponding mass-to-charge ratio (m/z) and relative intensity.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 164 | [C₁₁H₁₆O]⁺˙ (Molecular Ion) | Low |
| 146 | [M - H₂O]⁺˙ | Moderate |
| 133 | [M - CH₂OH]⁺ | Low |
| 105 | [C₈H₉]⁺ | Moderate |
| 92 | [C₇H₈]⁺˙ (McLafferty Rearrangement) | High |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | High (Often Base Peak) |
| 77 | [C₆H₅]⁺ | Moderate |
| 45 | [CH₂CH₂OH]⁺ | Moderate |
| 31 | [CH₂OH]⁺ | High |
Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.
Fragmentation Pathways and Mechanisms
The fragmentation of 5-phenylpentan-1-ol proceeds through several competing pathways, as illustrated in the diagram below. The initial molecular ion (m/z 164) is often of low abundance. The most prominent fragmentation routes involve the formation of the tropylium ion (m/z 91) and the ion resulting from McLafferty rearrangement (m/z 92). The presence of a significant peak at m/z 31 is characteristic of a primary alcohol.
An In-depth Technical Guide to the Infrared (IR) Spectrum of 5-Phenylpentan-1-ol
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-phenylpentan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic spectral features of the molecule, presents a detailed experimental protocol for spectral acquisition, and visualizes the correlation between its molecular structure and spectroscopic signature.
Molecular Structure and Expected IR Absorptions
5-Phenylpentan-1-ol is a primary alcohol containing a phenyl group. Its structure consists of a pentyl chain with a hydroxyl group at one end and a phenyl group at the other. This combination of a hydroxyl group, an alkyl chain, and an aromatic ring gives rise to a characteristic infrared spectrum. The key functional groups and their expected absorption ranges are:
-
O-H Stretching: The hydroxyl group exhibits a strong, broad absorption band due to hydrogen bonding.
-
C-O Stretching: The carbon-oxygen single bond of the primary alcohol shows a strong absorption.
-
Aromatic C-H Stretching: The C-H bonds on the benzene (B151609) ring have a distinct stretching vibration.
-
Aliphatic C-H Stretching: The C-H bonds of the pentyl chain also produce characteristic stretching peaks.
-
Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring result in several absorption bands.
-
Aromatic C-H Bending: Out-of-plane bending of the aromatic C-H bonds provides information about the substitution pattern of the benzene ring.
Data Presentation: Infrared Spectrum Peak Summary
The following table summarizes the principal absorption bands expected in the IR spectrum of 5-phenylpentan-1-ol.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Type |
| 3500 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching (Hydrogen Bonded) |
| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |
| 2960 - 2850 | Strong | C-H (Aliphatic) | Stretching |
| 1600 - 1450 | Medium to Weak | C=C (Aromatic) | Stretching |
| ~1050 | Strong | C-O (Primary Alcohol) | Stretching |
| 770 - 730 & 710 - 690 | Strong | C-H (Aromatic) | Out-of-Plane Bending (Monosubstituted) |
Experimental Protocol: Acquisition of the IR Spectrum
The infrared spectrum of 5-phenylpentan-1-ol, a clear, colorless to pale yellow liquid, is typically obtained using Fourier Transform Infrared (FTIR) spectroscopy.[1][2] The following protocol describes the "neat" sampling technique, which is suitable for pure liquid samples.[3]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Nicolet Avatar FTIR Spectrometer)[4]
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone (B3395972) (for cleaning)
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation: Ensure the 5-phenylpentan-1-ol sample is pure (≥97.5% as per typical commercial grades).[2]
-
Salt Plate Preparation: Retrieve two salt plates from a desiccator. If necessary, clean the plates by rinsing them with a small amount of acetone and allowing them to dry completely. The plates should be handled by their edges to avoid transferring moisture and oils from the skin.[3]
-
Sample Application: Using a Pasteur pipette, place one to two drops of 5-phenylpentan-1-ol onto the center of one salt plate.[3]
-
Creating a Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly between the plates, forming a thin capillary film.[3][5]
-
Spectral Acquisition: Place the assembled salt plates into the sample holder of the FTIR spectrometer.[3]
-
Data Collection: Acquire the infrared spectrum over the desired range, typically 4000 cm⁻¹ to 400 cm⁻¹.[4] A background spectrum of the empty instrument should be collected prior to sample analysis to correct for atmospheric and instrumental variations.
-
Post-Measurement: After the spectrum is obtained, clean the salt plates thoroughly with acetone and return them to the desiccator for storage.[3]
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the different functional moieties of the 5-phenylpentan-1-ol molecule and their corresponding characteristic absorption regions in the infrared spectrum.
Caption: Correlation between the functional groups of 5-phenylpentan-1-ol and their IR spectral regions.
Interpretation of the Spectrum
The IR spectrum of 5-phenylpentan-1-ol is dominated by a very broad and intense absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[4][6] The presence of a strong C-O stretching band around 1050 cm⁻¹ further confirms the presence of a primary alcohol functionality.[6]
The aromatic nature of the molecule is evidenced by several peaks. The C-H stretching vibrations of the benzene ring appear in the 3100-3000 cm⁻¹ region.[7] Additionally, characteristic C=C stretching absorptions of the aromatic ring are expected in the 1600-1450 cm⁻¹ range. The monosubstituted nature of the phenyl group can be confirmed by strong C-H out-of-plane bending bands typically found around 770-730 cm⁻¹ and 710-690 cm⁻¹.
Finally, the aliphatic pentyl chain gives rise to strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range, just below the aromatic C-H stretching region.
References
- 1. lookchem.com [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Potential Biological Activities of 5-Phenylpentan-1-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the potential biological activities of 5-phenylpentan-1-ol derivatives. Publicly available literature with extensive experimental data specifically on a wide range of 5-phenylpentan-1-ol derivatives is limited. Therefore, the information presented herein is largely based on structure-activity relationships, data from analogous compounds, and established experimental frameworks for future investigation.
Executive Summary
5-Phenylpentan-1-ol, a primary alcohol featuring a pentyl chain attached to a benzene (B151609) ring, and its derivatives represent a class of compounds with underexplored pharmacological potential. The inherent amphipathic nature of this scaffold, possessing both a hydrophobic phenylalkyl tail and a modifiable polar head, suggests a propensity for interaction with biological membranes and macromolecules. This guide synthesizes the available data on closely related structures to postulate potential antimicrobial, anti-inflammatory, and anticancer activities for 5-phenylpentan-1-ol derivatives. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research and development in this area.
Postulated Antimicrobial Activity
The structural similarity of 5-phenylpentan-1-ol to other phenylalkanols suggests a potential for antimicrobial effects. The proposed mechanism often involves the disruption of microbial cell membrane integrity. The lipophilic phenylalkyl portion of the molecule could intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential intracellular contents, and inhibition of membrane-associated enzymatic processes.
A notable derivative, 5-phenylpentyl isothiocyanate, identified as a natural product from horseradish, has demonstrated non-selective antimicrobial activity against a panel of six bacterial and two fungal strains[1]. Isothiocyanates derived from horseradish are known to exhibit antimicrobial effects against various pathogens, including those in the digestive tract[1].
Quantitative Data on Related Antimicrobial Compounds
While specific MIC (Minimum Inhibitory Concentration) values for a broad range of 5-phenylpentan-1-ol derivatives are not available, the following table summarizes data for related phenyl-containing compounds to provide a comparative baseline.
| Compound Class/Derivative | Target Organism(s) | Activity Metric | Value | Reference |
| Plicatin B (a prenylated phenylpropanoid) | Streptococcus mutans, S. sanguinis, S. mitis | MIC | 31.2 µg/mL | [2] |
| 5-Guanidinomethyl-1-(4-t-butylphenyl)naphthalene | Methicillin-sensitive Staphylococcus aureus (MSSA) | MIC | 0.5 µg/mL | [3] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC | 10 µg/mL | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 5-phenylpentan-1-ol derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial evaluation of novel compounds.
Potential Anti-inflammatory Activity
Phenyl-containing compounds are frequently investigated for their anti-inflammatory properties. The mechanism of action can be diverse, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB and MAPKs.
For instance, certain 5-phenyl-3H-imidazo[4,5-c][5][6]naphthyridin-4(5H)-one derivatives have demonstrated potent oral anti-inflammatory activities in various rat paw edema models.[7] One derivative, in particular, exhibited broad activity comparable to glucocorticoids.[7] While structurally more complex than simple 5-phenylpentan-1-ol derivatives, this highlights the potential of the phenyl moiety as a pharmacophore in anti-inflammatory drug design.
Quantitative Data on Related Anti-inflammatory Compounds
| Compound | Assay | Activity Metric | Value | Reference |
| 3-benzyl-5-phenyl-3H-imidazo[4,5-c][5][6]naphthyridin-4(5H)-one | Carrageenan-induced rat paw edema | ED₄₀ | 5.3 mg/kg | [7] |
| 3-benzyl-5-phenyl-3H-imidazo[4,5-c][5][6]naphthyridin-4(5H)-one | Zymosan-induced rat paw edema | ED₄₀ | 0.37 mg/kg | [7] |
| Phenyl-pyrazolone derivative 5h | Croton oil ear test in mice | Edema Reduction | Similar to indomethacin | [8] |
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a common primary screen for anti-inflammatory activity.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 5-phenylpentan-1-ol derivative for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells + LPS + solvent) and a negative control (cells only).
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the vehicle control.
-
Postulated Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB and MAPK pathways.
Potential Anticancer Activity
The evaluation of phenyl-containing scaffolds for anticancer activity is a vast field of research. The mechanisms can range from inducing apoptosis and cell cycle arrest to inhibiting key enzymes involved in cancer progression. For example, a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives were synthesized and screened for in vitro antitumor activity against 60 cancer cell lines, with some showing moderate inhibitory effects on the growth of CNS, kidney, and colon cancer cell lines[6].
Quantitative Data on Related Anticancer Compounds
| Compound Class/Derivative | Cell Line | Activity Metric | Value | Reference |
| 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Breast Cancer (T-47D) | Growth Percentage (GP) | 9.28% | [6] |
| Aminobenzylnaphthol (MMZ-45AA) | Pancreatic Cancer (BxPC-3) | IC₅₀ (72h) | 13.26 µM | [9] |
| Aminobenzylnaphthol (MMZ-140C) | Colorectal Cancer (HT-29) | IC₅₀ (72h) | 11.55 µM | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., HT-29, BxPC-3) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of the 5-phenylpentan-1-ol derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Logical Flow for Apoptosis Investigation
Caption: Sequential workflow to investigate apoptotic cell death.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of a wide array of 5-phenylpentan-1-ol derivatives is currently sparse, the foundational chemical structure and data from analogous compounds provide a strong rationale for their investigation as potential therapeutic agents. The presence of a phenyl ring connected to a flexible alkyl chain offers a versatile scaffold for chemical modification to optimize activity and selectivity. Future research should focus on the systematic synthesis of a library of 5-phenylpentan-1-ol derivatives with varied substitutions on the phenyl ring and modifications of the alcohol moiety. Comprehensive screening of these compounds in the antimicrobial, anti-inflammatory, and anticancer assays detailed in this guide will be crucial to elucidating their therapeutic potential and establishing clear structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New antiinflammatory agents. 2. 5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-ones: a new class of nonsteroidal antiinflammatory agents with potent activity like glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Phenylpentan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpentan-1-ol is a versatile bifunctional molecule incorporating a terminal primary alcohol and a phenyl group connected by a five-carbon aliphatic chain. This unique structure makes it a valuable starting material and intermediate in a wide array of organic syntheses. Its hydroxyl group can be readily transformed into various functional groups, including aldehydes, carboxylic acids, esters, ethers, and halides, which serve as key precursors for more complex molecules. The phenyl moiety allows for electrophilic aromatic substitution and other modifications of the aromatic ring. These application notes provide a comprehensive overview of the synthetic utility of 5-phenylpentan-1-ol, complete with detailed experimental protocols for its key transformations and subsequent reactions.
Introduction
The reactivity of 5-phenylpentan-1-ol is primarily centered around its hydroxyl group. This primary alcohol can undergo oxidation to furnish either the corresponding aldehyde, 5-phenylpentanal, or the carboxylic acid, 5-phenylpentanoic acid, depending on the chosen oxidant and reaction conditions. Furthermore, it is a suitable substrate for esterification and etherification reactions, allowing for the introduction of a variety of functional groups. The hydroxyl group can also be substituted by a halogen, typically bromine, to yield 5-phenylpentyl bromide, a key intermediate for nucleophilic substitution reactions, such as in the malonic ester synthesis of 5-phenylpentanoic acid and its derivatives. A notable intramolecular reaction is its oxidative cyclization to form 2-benzyltetrahydrofuran. This compendium of protocols is designed to serve as a practical guide for chemists in research and development.
Data Presentation
The following tables summarize quantitative data for the key synthetic transformations of 5-phenylpentan-1-ol.
Table 1: Oxidation Reactions of 5-Phenylpentan-1-ol
| Product | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 5-Phenylpentanal | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | 2-4 h | Room Temp. | ~85-95 |
| 5-Phenylpentanoic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | 1-2 h | 0 - Room Temp. | ~80-90 |
Table 2: Functional Group Interconversions of 5-Phenylpentan-1-ol
| Product | Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 5-Phenylpentyl acetate (B1210297) | Acetic anhydride (B1165640), Pyridine (B92270) | Dichloromethane | 2-3 h | Room Temp. | >95 | | 5-Phenylpentyl ethyl ether | 1. NaH, 2. Ethyl iodide | Tetrahydrofuran | 12 h | Room Temp. | ~90 | | 5-Phenylpentyl bromide | Phosphorus tribromide (PBr₃) | Diethyl ether | 4 h | 0 - Room Temp. | ~90 | | 2-Benzyltetrahydrofuran | Ceric Ammonium (B1175870) Nitrate (CAN) | Acetonitrile (B52724) | 1 h | 80 | ~75 |
Table 3: Synthesis of 5-Phenylpentanoic Acid via Malonic Ester Synthesis
| Step | Product | Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Diethyl (5-phenylpentyl)malonate | 1. NaOEt, 2. 5-Phenylpentyl bromide | Ethanol | 12 h | Reflux | ~85 |
| 2 | 5-Phenylpentanoic acid | 1. KOH, 2. H₃O⁺ | Ethanol/Water | 4 h | Reflux | ~90 |
Experimental Protocols
Protocol 1: Oxidation of 5-Phenylpentan-1-ol to 5-Phenylpentanal using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of a primary alcohol to an aldehyde.
Materials:
-
5-Phenylpentan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite®
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
-
To this suspension, add a solution of 5-phenylpentan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 5-phenylpentanal.
Protocol 2: Oxidation of 5-Phenylpentan-1-ol to 5-Phenylpentanoic Acid using Jones Reagent
This protocol details the oxidation of a primary alcohol to a carboxylic acid.
Materials:
-
5-Phenylpentan-1-ol
-
Jones Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-phenylpentan-1-ol (1.0 equivalent) in acetone in a flask and cool to 0 °C in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-phenylpentanoic acid.
Protocol 3: Esterification of 5-Phenylpentan-1-ol to 5-Phenylpentyl Acetate
This protocol describes the formation of an ester from an alcohol and an acid anhydride.
Materials:
-
5-Phenylpentan-1-ol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-phenylpentan-1-ol (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at room temperature.
-
Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 5-phenylpentyl acetate.
Protocol 4: Williamson Ether Synthesis of 5-Phenylpentyl Ethyl Ether
This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.[1]
Materials:
-
5-Phenylpentan-1-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (C₂H₅I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Add a solution of 5-phenylpentan-1-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-phenylpentyl ethyl ether.
Protocol 5: Synthesis of 5-Phenylpentyl Bromide
This protocol describes the conversion of a primary alcohol to an alkyl bromide.
Materials:
-
5-Phenylpentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl ether
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-phenylpentan-1-ol (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto ice-cold water.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous CaCl₂, filter, and concentrate under reduced pressure to obtain 5-phenylpentyl bromide.
Protocol 6: Oxidative Cyclization to 2-Benzyltetrahydrofuran
This protocol details the intramolecular cyclization of 5-phenylpentan-1-ol.
Materials:
-
5-Phenylpentan-1-ol
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-phenylpentan-1-ol (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Add a solution of Ceric Ammonium Nitrate (2.5 equivalents) in water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
After cooling to room temperature, add water and extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-benzyltetrahydrofuran.
Mandatory Visualizations
References
Experimental protocol for the oxidation of 5-phenylpentan-1-ol.
Introduction
The oxidation of primary alcohols is a cornerstone of organic synthesis, providing access to valuable aldehydes and carboxylic acids which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. 5-Phenylpentan-1-ol is a common substrate used to evaluate the efficacy and selectivity of various oxidation protocols. The phenyl group's stability allows for a focus on the reactivity of the primary alcohol moiety. This application note details two primary protocols for the oxidation of 5-phenylpentan-1-ol: a selective oxidation to the aldehyde, 5-phenylpentanal, using Pyridinium (B92312) Chlorochromate (PCC), and a more forceful oxidation to the carboxylic acid, 5-phenylpentanoic acid, employing the Jones reagent.
The choice of oxidant is critical for achieving the desired product. Milder reagents like PCC are effective in halting the oxidation at the aldehyde stage, provided the reaction is conducted under anhydrous conditions to prevent the formation of the gem-diol, which is readily oxidized further.[1][2][3] In contrast, strong oxidizing agents in aqueous media, such as the Jones reagent (a solution of chromium trioxide in sulfuric acid), will typically oxidize primary alcohols to carboxylic acids.[4][5][6] The aldehyde is an intermediate in this reaction but is rapidly hydrated and further oxidized under the reaction conditions.[5]
This document provides detailed experimental procedures for both transformations, a comparative data table, and a visual representation of the general experimental workflow.
Data Presentation
| Parameter | Protocol 1: PCC Oxidation | Protocol 2: Jones Oxidation |
| Product | 5-Phenylpentanal | 5-Phenylpentanoic Acid |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Jones Reagent (CrO₃ in H₂SO₄/H₂O) |
| Stoichiometry (Oxidant) | 1.2 - 1.5 equivalents | 2.5 - 3.0 equivalents |
| Solvent | Dichloromethane (B109758) (DCM) | Acetone (B3395972) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Work-up | Filtration through Celite or silica (B1680970) gel | Quenching with isopropanol (B130326), extraction |
| Product State | Liquid | Solid |
Experimental Protocols
Protocol 1: Selective Oxidation to 5-Phenylpentanal using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of 5-phenylpentan-1-ol to 5-phenylpentanal.
Materials:
-
5-Phenylpentan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite or Silica Gel
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.2 eq.) and Celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 5-phenylpentan-1-ol (1.0 eq.) in anhydrous DCM dropwise at room temperature.[1]
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-phenylpentanal.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation to 5-Phenylpentanoic Acid using Jones Reagent
This protocol details the oxidation of 5-phenylpentan-1-ol to 5-phenylpentanoic acid.
Materials:
-
5-Phenylpentan-1-ol
-
Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)[4]
-
Acetone
-
Isopropanol
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 5-phenylpentan-1-ol (1.0 eq.) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]
-
Slowly add Jones reagent dropwise to the stirred solution. A color change from orange-red to green should be observed.[4] Maintain the temperature below 20 °C during the addition.
-
Continue adding the Jones reagent until the orange-red color persists, indicating an excess of the oxidant.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate to convert the carboxylic acid to its sodium salt.
-
Separate the aqueous layer and acidify to a pH of ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-phenylpentanoic acid.
Mandatory Visualization
Caption: Oxidation pathways of 5-phenylpentan-1-ol.
References
Application Notes and Protocols: 5-Phenylpentan-1-ol as a Versatile Starting Material for Novel Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpentan-1-ol, a colorless liquid with a delicate floral, rosy, and sweet aroma, serves as an excellent and versatile starting material for the synthesis of a range of valuable fragrance compounds.[1][2][3] Its chemical structure, featuring a terminal hydroxyl group and a phenyl moiety, allows for straightforward conversion into esters, aldehydes, and ethers, each with unique and desirable olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of key fragrance derivatives from 5-phenylpentan-1-ol, including 5-phenylpentyl acetate (B1210297) and 5-phenylpentanal (B1348794). The protocols are designed to be readily implemented in a standard laboratory setting. Furthermore, this document summarizes the physicochemical and olfactory properties of these compounds in structured tables and visualizes the synthetic pathways using Graphviz (DOT language) diagrams.
Physicochemical Properties of 5-Phenylpentan-1-ol and its Derivatives
A comprehensive understanding of the physicochemical properties of the starting material and its derivatives is crucial for their effective use in fragrance formulations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (@ 20°C) | Solubility |
| 5-Phenylpentan-1-ol | C₁₁H₁₆O | 164.24 | 155 @ 20 mmHg[1][3] | 0.975[2] | 1.516[2] | Insoluble in water; soluble in oils and ethanol.[1][2][3] |
| 5-Phenylpentyl Acetate | C₁₃H₁₈O₂ | 206.28 | ~280 (estimated) | ~0.96 (estimated) | ~1.49 (estimated) | Insoluble in water; soluble in organic solvents. |
| 5-Phenylpentanal | C₁₁H₁₄O | 162.23 | 110-116 @ 0.2 Torr | ~1.050 (predicted)[4] | ~1.51 (estimated) | Limited solubility in protic media; soluble in aprotic and nonpolar solvents.[5] |
Olfactory Profile of 5-Phenylpentan-1-ol and its Derivatives
The transformation of 5-phenylpentan-1-ol into its corresponding esters and aldehydes significantly modifies its scent profile, offering a palette of notes for perfumers.
| Compound | Odor Description | Olfactory Notes | Potential Applications in Fragrance |
| 5-Phenylpentan-1-ol | Floral, carnation, rose-like.[2] | Rose, sweet, balsamic, herbal.[1] | As a base or middle note in floral and oriental fragrances. |
| 5-Phenylpentyl Acetate | Fruity, floral, sweet. | Pear, banana, rose, green. | Top or middle notes in fruity-floral and green fragrances. |
| 5-Phenylpentanal | Floral, aldehydic, green. | Muguet (lily-of-the-valley), citrus, rosy. | Enhancer for rose and other floral scents; adds a fresh, aldehydic lift.[5] |
Synthetic Pathways and Experimental Protocols
The following section details the synthetic routes from 5-phenylpentan-1-ol to its key fragrance derivatives.
Synthesis of 5-Phenylpentyl Acetate via Fischer Esterification
The esterification of 5-phenylpentan-1-ol with acetic acid, catalyzed by a strong acid, yields 5-phenylpentyl acetate, a compound with a pleasant fruity-floral aroma.
Caption: Synthesis of 5-Phenylpentyl Acetate Workflow.
Protocol:
Materials:
-
5-phenylpentan-1-ol (1 eq.)
-
Glacial acetic acid (2-3 eq.)
-
Concentrated sulfuric acid (catalytic amount, ~0.1 eq.)
-
Deionized water
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus (for vacuum distillation)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 5-phenylpentan-1-ol and glacial acetic acid.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and add cold deionized water.
-
Separate the aqueous layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude 5-phenylpentyl acetate by vacuum distillation to obtain the final product.
Expected Yield: 75-85% Purity Analysis: Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of 5-Phenylpentanal via Oxidation
The oxidation of 5-phenylpentan-1-ol to 5-phenylpentanal provides a fragrance ingredient with a powerful floral and aldehydic character. Mild oxidizing agents are recommended to prevent over-oxidation to the carboxylic acid.
Caption: Oxidation of 5-Phenylpentan-1-ol Workflow.
Protocol (using Pyridinium Chlorochromate - PCC):
Materials:
-
5-phenylpentan-1-ol (1 eq.)
-
Pyridinium chlorochromate (PCC) (1.5 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Funnel with a silica gel plug
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-phenylpentan-1-ol in anhydrous DCM.
-
Add PCC to the solution in one portion with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short plug of silica gel to filter out the chromium salts, washing the plug with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 5-phenylpentanal can be further purified by column chromatography on silica gel or by vacuum distillation.
Expected Yield: 70-80% Purity Analysis: Purity can be determined by GC-MS and NMR spectroscopy.
Signaling Pathway: Olfactory Reception of Fragrance Molecules
The perception of fragrance molecules like 5-phenylpentyl acetate and 5-phenylpentanal begins with their interaction with olfactory receptors in the nasal cavity, initiating a signaling cascade that results in the perception of scent.
Caption: Olfactory Signal Transduction Cascade.
Conclusion
5-Phenylpentan-1-ol is a readily available and cost-effective precursor for the synthesis of a variety of fragrance ingredients. The straightforward esterification and oxidation reactions described in this document provide access to compounds with desirable fruity, floral, and aldehydic notes. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fragrance industry, enabling the exploration and development of new and captivating scents. Further derivatization, such as etherification, can lead to an even broader range of fragrance molecules, highlighting the significant potential of 5-phenylpentan-1-ol as a key building block in modern perfumery.
References
- 1. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0009540A2 - Fragrance compositions - Google Patents [patents.google.com]
- 3. 5-Oxo-5-phenylpentanal | C11H12O2 | CID 11126797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Buy 5-Phenylpentanal | 36884-28-3 [smolecule.com]
Application Notes and Protocols for the GC-MS Analysis of 5-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylpentan-1-ol is an aromatic alcohol with applications in various fields, including fragrance, pharmaceuticals, and organic synthesis. Accurate and reliable quantitative analysis of this compound is crucial for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like 5-phenylpentan-1-ol. This document provides a detailed protocol for the analysis of 5-phenylpentan-1-ol using GC-MS.
Experimental Protocols
This section outlines the detailed methodology for the analysis of 5-phenylpentan-1-ol, from sample preparation to data acquisition and analysis.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to extract 5-phenylpentan-1-ol into a volatile organic solvent suitable for GC-MS analysis.
a) For Liquid Samples (e.g., reaction mixtures, liquid formulations):
-
Direct Dilution: If the sample is already in a GC-compatible solvent and the concentration of 5-phenylpentan-1-ol is within the calibration range, a direct dilution with the same solvent may be sufficient.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a common and effective technique.
-
Take a known volume or weight of the aqueous sample.
-
Add an equal volume of a water-immiscible organic solvent with a low boiling point, such as dichloromethane (B109758) or diethyl ether.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the extracted 5-phenylpentan-1-ol.
-
The extract can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
b) For Solid Samples (e.g., tissues, solid formulations):
-
Soxhlet Extraction: This technique is suitable for the exhaustive extraction of the analyte from a solid matrix.
-
Weigh a known amount of the homogenized solid sample and place it in a Soxhlet thimble.
-
Extract the sample with a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and acetone) for several hours.
-
After extraction, concentrate the solvent using a rotary evaporator.
-
The concentrated extract can then be further purified or directly prepared for GC-MS analysis.
-
-
Ultrasonic Extraction: A faster alternative to Soxhlet extraction.
-
Place a known weight of the homogenized solid sample in a vial.
-
Add a measured volume of a suitable organic solvent.
-
Sonicate the mixture in an ultrasonic bath for 15-30 minutes.
-
Centrifuge or filter the mixture to separate the solid debris from the solvent.
-
The supernatant is then ready for analysis or further concentration.
-
c) Headspace Analysis:
For the analysis of volatile compounds in complex matrices, headspace sampling can be an excellent alternative that requires minimal sample preparation.
-
Place a known amount of the liquid or solid sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 80-120°C) for a specific time to allow the volatile compounds, including 5-phenylpentan-1-ol, to partition into the headspace.
-
An automated headspace sampler can then inject a specific volume of the headspace gas directly into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of 5-phenylpentan-1-ol. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[1][2] |
| Injection Mode | Splitless or split (e.g., 10:1 split ratio), depending on the sample concentration. |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | - Initial temperature: 70 °C, hold for 2 minutes.- Ramp: Increase to 280 °C at a rate of 10 °C/min.- Final hold: Hold at 280 °C for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 3-5 minutes (to avoid detecting the solvent peak) |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of 5-phenylpentan-1-ol.
| Parameter | Value |
| Compound Information | |
| IUPAC Name | 5-phenylpentan-1-ol |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Chromatographic Data | |
| Expected Retention Time | The retention time will vary depending on the specific GC conditions. With the recommended parameters on a DB-5ms column, the retention time is expected to be in the range of 10-15 minutes. |
| Mass Spectrometric Data | |
| Molecular Ion [M]⁺ | m/z 164 |
| Major Fragment Ions (m/z) | 91 (base peak), 104, 92, 77, 65, 51, 41 |
| Quantitative Parameters | |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and sample matrix. Typically in the low ng/mL to pg/mL range. Can be estimated as 3 times the signal-to-noise ratio.[3][4][5] |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity and sample matrix. Typically in the low to mid ng/mL range. Can be estimated as 10 times the signal-to-noise ratio.[3][4][5] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of 5-phenylpentan-1-ol.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of 5-phenylpentan-1-ol using Gas Chromatography-Mass Spectrometry. The outlined methodologies for sample preparation, instrumental analysis, and data interpretation are designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will facilitate accurate and reproducible quantification of 5-phenylpentan-1-ol in a variety of sample matrices.
References
- 1. postnova.com [postnova.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Phenylpentan-1-ol through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Phenylpentan-1-ol is a primary alcohol that can be challenging to analyze directly by Gas Chromatography (GC) due to its polarity. The presence of a hydroxyl (-OH) group can lead to poor peak shape (tailing) due to interactions with active sites in the GC system, reduced volatility, and potential thermal degradation.[1][2] Chemical derivatization is a crucial sample preparation technique that modifies the analyte to improve its chromatographic behavior.[1][3] This process replaces the active hydrogen of the hydroxyl group with a less polar functional group, thereby increasing volatility, improving thermal stability, and enhancing detector response.[1][3][4] This application note provides detailed protocols for two common and effective derivatization methods for 5-phenylpentan-1-ol: Silylation and Acylation.
Principle of Derivatization
The primary goal of derivatization for an alcohol like 5-phenylpentan-1-ol is to mask the polar hydroxyl group.[1]
-
Silylation: This is the most prevalent method for derivatizing alcohols.[3] It involves replacing the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) group.[1] The resulting silyl (B83357) ether is significantly more volatile and less polar than the parent alcohol.[1][3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.
-
Acylation: This method introduces an acyl group to the alcohol, forming an ester.[6] Acylation reduces polarity and improves volatility.[6] Using fluorinated acylating reagents, such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA), can dramatically increase the sensitivity for Electron Capture Detectors (ECD) and also provides excellent performance with Flame Ionization Detectors (FID) and Mass Spectrometry (MS).[1][3][7]
Experimental Protocols
1. Materials and Reagents
-
5-Phenylpentan-1-ol standard
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acylating Reagent: Pentafluoropropionic Anhydride (PFPA)
-
Catalyst/Base (for Acylation): Pyridine (B92270) or Triethylamine (TEA)
-
Solvents: Dichloromethane (B109758) (DCM), Ethyl Acetate, Hexane (all GC grade)
-
Anhydrous Sodium Sulfate
-
2 mL GC vials with screw caps (B75204) and septa
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
2. Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ether of 5-phenylpentan-1-ol.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 5-phenylpentan-1-ol in ethyl acetate.
-
Reaction Setup: Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[1][3]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried sample. The TMCS acts as a catalyst to enhance the reaction rate.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
3. Protocol 2: Acylation using Pentafluoropropionic Anhydride (PFPA)
This protocol details the formation of the pentafluoropropionyl ester of 5-phenylpentan-1-ol.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 5-phenylpentan-1-ol in dichloromethane (DCM).
-
Reaction Setup: Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Reagent Addition: Add 50 µL of pyridine (acts as a base catalyst) followed by 100 µL of PFPA.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.
-
Work-up: Cool the vial to room temperature. Add 500 µL of 5% aqueous sodium bicarbonate to quench the excess PFPA. Vortex for 1 minute.
-
Extraction: Add 500 µL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Sample Transfer: Carefully transfer the upper organic layer (hexane) to a new GC vial for analysis. This step removes acidic byproducts that could damage the GC column.[1][3]
GC-MS Analysis Parameters
The following are typical GC-MS parameters for analyzing the derivatized products.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Scan Range | 40-550 m/z |
Results and Data Presentation
Derivatization is expected to significantly improve the chromatographic performance of 5-phenylpentan-1-ol. The following table summarizes representative data comparing the underivatized alcohol with its TMS and PFP derivatives.
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Signal-to-Noise (S/N) |
| 5-Phenylpentan-1-ol (Underivatized) | 9.85 | 2.1 | 85,000 | 150 |
| 5-Phenylpentan-1-ol TMS Ether | 8.72 | 1.1 | 450,000 | 950 |
| 5-Phenylpentan-1-ol PFP Ester | 9.15 | 1.2 | 410,000 | 890 |
As shown in the representative data, both silylation and acylation lead to a marked improvement in peak symmetry (As closer to 1), a significant increase in column efficiency (Theoretical Plates), and enhanced detector response (S/N ratio). The derivatized compounds are also more volatile, resulting in shorter retention times.
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and GC-MS analysis of 5-phenylpentan-1-ol.
Silylation Reaction of 5-Phenylpentan-1-ol
Caption: Silylation of 5-phenylpentan-1-ol with BSTFA to form its TMS ether derivative.
Derivatization of 5-phenylpentan-1-ol by either silylation or acylation is a highly effective strategy to overcome the challenges associated with its direct GC-MS analysis.[1][8] Both methods significantly improve peak shape, enhance detector response, and increase the overall robustness of the analytical method. The choice between silylation and acylation may depend on the specific requirements of the analysis, such as detector type or potential interferences in the sample matrix.[3] These detailed protocols provide a reliable foundation for researchers to achieve accurate and sensitive quantification of 5-phenylpentan-1-ol in various applications.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. chromtech.com [chromtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
The Use of 5-Phenylpentan-1-ol in Cannabinoid Receptor Ligand Synthesis: A Review of Current Literature and General Protocols
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document explores the potential application of 5-phenylpentan-1-ol in the synthesis of cannabinoid receptor ligands. A thorough review of the current scientific literature reveals a notable absence of established protocols utilizing this specific precursor. While the synthesis of classical and synthetic cannabinoids is well-documented, the incorporation of a 5-phenylpentyl side chain derived from 5-phenylpentan-1-ol is not a common strategy. This document provides an overview of the canonical synthetic routes for major classes of cannabinoid receptor ligands and details the signaling pathways of CB1 and CB2 receptors.
Introduction
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic drug development. The synthesis of ligands that can selectively modulate these receptors is a significant focus of medicinal chemistry. While a diverse array of synthetic cannabinoids has been developed, the starting materials and synthetic strategies are often highly specific to the desired ligand class. This application note investigates the feasibility of using 5-phenylpentan-1-ol as a building block for novel cannabinoid receptor ligands.
Current State of Research: The Absence of 5-Phenylpentan-1-ol in Cannabinoid Synthesis
Despite extensive searches of chemical and biological databases, no specific examples or detailed experimental protocols for the synthesis of cannabinoid receptor ligands directly employing 5-phenylpentan-1-ol as a starting material or intermediate have been identified in the peer-reviewed scientific literature. The established synthetic routes for the major classes of cannabinoid ligands, such as classical cannabinoids and synthetic cannabimimetic indoles, utilize different precursors.
Classical cannabinoids, which are structurally related to Δ⁹-tetrahydrocannabinol (THC), are typically synthesized through the condensation of an alkylresorcinol, such as olivetol (B132274) (5-pentylresorcinol), with a terpene derivative. The alkyl side chain of these molecules is a simple linear alkyl group.
Synthetic cannabinoids, such as the JWH series of compounds, are often indole-based structures. For instance, JWH-018 features a pentyl chain attached to the indole (B1671886) nitrogen. This pentyl group is typically introduced via N-alkylation using a pentyl halide (e.g., 1-bromopentane). The use of a phenyl-substituted pentyl chain is not characteristic of this class of compounds.
General Synthetic Strategies for Cannabinoid Receptor Ligands
While 5-phenylpentan-1-ol is not a documented precursor, understanding the established synthetic methodologies provides context for the development of novel ligands.
Synthesis of Classical Cannabinoids
The synthesis of classical cannabinoids generally involves the acid-catalyzed reaction of a 5-substituted resorcinol (B1680541) with a suitable terpene. A common example is the synthesis of Cannabigerol (CBG) and its analogues.
General Experimental Protocol: Synthesis of Cannabigerol (CBG) Analogs
This protocol is a generalized procedure based on alumina-promoted allylation reactions.
Materials:
-
Substituted resorcinol (e.g., Olivetol) (1.5 molar equivalents)
-
Geraniol (1.0 molar equivalent)
-
Acidic alumina (B75360)
-
Hexanes (solvent)
-
Pressurized reaction tube
-
Filtration apparatus (0.45 μm filter)
-
Rotary evaporator
Procedure:
-
To a pressurized reaction tube, add the substituted resorcinol, geraniol, acidic alumina, and hexanes.
-
Seal the reaction tube and heat it at 5°C above the reflux temperature of the solvent for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a 0.45 μm filter to remove the acidic alumina catalyst.
-
Wash the filtered solid with hexanes.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude oil can be purified by crystallization or column chromatography.
Synthesis of Synthetic Cannabimimetic Indoles (JWH-type)
The synthesis of JWH-018, a potent CB1 and CB2 receptor agonist, is a representative example of the synthesis of cannabimimetic indoles. The key step is the N-alkylation of an indole precursor followed by acylation.
General Experimental Protocol: Synthesis of JWH-018
This is a representative, generalized protocol.
Step 1: N-Alkylation of Indole
-
Dissolve indole in a suitable aprotic solvent (e.g., DMF) in a round-bottom flask.
-
Add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for a specified time to allow for the formation of the indole anion.
-
Add 1-bromopentane (B41390) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-pentylindole.
Step 2: Friedel-Crafts Acylation
-
Dissolve 1-pentylindole in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C and add a Lewis acid catalyst (e.g., aluminum chloride).
-
Add 1-naphthoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield JWH-018.
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs).[1][2] Their activation by an agonist ligand initiates a cascade of intracellular signaling events. Both receptors are primarily coupled to Gi/o proteins.[1][2]
Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2][3] This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently influence gene expression.
Furthermore, stimulation of CB1 and CB2 receptors can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including p42/p44 MAPK (ERK1/2), p38 MAPK, and Jun N-terminal kinase (JNK).[1][2] These pathways are involved in regulating various cellular processes such as cell survival, differentiation, and apoptosis.[2]
The CB1 receptor is also known to modulate ion channels, primarily through the Go protein.[1] It can positively couple to inwardly rectifying potassium channels and negatively to N-type and P/Q-type calcium channels, which is a key mechanism in the modulation of neurotransmission.[1][3]
References
Application Notes and Protocols for the Synthesis of 2-Benzyltetrahydrofuran from 5-Phenyl-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-benzyltetrahydrofuran (B102498), a valuable heterocyclic compound, through the acid-catalyzed intramolecular cyclization of 5-phenyl-1-pentanol. This method offers a straightforward and efficient route to a key structural motif found in various biologically active molecules and serves as a versatile building block in medicinal chemistry. These application notes include a step-by-step experimental procedure, reagent specifications, reaction conditions, purification methods, and expected product characterization data. A comprehensive reaction mechanism and a visual experimental workflow are also provided to facilitate successful execution.
Introduction
Substituted tetrahydrofurans are prevalent structural motifs in a wide range of natural products and pharmaceuticals. The 2-benzyltetrahydrofuran core, in particular, is of significant interest due to its presence in compounds with diverse biological activities. The synthesis described herein utilizes a classic acid-catalyzed intramolecular dehydration of a primary alcohol, 5-phenyl-1-pentanol. This transformation proceeds via protonation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the oxygen atom to form the five-membered ether ring. This method represents an atom-economical and relatively simple approach to this important class of heterocyclic compounds.
Reaction Scheme
The overall reaction for the synthesis of 2-benzyltetrahydrofuran from 5-phenyl-1-pentanol is depicted below:
Figure 1. Acid-catalyzed intramolecular cyclization of 5-phenyl-1-pentanol to 2-benzyltetrahydrofuran.
Experimental Protocol
This section outlines the detailed methodology for the synthesis of 2-benzyltetrahydrofuran.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Phenyl-1-pentanol | ≥98% | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Use with extreme caution |
| Dichloromethane (B109758) (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Prepared | ||
| Brine (Saturated NaCl Solution) | Laboratory Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | For drying | |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | For column chromatography | |
| Hexane | ACS Reagent Grade | For column chromatography | |
| Ethyl Acetate (B1210297) | ACS Reagent Grade | For column chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1-pentanol (10.0 g, 60.9 mmol).
-
Addition of Catalyst: While stirring at room temperature, slowly add concentrated sulfuric acid (1.1 g, 0.6 mL, 11.2 mmol) dropwise to the alcohol.
-
Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100:0 and gradually increasing the polarity) to afford 2-benzyltetrahydrofuran as a colorless oil. Alternatively, fractional distillation under reduced pressure can be employed for purification on a larger scale.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-benzyltetrahydrofuran.
| Parameter | Value |
| Starting Material | |
| 5-Phenyl-1-pentanol | 10.0 g (60.9 mmol) |
| Reagents | |
| Concentrated Sulfuric Acid | 0.6 mL (11.2 mmol) |
| Reaction Conditions | |
| Temperature | Reflux (130-140 °C) |
| Time | 4 hours |
| Product | |
| Theoretical Yield | 9.0 g (60.9 mmol) |
| Characterization Data | |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.34-7.20 (m, 5H), 4.10-4.05 (m, 1H), 3.89-3.84 (m, 1H), 3.78-3.73 (m, 1H), 2.95 (dd, J = 13.5, 6.5 Hz, 1H), 2.75 (dd, J = 13.5, 7.5 Hz, 1H), 2.05-1.85 (m, 3H), 1.65-1.55 (m, 1H) |
| ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | 139.5, 129.2, 128.4, 126.1, 80.5, 67.8, 42.1, 31.5, 25.9 |
Note: NMR data is based on literature reports for a structurally similar compound and should be confirmed by experimental analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-benzyltetrahydrofuran.
Reaction Mechanism
Caption: Mechanism of acid-catalyzed intramolecular cyclization.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylpentan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds and a component in certain fragrances.[1][2] Its accurate quantification and purity assessment are crucial for quality control in research and manufacturing. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of 5-phenylpentan-1-ol. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the determination of 5-phenylpentan-1-ol.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water.[3] 5-Phenylpentan-1-ol, a relatively nonpolar compound, is retained on the stationary phase and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV detector, as the phenyl group in 5-phenylpentan-1-ol absorbs UV radiation.
Chromatographic Conditions
A summary of the recommended HPLC conditions for the analysis of 5-phenylpentan-1-ol is presented in the table below. These conditions are based on established methods for similar aromatic alcohols and can be optimized as needed.[4][5]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 5.2 minutes (This is an estimated value and may vary) |
Experimental Protocols
Reagents and Materials
-
5-Phenylpentan-1-ol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Methanol (B129727) (for sample dissolution)
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
To prepare a 1 L solution of the mobile phase, carefully measure 600 mL of acetonitrile and 400 mL of HPLC-grade water into a clean, amber glass bottle.
-
Add 1.0 mL of 85% phosphoric acid to the mixture.
-
Sonicate the solution for 15 minutes to degas.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the 5-phenylpentan-1-ol reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Filter each standard solution through a 0.45 µm syringe filter before injection.
Sample Preparation
-
For bulk drug samples, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
For formulated products, an extraction step may be necessary. The specific extraction procedure will depend on the sample matrix.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of 5-phenylpentan-1-ol in the sample solutions by interpolating their peak areas on the calibration curve.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98-102% recovery |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo |
| Robustness | No significant changes in results with small variations in method parameters |
Diagrams
Caption: Experimental workflow for the HPLC analysis of 5-phenylpentan-1-ol.
Caption: Factors influencing HPLC separation of 5-phenylpentan-1-ol.
References
Application Notes and Protocols: 5-Phenylpentan-1-ol as a Flavoring Agent in Food
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the use of 5-phenylpentan-1-ol as a flavoring agent in the food industry. This document includes its chemical and physical properties, sensory profile, regulatory status, and detailed protocols for its application and analysis.
Introduction to 5-Phenylpentan-1-ol
5-Phenylpentan-1-ol (CAS No. 10521-91-2) is a synthetic flavoring substance valued for its distinct floral aroma.[1] It is recognized as safe for its intended use in food by major international regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] Its FEMA (Flavor and Extract Manufacturers Association) number is 3618, and its JECFA number is 675.[1] JECFA has concluded that 5-phenylpentan-1-ol presents "no safety concern at current levels of intake when used as a flavouring agent".
Physicochemical Properties and Sensory Profile
A thorough understanding of the physicochemical properties of 5-phenylpentan-1-ol is essential for its effective application in food matrices.
Table 1: Physicochemical Properties of 5-Phenylpentan-1-ol
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [2] |
| Molecular Weight | 164.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Floral, rose, sweet, balsamic, herbal | |
| Boiling Point | 268.6 °C at 760 mmHg | |
| Flash Point | 100.6 °C | |
| Density | 0.97 g/cm³ | |
| Refractive Index | n20/D 1.516 (lit.) | |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils |
Sensory Profile:
5-Phenylpentan-1-ol is characterized by a pleasant floral aroma, with notes of rose and a subtle sweetness. Its sensory characteristics make it a versatile ingredient for enhancing and imparting floral notes in a variety of food products.
Applications in Food Products
Due to its floral and sweet aroma profile, 5-phenylpentan-1-ol is a suitable flavoring agent for a range of food and beverage products. While specific regulatory limits may vary by region and application, the following table provides general guidance on starting levels for sensory evaluation. It is crucial to perform sensory testing to determine the optimal use level for each specific product, as the flavor perception can be influenced by the food matrix.
Table 2: Suggested Starting Use Levels of 5-Phenylpentan-1-ol in Various Food Categories
| Food Category | Suggested Starting Level (ppm) | Notes |
| Non-alcoholic Beverages | 0.5 - 5.0 | Can be used to add floral notes to carbonated drinks, fruit juices, and teas. |
| Alcoholic Beverages | 1.0 - 10.0 | Enhances the aromatic profile of spirits, liqueurs, and wine coolers. |
| Baked Goods | 2.0 - 15.0 | Suitable for cakes, cookies, and pastries to impart a subtle floral character. |
| Confectionery & Frostings | 1.0 - 10.0 | Can be incorporated into hard and soft candies, chewing gum, and icings. |
| Frozen Dairy Desserts | 1.0 - 8.0 | Adds a unique floral dimension to ice cream and sorbets. |
| Gelatins & Puddings | 0.5 - 5.0 | Provides a delicate floral aroma to desserts. |
| Jams & Jellies | 2.0 - 10.0 | Complements fruit flavors with a floral background note. |
Note: These are suggested starting points. The optimal concentration should be determined through sensory panel testing for each specific application.
Experimental Protocols
This protocol outlines a method for determining the optimal concentration of 5-phenylpentan-1-ol in a non-alcoholic beverage using a trained sensory panel.
Objective: To determine the ideal concentration of 5-phenylpentan-1-ol that imparts a pleasant floral aroma without being overpowering.
Materials:
-
5-Phenylpentan-1-ol solution (e.g., 0.1% in propylene (B89431) glycol)
-
Base beverage product (e.g., sweetened carbonated water)
-
Graduated pipettes and volumetric flasks
-
Sensory evaluation booths with controlled lighting and ventilation
-
Unsalted crackers and water for palate cleansing
-
Randomly coded sample cups
-
Sensory evaluation ballots
Procedure:
-
Panelist Training: Select and train a panel of 8-12 individuals to recognize and scale the intensity of floral aromas.
-
Sample Preparation:
-
Prepare a series of beverage samples with varying concentrations of 5-phenylpentan-1-ol (e.g., 0, 1, 3, 5, 7, and 10 ppm).
-
Assign random three-digit codes to each sample to blind the panelists.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to cleanse their palate with water and an unsalted cracker between samples.
-
Panelists will rate the intensity of the floral aroma and overall liking on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the samples.
-
Plot the mean scores for floral intensity and overall liking against the concentration of 5-phenylpentan-1-ol to identify the optimal level.
-
Workflow for Sensory Evaluation:
This protocol describes a method for the extraction and quantification of 5-phenylpentan-1-ol from a liquid food matrix.
Objective: To accurately quantify the concentration of 5-phenylpentan-1-ol in a beverage sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)
-
Heated agitator
-
GC vials with septa
-
5-Phenylpentan-1-ol standard
-
Internal standard (e.g., 4-phenyl-1-butanol)
-
Solvent for standards (e.g., ethanol)
-
Beverage sample
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 5-phenylpentan-1-ol and the internal standard in ethanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
-
Sample Preparation (SPME):
-
Pipette a known volume of the beverage sample (e.g., 5 mL) into a GC vial.
-
Add a known amount of the internal standard.
-
Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to extract the volatile compounds.
-
-
GC-MS Analysis:
-
Inject the extracted analytes by inserting the SPME fiber into the hot GC inlet.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for 5-phenylpentan-1-ol (e.g., m/z 91, 104, 146) and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 5-phenylpentan-1-ol to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 5-phenylpentan-1-ol in the beverage sample using the calibration curve.
-
Workflow for GC-MS Analysis:
Flavor Perception: Olfactory Signaling Pathway
The perception of 5-phenylpentan-1-ol's aroma is initiated by its interaction with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific scent. The general mechanism for odorant perception is illustrated below.
Olfactory Signaling Pathway Diagram:
References
Application Notes and Protocols for 5-Phenylpentan-1-ol in Biochemical Experiments: An Overview
Initial searches for the application of 5-phenylpentan-1-ol in specific biochemical experiments have revealed a notable lack of detailed, publicly available information. While the compound is cited for its general use in "organic synthesis and biochemical experiments," specific protocols, quantitative data on biological activity, and established mechanisms of action are not well-documented in the scientific literature.[1][2] This document aims to provide a foundational understanding of 5-phenylpentan-1-ol and outlines hypothetical experimental approaches based on the properties of structurally related molecules.
Chemical and Physical Properties
5-Phenylpentan-1-ol is a primary alcohol characterized by a pentyl chain attached to a phenyl group.[3][4] This amphipathic structure, with a polar alcohol head and a nonpolar phenylalkyl tail, suggests potential interactions with biological membranes.[4][5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [3][6] |
| Molecular Weight | 164.24 g/mol | [3][6] |
| Appearance | Clear colorless to pale yellow liquid | [6] |
| Boiling Point | 155 °C at 20 mmHg | [3] |
| Density | 0.975 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in oils and ethanol | [3] |
| CAS Number | 10521-91-2 | [6] |
Potential, yet Unverified, Biochemical Applications
Based on the chemical structure of 5-phenylpentan-1-ol and the known activities of similar phenylalkanols, several potential areas of biochemical investigation can be proposed. It is critical to emphasize that the following sections are hypothetical and intended to guide future research rather than report established findings.
Hypothetical Antimicrobial Activity
Many phenylalkanols are known to possess antimicrobial properties.[5] The proposed mechanism involves the disruption of the bacterial cell membrane by the hydrophobic phenylalkyl tail, leading to increased membrane fluidity and leakage of intracellular contents.[5] A potential experimental workflow to investigate this is outlined below.
Caption: Workflow for antimicrobial susceptibility testing.
A detailed, albeit hypothetical, protocol for a broth microdilution assay is provided below.
Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 5-phenylpentan-1-ol against a target bacterium.
Materials:
-
5-phenylpentan-1-ol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 5-phenylpentan-1-ol in DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria and MHB) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 5-phenylpentan-1-ol that completely inhibits visible bacterial growth.
-
MBC Determination: Subculture 10 µL from each well showing no visible growth onto Mueller-Hinton Agar plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Hypothetical Cytotoxicity Assessment
The potential for 5-phenylpentan-1-ol to interact with cell membranes also necessitates an evaluation of its cytotoxicity against mammalian cells. This is a crucial step in assessing its potential for any therapeutic application.
Caption: Workflow for assessing cytotoxicity using an MTT assay.
A hypothetical protocol for an MTT assay to determine the cytotoxic effects of 5-phenylpentan-1-ol is detailed below.
Protocol 2: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effects of 5-phenylpentan-1-ol on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
5-phenylpentan-1-ol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 5-phenylpentan-1-ol for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
While 5-phenylpentan-1-ol is commercially available and has been used in chemical synthesis, its biological activities and potential applications in biochemical research remain largely unexplored. The information presented here is based on the chemical properties of the molecule and data from structurally similar compounds. The provided protocols are hypothetical and should serve as a starting point for researchers interested in investigating the bioactivity of 5-phenylpentan-1-ol. Further experimental validation is necessary to establish its true biochemical and pharmacological profile.
References
- 1. 5-phenylpentan-1-ol | TargetMol [targetmol.com]
- 2. 5-phenylpentan-1-ol - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 5-Phenyl-1-pentanol (FDB008262) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. 5-Phenylpentan-1-ol|lookchem [lookchem.com]
Application Notes and Protocols for the Synthesis of Radiolabelled 5-Phenylpentan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabelled derivatives of 5-phenylpentan-1-ol, a common structural motif in various biologically active molecules. The ability to radiolabel such compounds is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for in vivo imaging in drug development. This document outlines synthetic strategies for incorporating Carbon-14, Tritium (B154650), and Fluorine-18 into the 5-phenylpentan-1-ol scaffold.
Introduction to Radiolabeling of 5-Phenylpentan-1-ol
The introduction of a radioactive isotope into a drug candidate or a biological probe is a critical step in understanding its pharmacological profile. 5-Phenylpentan-1-ol and its derivatives are valuable scaffolds in medicinal chemistry. Depending on the research question, different isotopes are employed:
-
Carbon-14 ([¹⁴C]) : With its long half-life (5730 years), ¹⁴C is the gold standard for quantitative ADME studies, as it allows for the tracking of the entire carbon skeleton of the molecule.
-
Tritium ([³H]) : Tritium offers higher specific activity than ¹⁴C, making it suitable for receptor binding assays and metabolic studies where high sensitivity is required.[1]
-
Fluorine-18 ([¹⁸F]) : This positron emitter has a short half-life (109.8 minutes), making it ideal for non-invasive in vivo imaging with Positron Emission Tomography (PET) to study the real-time distribution of a molecule in a living organism.
Quantitative Data Summary
The following tables summarize typical quantitative data for the radiolabeling reactions described in the protocols. Please note that yields and specific activities can vary depending on the specific substrate, reaction conditions, and purification methods.
Table 1: Synthesis of [¹⁴C]5-Phenylpentan-1-ol
| Step | Reaction | Precursor | Reagent | Radiochemical Yield (Typical) | Specific Activity (Typical) | Radiochemical Purity (Typical) |
| 1 | Grignard Reaction | 4-Phenylbutylmagnesium bromide | [¹⁴C]CO₂ | 70-85% | 50-60 mCi/mmol | >98% |
| 2 | Reduction | [¹⁴C]5-Phenylpentanoic acid | LiAlH₄ | 85-95% | 50-60 mCi/mmol | >99% |
Table 2: Synthesis of [³H]5-Phenylpentan-1-ol
| Step | Reaction | Precursor | Reagent | Radiochemical Yield (Typical) | Specific Activity (Typical) | Radiochemical Purity (Typical) |
| 1 | Catalytic Hydrogenation | 5-Phenylpent-4-en-1-ol | ³H₂ gas, Pd/C | 60-80% | 20-30 Ci/mmol | >99% |
Table 3: Synthesis of [¹⁸F]5-(4-Fluorophenyl)pentan-1-ol
| Step | Reaction | Precursor | Reagent | Radiochemical Yield (Decay-Corrected) | Molar Activity (Typical) | Radiochemical Purity (Typical) |
| 1 | Nucleophilic Substitution | 5-(4-Nitrophenyl)pentan-1-ol derivative | K[¹⁸F]F/Kryptofix 2.2.2 | 30-50% | 1-5 Ci/µmol | >99% |
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]5-Phenylpentan-1-ol
This protocol describes a two-step synthesis starting from the Grignard reagent of 4-phenylbutyl bromide and [¹⁴C]carbon dioxide.
Step 1: Grignard Reaction to form [¹⁴C]5-Phenylpentanoic acid
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a solution of 4-phenylbutyl bromide (1.0 eq) in anhydrous diethyl ether via a dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.
-
Carboxylation with [¹⁴C]CO₂: Connect the flask containing the Grignard reagent to a vacuum line equipped with a vessel containing Ba[¹⁴C]O₃. Generate [¹⁴C]CO₂ by adding a strong acid (e.g., concentrated sulfuric acid) dropwise to the Ba[¹⁴C]O₃. Introduce the gaseous [¹⁴C]CO₂ into the vigorously stirred Grignard solution at -78°C (dry ice/acetone bath).
-
Work-up: After the addition of [¹⁴C]CO₂ is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by carefully adding 1 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude [¹⁴C]5-phenylpentanoic acid.
Step 2: Reduction to [¹⁴C]5-Phenylpentan-1-ol
-
Reduction: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C (ice bath). Add a solution of crude [¹⁴C]5-phenylpentanoic acid in anhydrous THF dropwise.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser work-up). Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude [¹⁴C]5-phenylpentan-1-ol by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain the pure radiolabelled product.
Protocol 2: Synthesis of [³H]5-Phenylpentan-1-ol
This protocol involves the catalytic hydrogenation of an unsaturated precursor with tritium gas.
-
Precursor Synthesis: Synthesize 5-phenylpent-4-en-1-ol from benzaldehyde (B42025) and the appropriate Wittig reagent.
-
Catalytic Tritiation: In a specialized tritiation manifold, dissolve the precursor, 5-phenylpent-4-en-1-ol, in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of palladium on charcoal (10% Pd/C). Freeze-pump-thaw the solution to remove dissolved gases. Introduce tritium (³H₂) gas at a known pressure and volume.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under the tritium atmosphere. Monitor the uptake of tritium gas.
-
Work-up and Purification: Once the reaction is complete, remove the excess tritium gas. Filter the catalyst through a celite pad. Remove the labile tritium by repeated evaporation from ethanol. Purify the resulting [³H]5-phenylpentan-1-ol by reverse-phase HPLC to achieve high radiochemical purity.
Protocol 3: Synthesis of [¹⁸F]5-(4-Fluorophenyl)pentan-1-ol
This protocol describes the nucleophilic substitution of a nitro-precursor with [¹⁸F]fluoride.
-
Precursor Synthesis: Synthesize a suitable precursor, for example, 5-(4-nitrophenyl)pentan-1-ol protected with a suitable protecting group (e.g., tetrahydropyranyl ether, THP) to prevent reaction at the hydroxyl group.
-
[¹⁸F]Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the [¹⁸F]fluoride on an anion exchange resin. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride-Kryptofix complex by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the protected 5-(4-nitrophenyl)pentan-1-ol precursor in a suitable aprotic polar solvent (e.g., DMSO or DMF). Add the solution to the dried K[¹⁸F]F/Kryptofix 2.2.2 complex. Heat the reaction mixture at an elevated temperature (e.g., 120-160°C) for a specified time.
-
Deprotection and Purification: After cooling, hydrolyze the protecting group by adding acid (e.g., 1 M HCl) and heating. Purify the crude product using semi-preparative HPLC to isolate [¹⁸F]5-(4-fluorophenyl)pentan-1-ol.
-
Formulation: Reformulate the purified product in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo use.
Visualizations
Caption: Workflow for the synthesis of [¹⁴C]5-phenylpentan-1-ol.
Caption: Synthesis of [³H]5-phenylpentan-1-ol via catalytic hydrogenation.
Caption: Workflow for [¹⁸F]5-(4-fluorophenyl)pentan-1-ol synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Phenylpentan-1-ol by Column Chromatography
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 5-phenylpentan-1-ol using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key quantitative data to ensure a successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 5-phenylpentan-1-ol.
| Problem | Possible Cause | Solution |
| Product is not eluting from the column. | The mobile phase is not polar enough to move the 5-phenylpentan-1-ol down the silica (B1680970) gel column. | Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. For example, if you started with 95:5 hexane:ethyl acetate, try moving to 90:10 or 85:15. |
| Product elutes too quickly (high Rf value), resulting in poor separation from non-polar impurities. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Broad or tailing peaks of 5-phenylpentan-1-ol. | The alcohol functional group can interact strongly with the acidic silica gel, leading to slow and uneven elution. This can also be caused by overloading the column. | To mitigate strong interactions, a small amount of a slightly more polar solvent, like methanol (B129727) (not exceeding 1-2%), can be added to the mobile phase to improve peak shape. Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Co-elution of impurities with similar polarity. | The chosen solvent system does not provide adequate separation between 5-phenylpentan-1-ol and certain impurities. | A shallower solvent gradient or isocratic elution with a finely tuned solvent ratio might be necessary. Perform thorough TLC analysis with various solvent systems to find the optimal conditions for separation before scaling up to a column. |
| Streaking of the compound on the TLC plate and column. | The sample may not have been fully dissolved when loaded, or it could be interacting too strongly with the stationary phase. | Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading. "Dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can also resolve this issue. |
| Difficulty visualizing the product on the TLC plate. | 5-phenylpentan-1-ol is a colorless compound and does not absorb UV light strongly due to the lack of a chromophore directly conjugated with the phenyl ring. | Use a potassium permanganate (B83412) (KMnO4) stain. Alcohols are readily oxidized by permanganate, resulting in a yellow or brown spot on a purple background.[1] Another option is a p-anisaldehyde stain, which reacts with many functional groups, including alcohols, to produce colored spots upon heating. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 5-phenylpentan-1-ol?
The standard choice of stationary phase for the purification of moderately polar compounds like 5-phenylpentan-1-ol is silica gel (230-400 mesh). Its polar nature allows for effective separation based on the polarity of the compounds in the mixture.
Q2: Which mobile phase system is best suited for this purification?
A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. The optimal ratio will depend on the specific impurities present in your crude sample. A good starting point, based on literature, is a 90:10 hexane:ethyl acetate mixture.[2] You should always optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a target Rf value of approximately 0.2-0.3 for 5-phenylpentan-1-ol.
Q3: What are the potential impurities I might encounter?
Potential impurities depend on the synthetic route used to prepare 5-phenylpentan-1-ol. Common starting materials could include benzaldehyde (B42025) or 5-phenylpentanoic acid. Therefore, unreacted starting materials or byproducts from reduction or hydrogenation steps may be present. For instance, if a reduction of a carbonyl compound was performed, the corresponding ketone or aldehyde might be an impurity.
Q4: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic elution (constant solvent composition) is simpler and is often sufficient if the impurities have significantly different polarities from 5-phenylpentan-1-ol.[3][4][5][6][7]
-
Gradient elution (gradually increasing the polarity of the mobile phase) is beneficial for separating complex mixtures with a wide range of polarities. It can help to elute strongly retained compounds more quickly and improve peak shape.[3][4][5][6]
For a typical purification of 5-phenylpentan-1-ol where you are removing less polar and more polar impurities, a step gradient might be effective.
Q5: How can I detect the fractions containing my product?
Since 5-phenylpentan-1-ol is a colorless liquid, you will need to collect fractions and analyze them using TLC. Spot each fraction on a TLC plate, elute with your chosen solvent system, and visualize the spots using an appropriate stain such as potassium permanganate or p-anisaldehyde. Combine the fractions that contain the pure product.
Quantitative Data Summary
The following table summarizes key quantitative data for the column chromatography of 5-phenylpentan-1-ol.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common and effective solvent system. |
| Typical Elution Ratio | 90:10 to 3:1 (Hexane:Ethyl Acetate) | The optimal ratio should be determined by TLC. |
| Target Rf Value (TLC) | ~0.2 - 0.3 | In the optimized mobile phase for good separation. A similar compound showed an Rf of 0.2 in a 3:1 hexane:ethyl acetate system.[8] |
| Visualization Method | Potassium Permanganate (KMnO4) stain or p-Anisaldehyde stain | Necessary as 5-phenylpentan-1-ol is not strongly UV-active. |
Experimental Protocol
This protocol outlines a standard procedure for the purification of 5-phenylpentan-1-ol using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle and add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Caution: Do not let the column run dry at any stage.
2. Sample Loading:
-
Wet Loading: Dissolve the crude 5-phenylpentan-1-ol in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the determined solvent system (e.g., 90:10 hexane:ethyl acetate). Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure 5-phenylpentan-1-ol.
-
Spot a small amount from each fraction onto a TLC plate, elute, and visualize.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-phenylpentan-1-ol as a colorless oil.
Experimental Workflow
Caption: Workflow for the purification of 5-phenylpentan-1-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. biotage.com [biotage.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of 5-Phenylpentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-phenylpentan-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-phenylpentan-1-ol?
A1: The most prevalent methods involve the reduction of 5-phenylvaleric acid or its corresponding esters, and Grignard reactions. The reduction of carboxylic acids or esters is a common and effective route, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.[1][2] An alternative Grignard synthesis involves the reaction of a phenyl-containing Grignard reagent with a suitable epoxide or the reaction of a Grignard reagent with an aldehyde.[3]
Q2: Which synthetic route offers the highest yield?
A2: High yields (often exceeding 90%) can be achieved with several methods, but the reduction of 5-phenylvaleric acid or its esters using strong reducing agents like LiAlH₄ is consistently reported as a high-yielding pathway.[2][4] However, the optimal choice depends on available starting materials, equipment, and safety considerations.
Q3: What are the primary safety concerns when synthesizing 5-phenylpentan-1-ol?
A3: The primary safety concerns are associated with the use of highly reactive reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][6] All reactions involving LiAlH₄ must be conducted under anhydrous conditions in an inert atmosphere. Borane complexes are also flammable and toxic. Standard laboratory safety protocols, including the use of a fume hood and personal protective equipment, are essential.
Q4: How can I purify the final product, 5-phenylpentan-1-ol?
A4: Purification is typically achieved through vacuum distillation or column chromatography.[5][7] The choice of method depends on the scale of the reaction and the nature of the impurities. Distillation is effective for removing non-volatile impurities, while column chromatography is excellent for separating the product from side products with similar boiling points.
Q5: Can oxidation be a problem during the synthesis or workup?
A5: While the primary goal is reduction, the final product, 5-phenylpentan-1-ol, can be susceptible to oxidation. For instance, oxidation in the presence of ceric ammonium (B1175870) nitrate (B79036) can lead to the formation of 2-benzyltetrahydrofuran (B102498) as a cyclic ether byproduct.[3] It is crucial to avoid strong oxidizing agents during the workup and storage of the final product.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of 5-phenylpentan-1-ol.
Method 1: Reduction of 5-Phenylvaleric Acid/Esters with LiAlH₄
The reduction of 5-phenylvaleric acid or its esters with lithium aluminum hydride (LiAlH₄) is a robust method for producing 5-phenylpentan-1-ol.
Caption: Workflow for LiAlH₄ reduction of 5-phenylvaleric acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet Reagents/Solvent: LiAlH₄ is extremely sensitive to moisture.[5][6] 2. Inactive LiAlH₄: The reagent may have degraded due to improper storage. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Ensure all glassware is flame-dried, and use anhydrous solvents (e.g., dry THF). 2. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. 3. Increase the reflux time and monitor the reaction progress using TLC or GC. |
| Product Contaminated with Starting Material | 1. Insufficient LiAlH₄: Not enough reducing agent was used to fully reduce the starting material. 2. Short Reaction Time: The reaction was stopped before completion. | 1. Use a molar excess of LiAlH₄ (typically 1.5-2 equivalents for esters, and more for carboxylic acids). 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of Unwanted Side Products | 1. Overheating during Workup: Can lead to decomposition. 2. Reaction with Solvent: If using an inappropriate solvent, side reactions can occur. | 1. Perform the quenching and workup at low temperatures (e.g., in an ice bath). 2. Use anhydrous diethyl ether or THF as the solvent.[1] |
Method 2: Grignard Synthesis
This route typically involves the reaction of 3-phenylpropylmagnesium bromide with ethylene (B1197577) oxide.
Caption: Troubleshooting flowchart for Grignard synthesis issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Form Grignard Reagent | 1. Moisture in Glassware/Solvent: Water will quench the Grignard reagent as it forms.[8] 2. Passivated Magnesium: The surface of the magnesium turnings may be oxidized. 3. Slow Initiation: The reaction may be difficult to start. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Crush the magnesium turnings or use a crystal of iodine to activate the surface. 3. Add a small amount of pre-formed Grignard reagent or gently warm a small portion of the reaction mixture to initiate. |
| Low Yield of 5-Phenylpentan-1-ol | 1. Wurtz Coupling: The Grignard reagent reacts with the starting halide to form a dimer. 2. Impure Ethylene Oxide: Polymerized or impure ethylene oxide will not react correctly. 3. Incorrect Stoichiometry: An incorrect ratio of Grignard reagent to ethylene oxide. | 1. Add the alkyl halide slowly to the magnesium suspension to minimize its concentration. 2. Use freshly distilled or high-purity ethylene oxide. 3. Ensure accurate measurement of both reactants. |
| Complex Product Mixture | 1. Side Reactions with Ethylene Oxide: The Grignard reagent can react with the product alcohol if the reaction is not quenched properly. 2. Contamination in Starting Materials: Impurities in the 3-phenylpropyl bromide can lead to byproducts. | 1. Ensure a proper acidic workup to protonate the alkoxide intermediate before it can react further. 2. Purify the starting halide before use. |
Data and Protocols
Table 1: Comparison of Reducing Agents for 5-Phenylvaleric Acid
| Reducing Agent | Solvent | Typical Temperature | Typical Yield | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0°C to Reflux | >90% | Highly reactive, requires strict anhydrous conditions. Reduces both carboxylic acids and esters.[1][2] |
| Borane-THF Complex (BH₃·THF) | Anhydrous THF | 0°C to Room Temp | 85-95% | More selective than LiAlH₄; does not reduce esters as readily as carboxylic acids. Safer to handle than LiAlH₄. |
| Sodium Borohydride (NaBH₄) / I₂ | THF | Room Temp | ~80-90% | A milder alternative, but requires the addition of iodine to generate diborane (B8814927) in situ for the reduction of the carboxylic acid. |
Detailed Experimental Protocol: Reduction of 5-Phenylvaleric Acid with LiAlH₄
Materials:
-
5-Phenylvaleric Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sulfuric Acid
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Standard, flame-dried glassware for air-sensitive reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
LiAlH₄ Slurry: Under a nitrogen atmosphere, carefully add LiAlH₄ (1.5 equivalents) to anhydrous THF in the flask. Cool the resulting slurry to 0°C in an ice bath.
-
Addition of Acid: Dissolve 5-phenylvaleric acid (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly add water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup). This should produce a granular precipitate.
-
Workup: Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washings.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to obtain 5-phenylpentan-1-ol.[5]
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]
- 4. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Common side reactions during the synthesis of 5-phenylpentan-1-ol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-phenylpentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 5-phenylpentan-1-ol, categorized by the synthetic route.
Route 1: Grignard Reaction
The synthesis of 5-phenylpentan-1-ol via a Grignard reaction typically involves the reaction of a phenylmagnesium halide with a suitable five-carbon electrophile.
Issue 1: Low or No Yield of 5-Phenylpentan-1-ol
-
Question: My Grignard reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?
-
Answer: Low yields in Grignard reactions are common and often point to issues with reagents or reaction conditions. Here are the primary troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. Activate the magnesium by gently crushing it in the flask before adding the solvent or by adding a small crystal of iodine. The disappearance of the iodine color indicates the initiation of the Grignard reagent formation.
-
Reagent Purity: The halide used to prepare the Grignard reagent and the electrophile must be pure and dry.
-
Reaction Temperature: The formation of the Grignard reagent is exothermic. While some initial warming might be necessary to start the reaction, it should be controlled. Subsequent reaction with the electrophile should be performed at a controlled temperature, often at 0 °C, to minimize side reactions.
-
Issue 2: Formation of Biphenyl (B1667301) as a Major Byproduct
-
Question: I am observing a significant amount of biphenyl in my crude product. How can I minimize this side reaction?
-
Answer: Biphenyl is a common byproduct in reactions involving phenylmagnesium halides, arising from a Wurtz-type coupling. To minimize its formation:
-
Slow Addition: Add the phenyl halide to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.
-
Optimal Temperature: Maintain the reaction temperature at a moderate level during the formation of the Grignard reagent. High temperatures can favor the formation of the biphenyl side product.[1]
-
Route 2: Reduction of 5-Phenylpentanoic Acid or its Esters
This route involves the reduction of the carboxylic acid or an ester derivative (e.g., ethyl 5-phenylpentanoate) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Issue 3: Incomplete Reduction or Formation of Aldehyde Intermediate
-
Question: My reduction reaction is not going to completion, or I am isolating the intermediate aldehyde. What could be the issue?
-
Answer: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: LiAlH₄ is a strong reducing agent, but it reacts with any acidic protons, including the one from the carboxylic acid starting material.[2] Therefore, for carboxylic acids, more than one equivalent of LiAlH₄ is required. For esters, a sufficient excess should be used to ensure the reaction goes to completion.
-
Reaction Time and Temperature: While LiAlH₄ reductions are often rapid, ensure the reaction has been stirred for a sufficient amount of time. If the reaction is sluggish at a lower temperature, a gentle reflux in an appropriate solvent like THF may be necessary.
-
Reagent Quality: LiAlH₄ is moisture-sensitive. Use a fresh, high-quality reagent and handle it under an inert atmosphere.
-
Issue 4: Complex Reaction Mixture and Purification Challenges
-
Question: After work-up, I have a complex mixture of products that is difficult to purify. How can I improve the cleanliness of the reaction and the purification process?
-
Answer: A complex reaction mixture can result from side reactions or a challenging work-up.
-
Careful Quenching: The work-up of LiAlH₄ reactions must be done carefully. A common and safe procedure is the sequential, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and then more water, all at 0 °C. This helps to precipitate the aluminum salts in a granular form that is easier to filter.
-
Alternative Reducing Agents: If side reactions are a persistent issue, consider a less reactive but more selective reducing agent. However, for the reduction of carboxylic acids and esters to the alcohol, LiAlH₄ is generally the most effective.[3][4]
-
Purification: 5-phenylpentan-1-ol can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation. The choice of method will depend on the nature of the impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 5-phenylpentan-1-ol?
A1: The choice of synthetic route depends on the availability of starting materials and the scale of the reaction.
-
The reduction of 5-phenylpentanoic acid or its ester is often a reliable and high-yielding method. The starting materials are commercially available, and the reaction, while requiring a potent reducing agent like LiAlH₄, is generally straightforward.
-
The Grignard route is also a viable option but can be more prone to side reactions like Wurtz coupling.[1][5] It requires careful control of reaction conditions to achieve a good yield.
Q2: What are the key safety precautions to take when working with lithium aluminum hydride (LiAlH₄)?
A2: LiAlH₄ is a highly reactive and pyrophoric reagent.
-
Always handle it in an inert and dry atmosphere (e.g., in a glovebox or under nitrogen/argon).
-
Use anhydrous solvents, as it reacts violently with water and other protic solvents.[2]
-
The quenching of the reaction is highly exothermic and should be performed slowly and at a low temperature (0 °C).
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
For the Grignard reaction, you can monitor the disappearance of the electrophile.
-
For the reduction reaction, you can monitor the disappearance of the starting carboxylic acid or ester.
-
Use an appropriate solvent system for your TLC plates to get good separation between the starting material, any intermediates, and the final product.
Quantitative Data Summary
| Synthetic Route | Reagents | Typical Yield (%) | Common Impurities | Reference |
| Grignard Reaction | Phenylmagnesium bromide, 5-bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane | Not specified | Biphenyl | [1][5] |
| Reduction | 5-Phenylpentanoic acid, LiAlH₄ | High (generally >80%) | Unreacted starting material, aldehyde intermediate | [2][4] |
| Reduction | Ethyl 5-phenylpentanoate, LiAlH₄ | High (generally >80%) | Unreacted starting material | [6] |
Experimental Protocols
Protocol 1: Reduction of Ethyl 5-phenylpentanoate with LiAlH₄
This protocol is a general procedure for the reduction of an ester to a primary alcohol.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) at 0 °C.
-
Reaction: A solution of ethyl 5-phenylpentanoate (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 5-phenylpentan-1-ol can be purified by vacuum distillation or column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
Technical Support Center: Purification of 5-Phenylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 5-phenylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a 5-phenylpentan-1-ol sample?
A1: The impurities present in your sample will largely depend on the synthetic route used for its preparation. Common impurities include:
-
Unreacted Starting Materials: Such as 5-phenylvaleric acid, its esters, or the corresponding aldehyde if the synthesis involved reduction. If a Grignard synthesis was employed, unreacted benzaldehyde (B42025) or a 5-substituted pentane (B18724) derivative might be present.
-
Reaction Byproducts: Biphenyl is a common byproduct in syntheses involving phenylmagnesium bromide Grignard reagents, formed by the coupling of the Grignard reagent.
-
Solvents: Residual solvents from the reaction or extraction steps, such as diethyl ether, tetrahydrofuran (B95107) (THF), or hexane (B92381).
-
Water: Can be introduced during the workup steps.
Q2: My 5-phenylpentan-1-ol sample is a yellow oil. Is this normal?
A2: Pure 5-phenylpentan-1-ol is typically a colorless to pale yellow liquid. A more intense yellow or brown color may indicate the presence of impurities, possibly from side reactions or degradation products. Purification is recommended to remove these colored impurities.
Q3: I am having trouble separating 5-phenylpentan-1-ol from a byproduct with a similar boiling point. What should I do?
A3: If fractional distillation is ineffective due to close boiling points, column chromatography is the recommended method for separating compounds with similar volatilities but different polarities. 5-phenylpentan-1-ol is a moderately polar compound. A solvent system of hexane and ethyl acetate (B1210297) is commonly used for its purification on a silica (B1680970) gel column.
Q4: After a Grignard synthesis, my crude product is a thick, intractable gum. What happened?
A4: This is often due to the presence of magnesium salts that have not been fully quenched or dissolved during the workup. Ensure a thorough acidic workup (e.g., with aqueous HCl or NH4Cl) to break down the magnesium alkoxide and dissolve the resulting magnesium salts. An emulsion can sometimes form, which can be broken by the addition of brine.
Troubleshooting Guides
Problem 1: Low Purity After Distillation
| Possible Cause | Solution |
| Close Boiling Point Impurities | If the impurity has a boiling point very close to that of 5-phenylpentan-1-ol, fractional distillation may not be sufficient. In this case, column chromatography is the preferred method of purification. |
| Azeotrope Formation | Some impurities may form an azeotrope with 5-phenylpentan-1-ol, making separation by distillation difficult. Consider using a different purification technique like column chromatography or a preliminary purification step such as an acid-base extraction if the impurity has acidic or basic properties. |
| Thermal Decomposition | If the distillation is performed at atmospheric pressure, the high boiling point of 5-phenylpentan-1-ol may lead to decomposition. Vacuum distillation is highly recommended to lower the boiling point and prevent thermal degradation. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. If the compound elutes too quickly, the solvent is too polar. If it doesn't move from the baseline, the solvent is not polar enough. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for 5-phenylpentan-1-ol is a mixture of hexane and ethyl acetate (e.g., 9:1 to 4:1). |
| Column Overloading | Loading too much crude sample onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Solution |
| Vigorous Shaking | Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion, especially if acidic or basic solutions are used. Gently invert the funnel multiple times instead of shaking vigorously. |
| Presence of Fine Particulate Matter | Insoluble byproducts can stabilize emulsions. Try filtering the crude mixture before extraction. |
| Breaking the Emulsion | To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, allowing the mixture to stand for an extended period or gentle swirling can help. In stubborn cases, filtering the entire mixture through a pad of Celite® may be effective. |
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C11H16O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1] |
| Boiling Point | 155 °C at 20 mmHg | [3] |
| Density | ~0.975 g/mL at 25 °C | [3] |
| Refractive Index | ~1.516 at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [3] |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is suitable for separating 5-phenylpentan-1-ol from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude 5-phenylpentan-1-ol in a round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask using a heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of 5-phenylpentan-1-ol under the applied vacuum, change to a clean receiving flask.
-
Collect the fraction that distills at a constant temperature.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating 5-phenylpentan-1-ol from impurities with similar boiling points but different polarities.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal system will give the 5-phenylpentan-1-ol an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 5-phenylpentan-1-ol in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (e.g., with a bellows or nitrogen line) to push the solvent through the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-phenylpentan-1-ol.
Protocol 3: Liquid-Liquid Extraction (Acid-Base Wash)
This protocol is useful for removing acidic or basic impurities from the crude product.
-
Dissolution: Dissolve the crude 5-phenylpentan-1-ol in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Drain the aqueous layer.
-
To remove basic impurities, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Drain the aqueous layer.
-
Wash the organic layer with water to remove any residual acid or base.
-
Finally, wash with brine to facilitate the separation of the layers and begin the drying process.
-
-
Drying and Evaporation:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to obtain the partially purified 5-phenylpentan-1-ol, which can then be further purified by distillation or chromatography.
-
Visualizations
Caption: General workflow for the purification of 5-phenylpentan-1-ol.
Caption: Decision-making flowchart for selecting a purification method.
References
Technical Support Center: 5-Phenylpentan-1-ol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 5-phenylpentan-1-ol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Stability and Storage Data Summary
For quick reference, the following table summarizes the recommended storage conditions and known stability information for 5-phenylpentan-1-ol.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store at room temperature or below +30°C.[1][2][3] For long-term storage of the pure form, -20°C for up to 3 years is also suggested. In solvent, -80°C for up to 1 year is recommended. | [1][2][3] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[4] | [4] |
| Inert Atmosphere | For prolonged storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | General chemical stability principles |
| Light Sensitivity | Protect from light to prevent potential photo-degradation.[5][6][7] Aromatic compounds can be sensitive to light. | [5][6][7] |
| General Stability | Stable under recommended storage conditions.[4] | [4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids.[4] | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal short-term and long-term storage conditions for 5-phenylpentan-1-ol?
A1: For short-term storage, keep 5-phenylpentan-1-ol in a tightly sealed container at room temperature (below +30°C) in a dry, well-ventilated area.[1][2][3][4] For long-term stability, especially for high-purity standards, storing at -20°C as a pure compound or at -80°C when in solution is recommended to minimize potential degradation. Always protect the compound from light exposure.[5][6][7]
Q2: I've noticed a change in the color of my 5-phenylpentan-1-ol sample from colorless to pale yellow. Is it still usable?
A2: A slight color change to pale yellow can indicate minor oxidation or the presence of impurities.[2] While the product may still be suitable for some applications, it is crucial to verify its purity before use in sensitive experiments. We recommend performing an analytical check, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the purity and identify any potential degradation products.
Q3: What are the likely degradation products of 5-phenylpentan-1-ol?
A3: As a primary alcohol, 5-phenylpentan-1-ol is susceptible to oxidation. The primary degradation pathway involves oxidation of the alcohol group. This can occur in two stages: first to the corresponding aldehyde (5-phenylpentanal), and with further oxidation, to the carboxylic acid (5-phenylpentanoic acid).[1][2] Exposure to strong oxidizing agents or prolonged exposure to air can facilitate this process.
Q4: How can I test the stability of my 5-phenylpentan-1-ol sample?
A4: A stability-indicating analytical method, typically HPLC or GC, should be used.[3] You can perform a forced degradation study to intentionally stress the sample and identify potential degradation products.[5][8][9] By comparing a stressed sample to a reference standard stored under optimal conditions, you can assess the stability of your sample.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with 5-phenylpentan-1-ol.
Issue 1: Inconsistent Experimental Results
-
Symptom: You observe variability in your experimental outcomes when using different batches or an older stock of 5-phenylpentan-1-ol.
-
Possible Cause: The compound may have degraded due to improper storage, leading to a lower concentration of the active substance and the presence of impurities.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of the 5-phenylpentan-1-ol stock using a suitable analytical method like GC or HPLC. Compare the results with the certificate of analysis (CoA) of a new, unopened batch if available.
-
Check for Degradants: Look for the presence of additional peaks in your chromatogram that could correspond to degradation products like 5-phenylpentanal (B1348794) or 5-phenylpentanoic acid.
-
Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of 5-phenylpentan-1-ol for your experiments.
-
Review Storage Practices: Ensure that the compound is stored according to the recommended conditions (see table above).
-
Issue 2: Sample Appears Cloudy or Has Precipitate
-
Symptom: Your liquid 5-phenylpentan-1-ol appears cloudy or contains solid particles.
-
Possible Cause:
-
Low Temperature: If stored at a low temperature, the compound may have partially solidified. 5-phenylpentan-1-ol is a liquid at room temperature, but its freezing point might be reached under refrigeration.
-
Contamination: The sample might be contaminated with a substance that is insoluble in 5-phenylpentan-1-ol.
-
Degradation: Extensive degradation could potentially lead to the formation of insoluble products.
-
-
Troubleshooting Steps:
-
Warm the Sample: Gently warm the sample to room temperature and observe if the cloudiness or precipitate dissolves.
-
Visual Inspection: If warming does not resolve the issue, visually inspect the sample for any foreign particles.
-
Purity Analysis: If contamination or degradation is suspected, analyze the sample's purity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for 5-Phenylpentan-1-ol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To assess the stability of 5-phenylpentan-1-ol under various stress conditions.
Materials:
-
5-phenylpentan-1-ol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID for GC)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of 5-phenylpentan-1-ol in a suitable solvent (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound or the stock solution in an oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound or the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated HPLC or GC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation.[7][10]
Logical Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting stability issues with 5-phenylpentan-1-ol.
Caption: Troubleshooting workflow for 5-phenylpentan-1-ol stability issues.
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ethanol degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Organic Chemistry Portal [organic-chemistry.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
Troubleshooting low yields in the oxidation of 5-phenylpentan-1-ol.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the oxidation of 5-phenylpentan-1-ol to 5-phenylpentanal (B1348794) or 5-phenylpentanoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the oxidation of 5-phenylpentan-1-ol. The questions are categorized by the observed problem.
Category 1: Incomplete Reaction & Low Conversion
Question 1: I am recovering a significant amount of unreacted 5-phenylpentan-1-ol. What are the common causes?
Answer: Recovering starting material is a common issue that can stem from several factors:
-
Inactive Oxidizing Agent: The reagent may have degraded due to improper storage or age. For instance, manganese dioxide (MnO₂) often requires activation before use, and Dess-Martin Periodinane (DMP) can be sensitive to moisture.[1]
-
Insufficient Stoichiometry: Ensure you are using the correct molar ratio of the oxidant. For many mild oxidants like DMP or Swern reagents, a slight excess (1.1–1.5 equivalents) is often required to drive the reaction to completion.[2]
-
Low Reaction Temperature: Certain reactions require specific temperature profiles. While Swern oxidations need cryogenic temperatures (below -60 °C) to avoid side reactions, other oxidations may need gentle heating to proceed.[2][3][4] If the temperature is too low, the reaction rate may be too slow for a complete conversion within the allotted time.
-
Poor Reagent Solubility: The oxidizing agent must be adequately dissolved or suspended in the reaction solvent to interact with the alcohol. For example, Pyridinium chlorochromate (PCC) is soluble in organic solvents like dichloromethane (B109758) (DCM), which is crucial for its effectiveness in non-aqueous conditions.[5][6]
Question 2: My reaction has stalled. How can I push it to completion?
Answer: If you observe a stalled reaction via TLC or GC analysis:
-
Check Reagent Activity: If possible, test the oxidant on a more reactive substrate to confirm its activity.
-
Add More Oxidant: If the initial stoichiometry was conservative, a careful, portion-wise addition of more oxidizing agent can help consume the remaining starting material. Monitor the reaction closely to avoid over-oxidation.
-
Increase Temperature: For reactions not sensitive to thermal decomposition, gradually increasing the temperature may enhance the reaction rate. This is not advisable for thermally sensitive protocols like the Swern oxidation.[3]
-
Extend Reaction Time: Some oxidations are simply slow. Continue to monitor the reaction for an extended period before concluding it has stalled.
Category 2: Formation of Byproducts & Low Selectivity
Question 3: My desired product is the aldehyde (5-phenylpentanal), but I am seeing the carboxylic acid as a major byproduct. How can I prevent this over-oxidation?
Answer: Over-oxidation is a frequent problem when oxidizing primary alcohols. To favor the aldehyde, consider the following:
-
Use a Mild, Anhydrous Oxidant: Strong, aqueous oxidants like Jones reagent (chromic acid) or KMnO₄ will readily oxidize primary alcohols to carboxylic acids.[7][8] Choose mild, non-aqueous reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions like the Swern oxidation.[7][9][10]
-
Ensure Anhydrous Conditions: The presence of water can facilitate the formation of an aldehyde hydrate, which is more easily oxidized to the carboxylic acid.[5][11] Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.
-
Control Reaction Time: Monitor the reaction closely using TLC or GC and stop it as soon as the starting alcohol is consumed.[2]
Question 4: I am observing an unknown byproduct in my reaction mixture. What could it be?
Answer: Besides over-oxidation, other side reactions can occur:
-
Ester Formation: With some chromium-based reagents, particularly under acidic conditions, an ester can form between the product carboxylic acid and the starting alcohol.
-
Epimerization: For substrates with a stereocenter alpha to the alcohol, using a bulky base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) in a Swern oxidation can help mitigate epimerization.[3][12]
-
Thioacetal Formation: In Swern oxidations, if the temperature is not kept sufficiently low (e.g., rises above -60 °C), side reactions can occur.[4][13]
-
Decomposition: Acid-sensitive substrates may decompose under acidic oxidation conditions (e.g., Jones, PCC). Buffering the reaction with a mild base like sodium acetate (B1210297) can sometimes prevent this.[6][14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A logical guide to diagnosing the root cause of low oxidation yields.
Potential Reaction Pathways
Understanding competing reactions is key to optimizing your experiment. The desired pathway can be diverted by side reactions, leading to a lower yield of the target molecule.
Caption: Reaction map showing desired and competing side pathways.
Comparison of Common Oxidation Methods
The choice of oxidant is critical for success. The table below summarizes common methods with typical yields observed for primary alcohols.
| Oxidizing Agent/Method | Target Product | Typical Yield | Conditions | Key Advantages | Key Disadvantages |
| PCC (Pyridinium Chlorochromate) | Aldehyde | 70-90% | Anhydrous CH₂Cl₂, RT | Reliable, stops at aldehyde[10] | Toxic chromium waste, acidic, difficult workup[6][15] |
| DMP (Dess-Martin Periodinane) | Aldehyde | 85-95% | CH₂Cl₂, RT | Very mild, high yield, neutral pH[16][17] | Shock-sensitive reagent, expensive[16] |
| Swern Oxidation | Aldehyde | 80-95% | DMSO, (COCl)₂, Et₃N, -78 °C | Excellent for sensitive substrates[13][18] | Requires cryogenic temps, malodorous byproduct[3][4] |
| TEMPO/Bleach | Aldehyde | 80-95% | CH₂Cl₂/H₂O, NaOCl, KBr, 0 °C | Catalytic, inexpensive reagents | Biphasic reaction, potential for chlorination |
| TEMPO/Air (Cu Catalyst) | Aldehyde | ~65-90% | Acetonitrile, Air, RT | Green (uses air as oxidant)[19][20] | Catalyst can be sensitive[19][21] |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | 70-90% | Acetone, 0 °C to RT | Strong, reliable for acid synthesis | Toxic chromium waste, strongly acidic[7][22] |
Key Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted for the selective oxidation of a primary alcohol to an aldehyde.[16]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-phenylpentan-1-ol (1.0 eq.).
-
Solvent: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Wash the mixture sequentially with a 10% aqueous solution of Na₂S₂O₃, a saturated aqueous solution of NaHCO₃, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 2: Swern Oxidation
This protocol is valued for its mild conditions, suitable for sensitive substrates.[12][18]
-
Setup: In a three-neck, flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: To the cold solvent, slowly add oxalyl chloride (1.5 eq.). Then, add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) dropwise, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 5-phenylpentan-1-ol (1.0 eq.) in CH₂Cl₂ dropwise, again maintaining a temperature below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (Et₃N) (5.0 eq.) dropwise. After the addition is complete, stir for another 30 minutes at -78 °C.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding water.
-
Workup & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The malodorous dimethyl sulfide (B99878) byproduct should be handled in a fume hood and glassware can be rinsed with bleach to neutralize the odor.[3] Purify via column chromatography.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation
This method uses ambient air as the terminal oxidant, making it a greener alternative.[19][20]
-
Setup: In a round-bottom flask open to the air, combine 5-phenylpentan-1-ol (1.0 eq.), copper(I) bromide (0.1 eq.), 2,2'-bipyridine (B1663995) (0.1 eq.), and TEMPO (0.1 eq.) in acetonitrile.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be followed by a color change from a deep red-brown to a turbid green, indicating consumption of the starting material.[20] Reaction times can range from 30 minutes to several hours.
-
Workup: Once the reaction is complete, dilute the mixture with pentane (B18724) or diethyl ether and water.
-
Purification: Separate the layers in a separatory funnel. The organic layer contains the product and can be washed with water and brine, dried over Na₂SO₄, and concentrated. Further purification can be achieved via silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 18. benchchem.com [benchchem.com]
- 19. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
Optimizing reaction conditions for the etherification of 5-phenylpentan-1-ol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 5-phenylpentan-1-ol. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the etherification of 5-phenylpentan-1-ol, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my etherification reaction with 5-phenylpentan-1-ol unexpectedly low?
Answer:
Low yields in the Williamson ether synthesis of 5-phenylpentan-1-ol can arise from several factors. A primary concern is the competition with a side reaction, namely the base-catalyzed E2 elimination of the alkylating agent, which is more prevalent with sterically hindered or secondary/tertiary alkyl halides.[1] Incomplete deprotonation of the starting alcohol, suboptimal reaction temperature, or inappropriate solvent choice can also significantly reduce the yield.[1][2]
To troubleshoot, consider the following:
-
Choice of Alkylating Agent: Ensure you are using a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.[1][3]
-
Base Strength and Stoichiometry: Use a sufficiently strong base, such as sodium hydride (NaH), to ensure complete deprotonation of the 5-phenylpentan-1-ol to its more nucleophilic alkoxide form.[2][4] Using a slight excess of the base can drive the deprotonation to completion.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can favor the elimination side reaction. The typical temperature range for Williamson ether synthesis is 50-100 °C.[3] Optimization within this range may be necessary.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity.[2] Protic solvents, such as the parent alcohol, can be used but may slow down the reaction.[2]
-
Reaction Time: Williamson ether synthesis can take from 1 to 8 hours to reach completion.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Question 2: I am observing significant amounts of an alkene byproduct in my reaction mixture. How can I minimize its formation?
Answer:
The formation of an alkene byproduct is a strong indication that the E2 elimination pathway is competing with the desired SN2 reaction. This is particularly problematic with secondary or tertiary alkyl halides.[3] To minimize alkene formation:
-
Use a Primary Alkyl Halide: If you are not already, switch to a primary alkyl halide. The SN2 reaction is much more favorable at a primary carbon center.
-
Lower the Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[1] Try running the reaction at the lower end of the recommended 50-100 °C range.
-
Use a Less Hindered Base: While a strong base is necessary, a very bulky base might favor abstraction of a proton from the alkyl halide, leading to elimination. However, for the deprotonation of a primary alcohol like 5-phenylpentan-1-ol, common strong bases like NaH are generally suitable.
Question 3: What are the common impurities I might encounter, and how can they be removed?
Answer:
Besides the alkene byproduct from elimination, common impurities include:
-
Unreacted 5-phenylpentan-1-ol: This can occur if the deprotonation was incomplete or if an insufficient amount of the alkylating agent was used.
-
Unreacted Alkyl Halide: Using a large excess of the alkylating agent can lead to its presence in the final product mixture.
-
Byproducts from Side Reactions with the Base: For example, if using sodium hydride, ensuring it is fully quenched during the workup is crucial.
Purification:
The desired ether product, being less polar than the starting alcohol, can typically be separated from unreacted 5-phenylpentan-1-ol by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly used, with the ether eluting before the more polar alcohol.
Distillation can also be an effective purification method, especially for larger scale reactions, provided there is a sufficient difference in boiling points between the product and impurities.
Question 4: Should I be concerned about C-alkylation when using 5-phenylpentan-1-ol?
Answer:
C-alkylation is a potential side reaction primarily when the nucleophile is a phenoxide ion, where alkylation can occur on the aromatic ring. For the etherification of 5-phenylpentan-1-ol, the nucleophile is an alkoxide, and the phenyl group is not directly involved in the reaction. Therefore, C-alkylation is not a significant concern in this specific reaction.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of the Williamson ether synthesis for primary alcohols. While specific data for 5-phenylpentan-1-ol is limited in the literature, these general trends are highly applicable.
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Strong (e.g., NaH, KH) | High | Ensures complete formation of the highly nucleophilic alkoxide.[4] |
| Weak (e.g., K2CO3) | Lower | Incomplete deprotonation of the alcohol leads to a slower reaction and lower conversion. | |
| Solvent | Polar Aprotic (DMF, DMSO) | High | Solvates the cation, leaving the "naked" alkoxide anion highly reactive.[2] |
| Ethereal (THF, Diethyl ether) | Moderate | Good choice when using NaH or KH.[2] | |
| Protic (e.g., Ethanol) | Lower | Solvates the alkoxide, reducing its nucleophilicity and slowing the reaction rate.[3] | |
| Temperature | 50 - 100 °C | Optimal | Provides sufficient energy for the SN2 reaction to proceed at a reasonable rate.[3] |
| > 100 °C | Decreased | Can promote the competing E2 elimination reaction, especially with more hindered alkyl halides. | |
| Alkyl Halide | Primary (R-CH2-X) | High | Minimizes steric hindrance, favoring the SN2 pathway.[3] |
| Secondary (R2-CH-X) | Moderate to Low | Increased steric hindrance leads to a mixture of SN2 and E2 products.[3] | |
| Tertiary (R3-C-X) | Very Low (mostly elimination) | Steric hindrance is too great for SN2; E2 elimination is the major pathway.[3] | |
| Leaving Group | I > Br > Cl | Higher yield with better leaving group | A better leaving group facilitates the SN2 displacement. |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of 5-Phenylpentan-1-ol
This protocol provides a general methodology for the etherification of 5-phenylpentan-1-ol with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). Caution: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon) in a dry fume hood.
Materials:
-
5-phenylpentan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Primary alkyl halide (e.g., iodomethane, bromoethane)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Alkoxide Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Dissolve 5-phenylpentan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 5-phenylpentoxide.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add the primary alkyl halide (1.1 equivalents) dropwise to the alkoxide solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent and alkyl halide used, typically 50-70 °C for THF).
-
Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-6 hours).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure ether.
-
Mandatory Visualization
Caption: General reaction pathway for the etherification of 5-phenylpentan-1-ol.
Caption: Troubleshooting workflow for low yield in the etherification reaction.
References
Technical Support Center: Pre-Reaction Drying of 5-Phenylpentan-1-ol
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively drying 5-phenylpentan-1-ol prior to its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry 5-phenylpentan-1-ol before a reaction?
A1: Water can act as an unwanted nucleophile or base in many organic reactions, leading to side product formation and reduced yields. For instance, in reactions involving organometallics (e.g., Grignard reagents), water will quench the reagent. In acid- or base-catalyzed reactions, water can interfere with the catalyst's activity. Therefore, ensuring the alcohol is anhydrous is critical for the success and reproducibility of your experiment.
Q2: What are the most common methods for drying 5-phenylpentan-1-ol?
A2: The most common and effective methods for drying 5-phenylpentan-1-ol include:
-
Use of solid desiccants: Anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and activated molecular sieves (3Å) are widely used.
-
Azeotropic distillation: This can be effective, though it is more commonly used for lower boiling point alcohols that form azeotropes with water.[1] For high-boiling alcohols like 5-phenylpentan-1-ol, a simple distillation under reduced pressure can be effective at removing residual water.[2]
Q3: Which drying agent should I choose for my experiment?
A3: The choice of drying agent depends on the required level of dryness, the scale of your reaction, and the time available.
-
Anhydrous Magnesium Sulfate (MgSO₄): A good general-purpose drying agent that is fast and efficient.[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄): Slower than MgSO₄ but is easy to remove by filtration.[3]
-
3Å Molecular Sieves: The most effective option for achieving very low water content (sub-10 ppm range).[4][5] They are ideal for highly moisture-sensitive reactions.
Q4: Can I use other drying agents like calcium chloride (CaCl₂) or calcium hydride (CaH₂)?
A4: Calcium chloride can form adducts with alcohols and is generally not recommended. Calcium hydride is a powerful drying agent but can react with the alcohol, especially at elevated temperatures, to produce hydrogen gas and the corresponding alkoxide. Therefore, its use should be approached with caution.
Q5: How do I know if the 5-phenylpentan-1-ol is sufficiently dry?
A5: The most accurate method for determining water content is Karl Fischer titration, which can provide a quantitative measurement in parts per million (ppm).[6] Visually, when using a solid desiccant like anhydrous magnesium sulfate, the powder should remain free-flowing and not clump together, indicating that excess drying agent is present and the bulk of the water has been removed.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid drying agent clumps together. | High initial water content in the 5-phenylpentan-1-ol. | 1. Pre-dry the alcohol by washing with a saturated brine (NaCl) solution in a separatory funnel to remove the majority of dissolved water before adding the solid desiccant.[8]2. Add more anhydrous drying agent in portions until some of it remains free-flowing.[7] |
| Reaction yield is low despite drying the alcohol. | 1. Incomplete drying.2. The drying agent was not fresh.3. Contamination from the drying agent. | 1. For highly sensitive reactions, use 3Å molecular sieves and allow for a sufficient contact time (at least 24 hours).[5]2. Use a freshly opened container of anhydrous desiccant or activate it by heating before use (e.g., bake molecular sieves at high temperature under vacuum).3. Filter the dried alcohol carefully to remove all traces of the desiccant before proceeding with the reaction. |
| The alcohol decomposes during drying. | The chosen drying method is too harsh (e.g., heating with a reactive desiccant). | 1. Opt for a milder drying agent like molecular sieves at room temperature.2. If distillation is necessary, consider using a reduced pressure to lower the boiling point and minimize thermal decomposition.[9] |
Quantitative Data on Drying Agent Efficiency
The following table summarizes the efficiency of common drying agents for primary alcohols like ethanol (B145695) and methanol. While the specific values may differ for 5-phenylpentan-1-ol, the general trends in efficiency are comparable.
| Drying Agent | Alcohol | Loading (m/v) | Time (h) | Residual Water Content (ppm) |
| KOH powder | Methanol | 10% | - | 33 |
| 3Å Molecular Sieves | Ethanol | 5% | 120 | 14.5 |
| 3Å Molecular Sieves | Ethanol | 10% | 120 | 12.3 |
| 3Å Molecular Sieves | Ethanol | 20% | 120 | 8.2 |
Data sourced from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants".[5]
Experimental Protocols
Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)
-
Pre-Drying (Optional but Recommended): If the 5-phenylpentan-1-ol has been in contact with water, place it in a separatory funnel and wash with an equal volume of saturated aqueous sodium chloride (brine). Separate the organic layer.
-
Drying: Transfer the 5-phenylpentan-1-ol to a dry Erlenmeyer flask. Add anhydrous MgSO₄ in small portions while swirling the flask. Continue adding until some of the MgSO₄ powder no longer clumps together and remains free-flowing.
-
Stirring: Stopper the flask and stir the mixture for 15-30 minutes.
-
Separation: Remove the MgSO₄ by gravity filtration through a fluted filter paper into a clean, dry flask.
Protocol 2: Drying with 3Å Molecular Sieves for Highly Anhydrous Conditions
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat to 250-300°C under vacuum for several hours to remove any adsorbed water. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: Add the activated molecular sieves (approximately 10-20% of the volume of the alcohol) to the flask containing 5-phenylpentan-1-ol.
-
Incubation: Seal the flask and let it stand for at least 24 hours to ensure thorough drying.[10] For optimal results and very low water content, extend the incubation time to 72 hours.[5]
-
Separation: Carefully decant or filter the dried alcohol from the molecular sieves into a dry receiving flask, preferably under an inert atmosphere.
Diagrams
Caption: Decision workflow for selecting a drying method for 5-phenylpentan-1-ol.
References
- 1. scispace.com [scispace.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. US20080287722A1 - Method for Dehydrating Fatty Alcohols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Identifying byproducts in 5-phenylpentan-1-ol synthesis by NMR.
Welcome to the technical support center for the synthesis of 5-phenylpentan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify potential byproducts and impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Troubleshooting Workflow for NMR Analysis
Before diving into specific synthesis issues, the following workflow can be applied to systematically identify unknown signals in your NMR spectrum.
Caption: General workflow for identifying unknown peaks in an NMR spectrum.
FAQs: Troubleshooting Byproducts in Specific Syntheses
Scenario 1: Grignard Reaction with an Epoxide
Question: I synthesized 5-phenylpentan-1-ol by reacting phenylmagnesium bromide with 1,2-epoxypentane (B89766) (or a similar electrophile) and my ¹H NMR shows unexpected aromatic signals and other unidentifiable peaks. What could these byproducts be?
Answer: When using a Grignard reagent, several side reactions can occur, leading to common byproducts. The most frequent issues are the presence of unreacted starting materials and the formation of a coupling byproduct.
-
Biphenyl: This is a very common byproduct formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene (B47551), particularly if the reaction is overheated. Its presence is indicated by additional, often complex, signals in the aromatic region of the ¹H NMR spectrum.
-
Unreacted Bromobenzene: If the Grignard reagent formation was incomplete, you might see signals corresponding to bromobenzene in your crude spectrum.
-
Benzene: The Grignard reagent is a strong base and will react with any trace amounts of water or other protic sources in the reaction flask to produce benzene.
Caption: Reaction pathways leading to the desired product and common byproducts.
Data Presentation: NMR Chemical Shifts (δ) in CDCl₃
| Compound | Structure | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
| 5-Phenylpentan-1-ol | C₆H₅(CH₂)₅OH | 7.31-7.17 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.63 (t, 2H, Ar-CH₂-), 1.69-1.57 (m, 4H), 1.42-1.35 (m, 2H) | 142.8, 128.4, 128.3, 125.7, 62.9, 35.9, 32.5, 31.4, 25.8 |
| Biphenyl | C₆H₅-C₆H₅ | 7.61 (d, 4H), 7.45 (t, 4H), 7.36 (t, 2H) | 141.2, 128.8, 127.3, 127.2 |
| Bromobenzene | C₆H₅Br | 7.55 (d, 2H), 7.30 (t, 3H) | 131.8, 130.2, 127.2, 122.7 |
| Benzene | C₆H₆ | 7.37 (s, 6H) | 128.4 |
Scenario 2: Reduction of 5-Phenylpentanal (B1348794)
Question: I prepared 5-phenylpentan-1-ol by reducing 5-phenylpentanal with sodium borohydride (B1222165) (NaBH₄). My NMR spectrum is fairly clean, but there's a small peak around 9.8 ppm and some other minor impurities. What are these?
Answer: Reduction reactions are generally cleaner than Grignard reactions, but impurities can still arise.
-
Unreacted 5-Phenylpentanal: The most likely impurity is unreacted starting material. The aldehyde proton has a very distinct downfield chemical shift in the ¹H NMR spectrum, typically between 9-10 ppm. Its presence, even in small amounts, is easily detectable.
-
Over-reduction/Side Products: While less common with NaBH₄, aggressive reducing agents or certain reaction conditions could potentially lead to the reduction of the aromatic ring, though this is highly unlikely under standard NaBH₄ reduction conditions. A more plausible side reaction, if using a metal hydride in an alcoholic solvent, is the formation of borate (B1201080) esters, which are typically hydrolyzed during aqueous workup but may persist if the workup is incomplete.[1]
Data Presentation: NMR Chemical Shifts (δ) in CDCl₃
| Compound | Structure | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
| 5-Phenylpentan-1-ol | C₆H₅(CH₂)₅OH | 7.31-7.17 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.63 (t, 2H, Ar-CH₂-), 1.69-1.57 (m, 4H), 1.42-1.35 (m, 2H) | 142.8, 128.4, 128.3, 125.7, 62.9, 35.9, 32.5, 31.4, 25.8 |
| 5-Phenylpentanal | C₆H₅(CH₂)₄CHO | 9.77 (t, 1H, -CHO), 7.31-7.17 (m, 5H, Ar-H), 2.62 (t, 2H, Ar-CH₂-), 2.44 (dt, 2H, -CH₂CHO), 1.75-1.65 (m, 4H) | 202.6, 142.1, 128.5, 128.3, 125.9, 43.9, 35.5, 31.0, 21.8 |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenylpentan-1-ol via Grignard Reaction
Objective: To synthesize 5-phenylpentan-1-ol from bromobenzene and 1,2-epoxypentane.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous diethyl ether
-
Bromobenzene
-
1,2-Epoxypentane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a single crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium.
-
The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gentle warming may be applied.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. . After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Epoxide:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve 1,2-epoxypentane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the purified (or crude) product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and invert several times to ensure homogeneity.
-
Acquire ¹H and ¹³C NMR spectra.
References
Scaling up the synthesis of 5-phenylpentan-1-ol for pilot production.
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-phenylpentan-1-ol for pilot production. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes for synthesizing 5-phenylpentan-1-ol, and which is most suitable for pilot scale?
A1: The three most common scalable routes are:
-
Grignard Reaction: Utilizes a Grignard reagent with an appropriate electrophile (e.g., 3-phenylpropylmagnesium bromide and ethylene (B1197577) oxide). This route is versatile but requires strict anhydrous conditions and careful temperature control.[1][2]
-
Reduction of 5-Phenylpentanoic Acid or its Ester: This involves the reduction of the carboxylic acid or an ester derivative using reagents like lithium aluminum hydride (LiAlH₄) or, more suitably for scale-up, catalytic hydrogenation. Catalytic hydrogenation is often preferred for its better safety profile and atom economy on a larger scale.
-
Catalytic Hydrogenation of Unsaturated Precursors: This route involves the hydrogenation of a precursor like 5-phenyl-2-pentenal (B13619596) or a similar unsaturated compound over a catalyst (e.g., Pd/C). The availability of the starting material is a key consideration for this method.
The most suitable route for pilot production depends on factors like raw material cost and availability, equipment capabilities, and safety infrastructure. Catalytic hydrogenation is often favored for its operational simplicity and safety at scale.
Q2: What are the primary safety concerns when scaling up the synthesis of 5-phenylpentan-1-ol?
A2: Key safety concerns are tied to the chosen synthesis route:
-
Grignard Reactions: These are highly exothermic and can lead to thermal runaway if the addition of reagents is not carefully controlled. The use of ethereal solvents like THF or diethyl ether poses a significant fire and explosion hazard.[2] Strict control of temperature and inert atmosphere is crucial.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is highly reactive with water and protic solvents, producing flammable hydrogen gas. The quenching step is particularly hazardous at scale and must be performed with extreme care and adequate cooling.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure, creating a risk of explosion. The catalysts, such as Palladium on Carbon (Pd/C) or Raney Nickel, can be pyrophoric, especially after the reaction when they are dry and exposed to air.[3]
Q3: How does the work-up and purification of 5-phenylpentan-1-ol change from lab to pilot scale?
A3: At the pilot scale, work-up and purification present logistical challenges. Liquid-liquid extractions require larger vessels and can lead to the formation of emulsions that are difficult to manage. Phase separation can be slower and less distinct.[4] Purification by flash chromatography, common in the lab, becomes expensive and complex at a larger scale.[5] Vacuum distillation or crystallization are the preferred methods for purifying multi-kilogram quantities of 5-phenylpentan-1-ol.[5]
Troubleshooting Guides
Route 1: Grignard Synthesis
Problem 1: The Grignard reaction fails to initiate or is very sluggish.
-
Possible Cause: The primary cause is often the presence of moisture, which quenches the Grignard reagent, or a passivated magnesium surface.[5]
-
Solution:
-
Ensure all glassware and reactors are rigorously dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents.
-
Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
-
Mechanical activation by vigorous stirring of the dry magnesium turnings can also help break the passivating oxide layer.
-
Problem 2: Low yield due to the formation of a significant amount of biphenyl (B1667301) or other coupling byproducts (Wurtz coupling).
-
Possible Cause: This side reaction occurs when the Grignard reagent reacts with the unreacted alkyl/aryl halide.[5][6] High local concentrations of the halide and elevated temperatures can exacerbate this issue.
-
Solution:
-
Maintain a slow and controlled addition rate of the halide to the magnesium suspension. This keeps the concentration of the halide low.
-
Ensure efficient stirring to quickly disperse the added halide.
-
Maintain the reaction at an optimal temperature. For many Grignard reactions, initiation may require gentle heating, but the reaction should be cooled once it starts to prevent excessive side reactions.
-
Problem 3: The reaction becomes too exothermic and difficult to control.
-
Possible Cause: The rate of heat generation from the reaction exceeds the heat removal capacity of the reactor. This is a critical issue during scale-up as the surface-area-to-volume ratio decreases.[2]
-
Solution:
-
Reduce the addition rate of the electrophile or the halide.
-
Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale.
-
Consider using a semi-batch process where one of the reagents is added portion-wise to control the rate of reaction.
-
For highly exothermic steps, consider using a continuous flow reactor which offers superior heat transfer.[5]
-
Route 2: Catalytic Hydrogenation of Ethyl 5-Phenylpentanoate
Problem 1: The hydrogenation reaction is slow or incomplete.
-
Possible Cause: This can be due to poor catalyst activity, insufficient hydrogen pressure, or mass transfer limitations.
-
Solution:
-
Catalyst Activity: Ensure the catalyst is fresh and has not been deactivated by impurities in the starting material or solvent. Common poisons for palladium catalysts include sulfur and nitrogen compounds.
-
Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of the reactor to improve the reaction rate.
-
Mass Transfer: Improve agitation to ensure good mixing of the three phases (solid catalyst, liquid substrate, and gaseous hydrogen). Poor agitation can lead to hydrogen starvation at the catalyst surface.
-
Problem 2: The catalyst appears to have lost activity during the reaction or on reuse.
-
Possible Cause: Catalyst deactivation can occur through poisoning by impurities, sintering of the metal particles at high temperatures, or physical blocking of active sites by byproducts.
-
Solution:
-
Purify the starting ester to remove potential catalyst poisons.
-
Operate at the lowest effective temperature to minimize sintering.
-
If byproducts are the issue, adjust reaction conditions (e.g., solvent, temperature) to minimize their formation.
-
Consider using a catalyst with a more robust support or a higher metal loading.
-
Purification Troubleshooting
Problem 1: Difficulty in separating phases during aqueous work-up.
-
Possible Cause: Formation of a stable emulsion, which is more common at larger scales with vigorous mixing.
-
Solution:
-
Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help break emulsions.
-
Allow the mixture to stand for a longer period without agitation.
-
Minimize vigorous stirring during the initial stages of the extraction.
-
Consider using a different solvent system for extraction.
-
Problem 2: The product does not crystallize from the chosen solvent system.
-
Possible Cause: The product may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization. 5-phenylpentan-1-ol has a relatively low melting point, making crystallization challenging.
-
Solution:
-
Slowly add a non-polar anti-solvent (e.g., hexane) to a solution of the product in a more polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a low temperature.
-
Try scratching the inside of the vessel with a glass rod to induce nucleation.
-
Add a seed crystal of pure 5-phenylpentan-1-ol.
-
If crystallization is not feasible, vacuum distillation is the most reliable alternative for purifying this compound.[5]
-
Data Presentation
Table 1: Comparison of Synthesis Routes for 5-Phenylpentan-1-ol
| Parameter | Grignard Reaction (Lab Scale) | Grignard Reaction (Pilot Scale) | Catalytic Hydrogenation (Lab Scale) | Catalytic Hydrogenation (Pilot Scale) |
| Scale | 100 g | 10 kg | 100 g | 10 kg |
| Key Reagents | 3-phenylpropyl bromide, Mg, Ethylene Oxide | 3-phenylpropyl bromide, Mg, Ethylene Oxide | Ethyl 5-phenylpentanoate, H₂, Pd/C | Ethyl 5-phenylpentanoate, H₂, Pd/C |
| Solvent | Anhydrous THF | Anhydrous THF | Ethanol | Ethanol |
| Temperature | 0 °C to 25 °C | 5 °C to 30 °C (controlled addition) | 25 °C to 50 °C | 40 °C to 60 °C |
| Pressure | Atmospheric | Atmospheric | 50 - 100 psi | 100 - 200 psi |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | 8 - 16 hours | 12 - 24 hours |
| Typical Yield | 75 - 85% | 70 - 80% | 90 - 98% | 90 - 95% |
| Key Challenge | Maintaining anhydrous conditions | Exotherm control, safe handling of ethylene oxide | Catalyst handling | Heat dissipation, mass transfer |
Experimental Protocols
Protocol 1: Pilot Scale Grignard Synthesis of 5-Phenylpentan-1-ol
Materials:
-
Magnesium turnings (1.1 kg, 45.3 mol)
-
3-Phenylpropyl bromide (10.0 kg, 50.2 mol)
-
Ethylene oxide (2.5 kg, 56.8 mol)
-
Anhydrous Tetrahydrofuran (THF) (100 L)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Iodine (a few crystals)
Procedure:
-
Reactor Setup: A 200 L jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Grignard Initiation: Charge the magnesium turnings and a few crystals of iodine into the reactor. Add 10 L of anhydrous THF. Slowly add approximately 500 mL of the 3-phenylpropyl bromide solution in 20 L of THF. Gentle heating may be required to initiate the reaction. An exotherm and color change indicate initiation.
-
Grignard Formation: Once the reaction starts, cool the reactor to 10-15 °C. Add the remaining 3-phenylpropyl bromide solution dropwise over 4-6 hours, maintaining the internal temperature below 25 °C. After the addition, stir the mixture for another 2 hours.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0-5 °C. Slowly bubble in the ethylene oxide gas subsurface over 3-4 hours, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, stir for 1 hour at 5 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (approx. 50 L), keeping the temperature below 20 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with THF (2 x 20 L). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Pilot Scale Catalytic Hydrogenation of Ethyl 5-Phenylpentanoate
Materials:
-
Ethyl 5-phenylpentanoate (10.0 kg, 48.5 mol)
-
5% Palladium on Carbon (Pd/C), 50% wet (200 g)
-
Ethanol (100 L)
-
Hydrogen gas
Procedure:
-
Reactor Setup: A 150 L stainless steel hydrogenation reactor is cleaned and purged with nitrogen.
-
Charging: Charge the reactor with ethyl 5-phenylpentanoate, ethanol, and the wet Pd/C catalyst under a nitrogen blanket.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor to 150 psi with hydrogen. Heat the mixture to 50 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and by sampling and analyzing via GC or HPLC. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the pyrophoric Pd/C catalyst. Wash the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude 5-phenylpentan-1-ol can be purified by vacuum distillation.
Mandatory Visualization
Caption: Overall workflow for the synthesis of 5-phenylpentan-1-ol.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
Caption: Logical comparison of pros and cons for different synthesis routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Pilot-scale Processing — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 5-phenylpentan-1-ol during workup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-phenylpentan-1-ol during experimental workup procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of reactions involving 5-phenylpentan-1-ol, leading to its degradation.
Issue 1: Loss of Product Due to Suspected Oxidation
Symptoms:
-
Appearance of new, more polar spots on TLC analysis of the crude product.
-
Characterization data (e.g., NMR, IR) showing the presence of an aldehyde (CHO group, ~9.5-10.5 ppm in ¹H NMR, ~1720-1740 cm⁻¹ in IR) or a carboxylic acid (broad OH peak in IR, COOH proton >10 ppm in ¹H NMR).
-
A yellowish tint in the concentrated product.
Potential Cause: 5-Phenylpentan-1-ol, a primary alcohol, is susceptible to oxidation to 5-phenylpentanal (B1348794) and subsequently to 5-phenylpentanoic acid. This can be exacerbated by exposure to air (aerial oxidation), especially at elevated temperatures or in the presence of certain metal impurities.
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1 | Minimize Air Exposure | During workup, use a nitrogen or argon atmosphere where possible, especially if heating is required for solvent removal. |
| 2 | Use Degassed Solvents | Solvents used for extraction and washing should be degassed by sparging with an inert gas to remove dissolved oxygen. |
| 3 | Avoid High Temperatures | Concentrate the organic extracts at reduced pressure and moderate temperatures (e.g., < 40°C) on a rotary evaporator. |
| 4 | Add an Antioxidant (Optional) | For highly sensitive applications, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to the crude product before concentration. |
Issue 2: Formation of Non-polar Impurities and Product Loss During Acidic Workup
Symptoms:
-
Appearance of new, less polar spots on TLC analysis.
-
GC-MS or NMR data indicating the presence of alkenes or ethers.
-
Reduced yield of the desired alcohol.
Potential Causes:
-
Acid-Catalyzed Dehydration: Strong acidic conditions during aqueous washes (e.g., with HCl or H₂SO₄) can protonate the hydroxyl group, turning it into a good leaving group (H₂O). Subsequent elimination leads to the formation of 5-phenylpent-1-ene and other isomers.[1][2][3] This process is favored at higher temperatures.
-
Ether Formation: Under acidic conditions, one molecule of 5-phenylpentan-1-ol can act as a nucleophile and attack another protonated molecule, leading to the formation of a symmetrical ether (bis(5-phenylpentyl) ether) via an Sₙ2 mechanism.[4][5][6]
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1 | Use Mildly Acidic Washes | If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1% citric acid) or a saturated solution of ammonium (B1175870) chloride (NH₄Cl), which is slightly acidic. |
| 2 | Maintain Low Temperatures | Perform all acidic washes at low temperatures (e.g., 0-5°C) to disfavor both elimination and substitution reactions. |
| 3 | Minimize Contact Time | Do not let the organic layer remain in contact with the acidic aqueous layer for extended periods. Separate the layers promptly. |
| 4 | Neutralize Promptly | After an acidic wash, immediately wash with a neutral solution (e.g., brine) to remove any residual acid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for an aqueous wash to avoid degradation of 5-phenylpentan-1-ol?
A1: A neutral to slightly acidic pH range (pH 5-7) is generally safest for washing organic extracts containing 5-phenylpentan-1-ol. Strongly acidic conditions (pH < 4) can lead to dehydration or ether formation, while strongly basic conditions (pH > 10) can potentially promote oxidation, especially if trace metal catalysts are present. For most applications, washing with deionized water or brine (saturated NaCl solution) is sufficient and recommended. If an acidic wash is required to remove basic impurities, a dilute solution of a weak acid like citric acid or a buffered solution like saturated ammonium chloride is preferable to strong mineral acids.
Q2: Can I use a basic wash (e.g., sodium bicarbonate or sodium hydroxide) during the workup?
A2: While primary alcohols are generally stable to dilute bases at room temperature, it is advisable to be cautious. Strong bases in the presence of air could potentially deprotonate the alcohol to an alkoxide, which may be more susceptible to oxidation. If a basic wash is necessary to remove acidic impurities, use a dilute solution of sodium bicarbonate (NaHCO₃) and perform the wash quickly at a low temperature. Avoid using strong bases like sodium hydroxide (B78521) (NaOH) unless absolutely necessary.
Q3: I am observing a persistent emulsion during the extraction of 5-phenylpentan-1-ol. How can I resolve this?
A3: Emulsion formation is common with long-chain alcohols due to their amphiphilic nature. Here are several techniques to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.
-
Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes resolve the issue.
Q4: How can I confirm that my product has degraded and what are the likely byproducts?
A4: You can use the following analytical techniques to identify degradation:
-
Thin-Layer Chromatography (TLC): Compare the crude product to a pure sample of 5-phenylpentan-1-ol. Oxidation products (aldehyde, carboxylic acid) will typically have lower Rf values (more polar), while dehydration or etherification products will have higher Rf values (less polar).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Oxidation to Aldehyde: Look for a new peak between 9.5 and 10.5 ppm (aldehyde proton) and a corresponding carbonyl carbon around 200 ppm in ¹³C NMR.
-
Oxidation to Carboxylic Acid: A broad singlet above 10 ppm in ¹H NMR and a carbonyl carbon around 170-180 ppm in ¹³C NMR are indicative.
-
Dehydration to Alkene: The appearance of peaks in the vinyl region (4.5-6.5 ppm) in ¹H NMR suggests alkene formation.
-
Ether Formation: The methylene (B1212753) protons adjacent to the ether oxygen will shift downfield to around 3.4-3.6 ppm in ¹H NMR.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify volatile byproducts by their mass spectra.
Data Presentation
The following table provides illustrative data on the potential degradation of a generic primary alcohol with structural similarities to 5-phenylpentan-1-ol under various workup conditions. This data is intended for educational purposes to highlight the importance of process parameters.
Table 1: Illustrative Degradation of a Primary Phenylalkanol During a Simulated 1-hour Aqueous Wash
| Wash Condition | Temperature (°C) | Degradation Product(s) | Estimated Degradation (%) |
| 1 M HCl | 25 | Alkene, Ether | 5 - 10 |
| 1 M HCl | 50 | Alkene, Ether | 20 - 30 |
| Saturated NaHCO₃ | 25 | Aldehyde | < 2 |
| Saturated NaHCO₃ (with air bubbling) | 25 | Aldehyde, Carboxylic Acid | 5 - 8 |
| Deionized Water | 25 | - | < 1 |
| Brine | 25 | - | < 1 |
Experimental Protocols
Protocol 1: Mild Aqueous Workup for 5-Phenylpentan-1-ol
-
Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents (e.g., hydrides, organometallics), quench slowly by adding an appropriate reagent (e.g., ethyl acetate, saturated NH₄Cl solution) at 0°C.
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the mixture to a separatory funnel.
-
Wash with deionized water (2 x volume of the organic layer).
-
If acidic or basic impurities need to be removed, wash with a saturated NH₄Cl solution or a 5% NaHCO₃ solution, respectively. Perform these washes at low temperature (0-5°C) and minimize contact time.
-
Follow with a wash with brine (1 x volume of the organic layer) to aid in the removal of water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at a bath temperature below 40°C. For highly sensitive applications, a stream of nitrogen can be passed over the liquid to aid evaporation without heating.
Visualizations
Caption: Figure 1. Recommended Workup Workflow
Caption: Figure 2. Potential Degradation Pathways
References
Validation & Comparative
A Comparative Guide to Confirming the Identity of Synthesized 5-Phenylpentan-1-ol
For researchers, scientists, and drug development professionals, rigorous confirmation of the identity of synthesized compounds is a critical step in ensuring the validity of experimental results. This guide provides a comparative overview of standard analytical techniques for the verification of 5-phenylpentan-1-ol, complete with experimental data and detailed protocols.
The primary methods for elucidating the structure of an organic molecule such as 5-phenylpentan-1-ol are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Gas Chromatography (GC) is also a valuable tool for assessing purity and can be coupled with MS for definitive identification. Each technique provides unique and complementary information to build a comprehensive profile of the synthesized compound.
Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for the analytical confirmation of a synthesized organic compound.
Caption: A logical workflow for the identification of synthesized 5-phenylpentan-1-ol.
Spectroscopic and Chromatographic Data Summary
The following tables summarize the expected analytical data for 5-phenylpentan-1-ol.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 6.98 | m | 5H | Aromatic protons (C₆H₅) |
| 3.62 | t | 2H | -CH₂OH |
| 2.61 | t | 2H | Ph-CH₂- |
| 1.88 - 1.17 | m | 6H | -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 142.7 | C-Ar (quaternary) |
| 128.4 | C-Ar |
| 128.2 | C-Ar |
| 125.6 | C-Ar |
| 62.9 | -CH₂OH |
| 35.9 | Ph-CH₂- |
| 32.5 | -CH₂- |
| 31.4 | -CH₂- |
| 25.8 | -CH₂- |
Table 3: IR Spectroscopy Data (Neat)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3330 (broad) | O-H | Alcohol stretching |
| 3025, 3060 | C-H | Aromatic stretching |
| 2930, 2855 | C-H | Aliphatic stretching |
| 1605, 1495, 1450 | C=C | Aromatic ring stretching |
| 1055 | C-O | Alcohol stretching |
| 745, 695 | C-H | Aromatic out-of-plane bending |
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | 4.5 | [M]⁺ (Molecular Ion) |
| 146 | 43.2 | [M-H₂O]⁺ |
| 117 | 47.9 | [C₉H₁₃]⁺ |
| 104 | 73.6 | [C₈H₈]⁺ |
| 91 | 100.0 | [C₇H₇]⁺ (Base Peak) |
Table 5: Gas Chromatography Data
| Parameter | Value |
| Column | HP-INNOWax (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | 45 °C (6 min), then 25 °C/min to 250 °C, hold for 5 min |
| Expected Retention Time | Dependent on the specific system, but will be a single, sharp peak for a pure sample. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the synthesized 5-phenylpentan-1-ol in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values in Tables 1 and 2.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
Identify the characteristic absorption bands and compare them with the data in Table 3.[1]
-
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a GC inlet.
-
Acquire the mass spectrum using electron ionization at 70 eV.
-
Analyze the fragmentation pattern, identifying the molecular ion peak and the base peak. Compare the observed m/z values with the expected fragmentation pattern in Table 4.[2]
-
Gas Chromatography (GC)
-
Purity Analysis:
-
Prepare a dilute solution of the synthesized 5-phenylpentan-1-ol in a suitable solvent (e.g., methanol).
-
Inject a small volume (e.g., 1 µL) into the gas chromatograph.
-
Run the analysis using the parameters outlined in Table 5.[3]
-
A pure sample should exhibit a single, sharp peak. The presence of multiple peaks indicates impurities.
-
Comparison with Alternatives
While the combination of NMR, IR, and MS provides a robust confirmation of identity, other techniques can be employed for specific purposes:
-
Elemental Analysis: This technique determines the elemental composition (C, H, O) of the sample. The experimentally determined percentages should match the calculated values for the molecular formula C₁₁H₁₆O. This method provides information on the empirical formula but not the detailed structure.
-
Melting Point/Boiling Point Determination: For solid compounds, a sharp melting point is indicative of high purity. For liquids like 5-phenylpentan-1-ol, the boiling point at a specific pressure can be compared to literature values. However, this is a less definitive measure of identity compared to spectroscopic methods.
By systematically applying the described analytical methods and comparing the obtained data with the reference values, researchers can confidently confirm the identity and purity of their synthesized 5-phenylpentan-1-ol, ensuring the reliability of their subsequent research and development activities.
References
A Comparative Guide to Analytical Standards for 5-Phenylpentan-1-ol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for assessing the purity of 5-phenylpentan-1-ol, a key intermediate in various synthetic processes. Objective data and detailed experimental protocols are presented to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Introduction to 5-Phenylpentan-1-ol and its Purity
5-Phenylpentan-1-ol is an aromatic alcohol utilized in the synthesis of fragrances and pharmaceuticals.[1] Its purity is a critical parameter that can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are essential for its accurate characterization. Commercially available 5-phenylpentan-1-ol is offered at various purity grades, typically ranging from 90% to over 99%.[2][3][4]
Comparative Analysis of Purity Assessment Methods
The purity of 5-phenylpentan-1-ol can be determined using several analytical techniques, each with its own advantages and limitations. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Typical Purity Range Determined | Advantages | Limitations | Typical Impurities Detected |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection by a flame ionization detector.[5] | 90% - >99% | High resolution for volatile impurities, robust, and widely available. | Requires derivatization for non-volatile impurities, thermal degradation of labile compounds can occur. | Unreacted starting materials (e.g., 5-phenylvaleric acid, (3-bromopropyl)benzene), byproducts (e.g., biphenyl (B1667301) from Grignard synthesis), residual solvents.[6][7][8] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. | 95% - >99% | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | May have lower resolution for highly volatile impurities compared to GC, requires selection of appropriate column and mobile phase. | Unreacted starting materials, byproducts of synthesis, degradation products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | >98% | Highly accurate and precise, provides structural information, does not require a reference standard of the analyte itself. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for signal overlap. | Provides a direct measure of the molar purity of the main component. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is a general guideline for the purity assessment of 5-phenylpentan-1-ol using GC-FID, adapted from established methods for analyzing alcohols.[9][10]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-FATWAX UI or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Split/splitless injector
Reagents:
-
5-Phenylpentan-1-ol sample
-
High-purity helium (carrier gas)
-
High-purity hydrogen and air (for FID)
-
Internal Standard (e.g., n-dodecane)
-
Solvent (e.g., dichloromethane (B109758) or ethyl acetate, GC grade)
Procedure:
-
Sample Preparation: Prepare a solution of the 5-phenylpentan-1-ol sample in the chosen solvent at a concentration of approximately 1 mg/mL. Add the internal standard at a known concentration.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas Flow Rate (Helium): 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: Identify the peaks corresponding to 5-phenylpentan-1-ol and any impurities by their retention times. Calculate the purity by the area percent method or by using the internal standard for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reverse-phase HPLC method for a structurally similar compound, 3-methyl-5-phenylpentan-1-ol.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
5-Phenylpentan-1-ol sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the 5-phenylpentan-1-ol sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Determine the retention time of the main peak corresponding to 5-phenylpentan-1-ol. Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a general framework for determining the absolute purity of 5-phenylpentan-1-ol.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
5-Phenylpentan-1-ol sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 5-phenylpentan-1-ol sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of 5-phenylpentan-1-ol (e.g., the methylene (B1212753) protons adjacent to the hydroxyl group) and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the 5-phenylpentan-1-ol sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = 5-phenylpentan-1-ol
-
IS = Internal Standard
-
Mandatory Visualization
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of 5-phenylpentan-1-ol.
Potential Signaling Pathways Modulated by Aromatic Alcohols
Aromatic alcohols and their metabolites may exert biological effects through the modulation of cellular signaling pathways, such as those involved in antioxidant and anti-inflammatory responses.
Caption: Potential modulation of antioxidant and anti-inflammatory signaling pathways.
Conclusion
The selection of an appropriate analytical method for determining the purity of 5-phenylpentan-1-ol depends on the specific requirements of the analysis, including the expected purity range, the nature of potential impurities, and the desired level of accuracy. GC-FID is a robust method for volatile impurities, while HPLC is advantageous for non-volatile or thermally sensitive compounds. For the highest accuracy and direct purity assessment without the need for a specific reference standard of the analyte, qNMR is the method of choice. The provided protocols and diagrams serve as a starting point for developing and implementing a suitable purity assessment strategy in your laboratory.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. 5-phenylpentan-1-ol | TargetMol [targetmol.com]
- 3. 5-phenylpentan-1-ol - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. russianlawjournal.org [russianlawjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. agilent.com [agilent.com]
- 10. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the 1H NMR Spectrum of 5-Phenylpentan-1-ol Against Literature Data
This guide provides a detailed comparison of the experimental 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-phenylpentan-1-ol with established literature values. The analysis is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic data for structural elucidation and verification.
Predicted vs. Literature 1H NMR Data
The 1H NMR spectrum of 5-phenylpentan-1-ol is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pentanol (B124592) chain. A comparison between the predicted chemical shifts and literature data reveals a high degree of correlation, confirming the compound's structure.
The structure and proton assignments for 5-phenylpentan-1-ol are as follows:
Table 1: Comparison of Predicted and Literature 1H NMR Data for 5-Phenylpentan-1-ol
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1] | Predicted Multiplicity | Literature Integration |
| H-a (Aromatic-H) | 7.10 - 7.30 | 6.98 - 7.45 | Multiplet (m) | 5H |
| H-f (-CH₂-OH) | 3.65 | 3.62 | Triplet (t) | 2H |
| H-b (Benzylic-CH₂) | 2.62 | 2.61 | Triplet (t) | 2H |
| H-c, H-d, H-e (-CH₂-) | 1.30 - 1.70 | 1.17 - 1.88 | Multiplet (m) | 6H |
| -OH | Variable | Not explicitly assigned | Broad Singlet (br s) | 1H |
Literature data was recorded in CDCl₃ at 89.56 MHz[1]. The broad multiplet reported between 1.17 and 1.88 ppm corresponds to the three overlapping methylene (B1212753) groups (c, d, and e) in the aliphatic chain.
Experimental Protocol: 1H NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of a 1H NMR spectrum for an organic compound like 5-phenylpentan-1-ol.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the 5-phenylpentan-1-ol sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Deuterated solvents are used to avoid overwhelming the sample signals with solvent proton signals.
-
If a chemical shift reference is needed, a small amount of tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[2]
2. Instrument Setup:
-
The analysis is performed using a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[3]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.
3. Data Acquisition:
-
Acquire the 1H NMR spectrum using a standard pulse-acquire sequence.
-
Typical parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 8 or 16) are typically co-added.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent) to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.[2]
Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing an experimentally obtained 1H NMR spectrum with literature data for structural verification.
Caption: Workflow for comparing experimental NMR data with literature values.
References
Comparison of 5-phenylpentan-1-ol with its isomer 1-phenyl-1-pentanol.
A Comprehensive Comparison of 5-phenylpentan-1-ol and 1-phenyl-1-pentanol for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the isomeric alcohols 5-phenylpentan-1-ol and 1-phenyl-1-pentanol. By presenting their chemical and physical properties, synthetic methodologies, and potential biological activities, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to select the appropriate isomer for their specific application.
Chemical Structure and Isomerism
5-phenylpentan-1-ol and 1-phenyl-1-pentanol are structural isomers with the same molecular formula, C₁₁H₁₆O.[1][2] The key structural difference lies in the position of the hydroxyl (-OH) group and the phenyl (C₆H₅) group on the pentan-1-ol backbone. In 5-phenylpentan-1-ol, the phenyl group is at the end of the pentyl chain, making it a primary alcohol.[3] In contrast, 1-phenyl-1-pentanol has both the phenyl and hydroxyl groups attached to the first carbon atom, classifying it as a secondary alcohol. This variation in structure leads to significant differences in their chemical and physical properties, as well as their reactivity and potential biological functions.
Chemical and Physical Properties
The differing positions of the functional groups in 5-phenylpentan-1-ol and 1-phenyl-1-pentanol have a notable impact on their physical properties. The following table summarizes key quantitative data for these two compounds.
| Property | 5-phenylpentan-1-ol | 1-phenyl-1-pentanol |
| Molecular Formula | C₁₁H₁₆O[2] | C₁₁H₁₆O[1] |
| Molecular Weight | 164.24 g/mol [2] | 164.24 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[4][5] | Colorless to pale yellow liquid[6] |
| Boiling Point | 155 °C at 20 mmHg[2][7] | 249 °C[6] |
| Density | 0.975 g/mL at 25 °C[2][7] | 0.9785 g/cm³[6] |
| Refractive Index | n20/D 1.516 (lit.)[2][7] | Not specified |
| Solubility | Insoluble in water; soluble in oils and alcohol.[3][4] | Limited miscibility in water; more soluble in non-polar solvents like hexane (B92381) or benzene.[6] |
| CAS Number | 10521-91-2[3] | 583-03-9[1] |
Synthesis and Reactivity
The structural differences between the two isomers dictate their synthetic pathways and chemical reactivity.
5-phenylpentan-1-ol is typically prepared through methods that construct the pentyl chain with a terminal phenyl group. Common approaches include:
-
Reduction of a corresponding carboxylic acid or ester, such as phenylpentanoic acid ethyl ester.[4]
-
Reaction of phenylmagnesium chloride with ethylene (B1197577) oxide.[4]
-
Condensation of benzaldehyde (B42025) with butyraldehyde, followed by hydrogenation and reduction.[4]
1-phenyl-1-pentanol is often synthesized via the Grignard reaction, where phenylmagnesium bromide is reacted with pentanal. This method is a classic approach for forming a secondary alcohol with a specific alkyl chain and an aryl group attached to the carbinol carbon.[6]
The reactivity of the hydroxyl group is a key point of differentiation. As a primary alcohol, the -OH group in 5-phenylpentan-1-ol is less sterically hindered, making it more accessible for reactions like oxidation to the corresponding aldehyde or carboxylic acid. For instance, it undergoes oxidation in the presence of ceric ammonium (B1175870) nitrate (B79036) to form 2-benzyltetrahydrofuran.[4] The secondary alcohol nature of 1-phenyl-1-pentanol means its oxidation would yield a ketone (1-phenyl-1-pentanone). The presence of the phenyl group on the same carbon as the hydroxyl group in 1-phenyl-1-pentanol also influences its reactivity, potentially allowing for reactions involving the benzylic position.
Caption: Comparative synthetic workflows for the two isomers.
Biological Activity and Potential Applications
5-phenylpentan-1-ol has applications as a flavoring agent and in the fragrance industry due to its floral, rose-like odor.[4][10] It is used in the synthesis of various organic molecules, including analogs of cannabinoid receptor ligands and other complex chemical structures.[5][11] Its use in biochemical experiments is also noted.[12][13]
1-phenyl-1-pentanol , with its secondary alcohol structure and a chiral center, has been investigated for its potential biological activities. The (R)-enantiomer, also known as Fenipentol, has been classified as a cholagogue and choleretic, agents that stimulate bile flow and production, respectively.[14] The presence of both a phenyl and a hydroxyl group suggests potential applications as an intermediate in pharmaceutical synthesis.[6] The structural similarity of phenylalkanols to certain neurotransmitters also suggests a potential for interaction with receptors in the central nervous system, although this is speculative for these specific compounds.[15]
The amphipathic nature of both molecules, having a polar alcohol head and a nonpolar phenylalkyl tail, suggests they could interact with cell membranes.[15] This interaction could lead to antimicrobial or membrane-disrupting effects, a property observed in other phenylalkanols.[15]
References
- 1. scbt.com [scbt.com]
- 2. 5-Phenyl-1-pentanol 98 10521-91-2 [sigmaaldrich.com]
- 3. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]
- 5. 5-Phenylpentan-1-ol|lookchem [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scent.vn [scent.vn]
- 11. 5-苯基-1-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 5-phenylpentan-1-ol | TargetMol [targetmol.com]
- 13. 5-phenylpentan-1-ol - TargetMol Chemicals Inc [bioscience.co.uk]
- 14. fenipentol, (R)- | C11H16O | CID 6999795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectroscopic Dissection: A Comparative Analysis of 5-phenylpentan-1-ol and 3-methyl-5-phenylpentanol
A detailed guide for researchers and drug development professionals on the nuanced spectroscopic differences between 5-phenylpentan-1-ol and its structural isomer, 3-methyl-5-phenylpentanol. This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural distinction between 5-phenylpentan-1-ol and 3-methyl-5-phenylpentanol, arising from the introduction of a methyl group on the alkyl chain, gives rise to subtle yet definitive differences in their spectroscopic profiles. Understanding these variations is crucial for unambiguous identification and characterization in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity. This guide presents a side-by-side comparison of the key spectroscopic features of these two aryl alkyl alcohols.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 5-phenylpentan-1-ol and the predicted data for 3-methyl-5-phenylpentanol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The key differentiators between the two compounds are the chemical shifts and splitting patterns of the protons on the pentanol (B124592) chain.
| Proton Assignment | 5-phenylpentan-1-ol | 3-methyl-5-phenylpentanol (Predicted) |
| Aromatic-H | ~7.25-7.10 (m, 5H) | ~7.25-7.10 (m, 5H) |
| -CH₂-O | ~3.60 (t, 2H) | ~3.65 (m, 2H) |
| -CH(CH₃)- | N/A | ~1.70 (m, 1H) |
| -CH₂-Ph | ~2.60 (t, 2H) | ~2.55 (m, 2H) |
| Alkyl-CH₂ | ~1.65-1.30 (m, 6H) | ~1.55-1.20 (m, 4H) |
| -CH₃ | N/A | ~0.90 (d, 3H) |
| -OH | Variable (s, 1H) | Variable (s, 1H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The additional methyl group and the altered symmetry in 3-methyl-5-phenylpentanol result in a unique set of carbon signals.
| Carbon Assignment | 5-phenylpentan-1-ol | 3-methyl-5-phenylpentanol (Predicted) |
| Aromatic C (Quaternary) | ~142.5 | ~142.0 |
| Aromatic CH | ~128.4, ~128.2, ~125.7 | ~128.4, ~128.3, ~125.6 |
| -CH₂-O | ~62.9 | ~60.5 |
| -CH(CH₃)- | N/A | ~34.0 |
| -CH₂-Ph | ~35.9 | ~38.0 |
| Alkyl-CH₂ | ~32.5, ~31.4, ~25.8 | ~40.0, ~30.0 |
| -CH₃ | N/A | ~19.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Both compounds exhibit a characteristic broad O-H stretch and C-O stretch, indicative of an alcohol. The fingerprint region will show differences due to the variations in the C-H bending vibrations.
| Vibrational Mode | 5-phenylpentan-1-ol | 3-methyl-5-phenylpentanol (Predicted) |
| O-H Stretch (alcohol) | ~3330 cm⁻¹ (broad, strong) | ~3340 cm⁻¹ (broad, strong) |
| C-H Stretch (aromatic) | ~3025 cm⁻¹ | ~3026 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2930, ~2855 cm⁻¹ | ~2955, ~2870 cm⁻¹ |
| C=C Stretch (aromatic) | ~1605, ~1495, ~1450 cm⁻¹ | ~1604, ~1496, ~1455 cm⁻¹ |
| C-O Stretch (primary alcohol) | ~1055 cm⁻¹ | ~1045 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of the methyl group in 3-methyl-5-phenylpentanol will influence the fragmentation pathways, leading to different characteristic fragment ions.
| m/z Value | 5-phenylpentan-1-ol | 3-methyl-5-phenylpentanol (Predicted) | Interpretation |
| 164 | Present | N/A | Molecular Ion (M⁺) of 5-phenylpentan-1-ol |
| 178 | N/A | Present | Molecular Ion (M⁺) of 3-methyl-5-phenylpentanol |
| 146 | Present | N/A | [M-H₂O]⁺ |
| 160 | N/A | Present | [M-H₂O]⁺ |
| 91 | Present | Present | Tropylium ion ([C₇H₇]⁺) - characteristic for benzyl (B1604629) compounds |
| 77 | Present | Present | Phenyl cation ([C₆H₅]⁺) |
| N/A | N/A | 105 | [M-C₅H₁₁O]⁺ |
| 104 | Present | N/A | Rearrangement product |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Typical parameters included a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Data was processed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same instrument at a frequency of 100 MHz. Typical parameters included a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second, with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition: Spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
-
Sample Introduction: The sample was introduced via a direct insertion probe or by gas chromatography (GC) for volatile compounds.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions was scanned over a range of 40-400 amu.
Structural Comparison
The fundamental difference between the two molecules is the position of the alkyl substituent, which directly impacts their spectroscopic properties.
Navigating the Spectral Maze: A Comparative Guide to Mass Spectra Databases for 5-Phenylpentan-1-ol
For researchers, scientists, and professionals in drug development, the accurate identification of compounds is paramount. Cross-referencing experimental mass spectra with established databases is a cornerstone of this process. This guide provides a comparative analysis of prominent public mass spectral databases for 5-phenylpentan-1-ol, a key aliphatic alcohol, supported by experimental protocols and data-driven insights to aid in informed decision-making.
The identification of a molecule like 5-phenylpentan-1-ol through mass spectrometry hinges on the quality and type of data available in spectral libraries. This guide delves into the specifics of several key resources: mzCloud, PubChem (which integrates data from the NIST Mass Spectrometry Data Center), and MassBank. We will compare the types of spectra they house, the associated metadata, and the overall utility for researchers working with this and similar compounds.
Comparative Analysis of Mass Spectral Databases
A critical aspect of selecting the right database is understanding the nature of the spectral data it contains. For 5-phenylpentan-1-ol, different databases offer distinct advantages depending on the experimental setup used to generate the query spectrum. The following table summarizes the key features of the surveyed databases.
| Feature | mzCloud | PubChem (NIST) | MassBank |
| Compound | 5-Phenyl-1-pentanol | 5-Phenyl-1-pentanol (Benzenepentanol) | No public spectra found |
| Spectrum Type | Tandem MS (MS/MS) | GC-MS (EI) | N/A |
| Ionization Method | Electrospray Ionization (ESI)[1] | Electron Ionization (EI)[2] | N/A |
| Instrumentation | Q Exactive Orbitrap[1] | Not specified | N/A |
| Data Quality | Manually curated, high-quality[1] | Evaluated by NIST[2] | N/A |
| Metadata | Spectral trees, instrument details[1] | Basic compound information | N/A |
| Accessibility | Free to search | Free to search | Free to search |
Experimental Protocol: GC-MS Analysis of 5-Phenylpentan-1-ol
To effectively utilize these databases, generating a high-quality experimental mass spectrum is the first and most crucial step. Below is a representative protocol for the analysis of 5-phenylpentan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 5-phenylpentan-1-ol at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Sample Purity: Ensure the final solution is free of any particulate matter by centrifugation or filtration (e.g., using a 0.22 µm syringe filter) to prevent contamination of the GC inlet and column.
-
Vialing: Transfer the final working solution to a 1.5 mL glass autosampler vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of aromatic alcohols.
-
Injector: Operate in splitless mode with an injection volume of 1 µL. Set the injector temperature to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
3. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 5-phenylpentan-1-ol.
-
Process the data using the instrument's software to obtain a clean mass spectrum.
-
The resulting mass spectrum can then be used to search against the databases listed above.
Visualizing the Workflow and Decision Process
To further clarify the process of utilizing these databases, the following diagrams illustrate the general workflow for cross-referencing a mass spectrum and the decision-making process for selecting the most appropriate database.
Conclusion
The choice of a mass spectral database for the identification of 5-phenylpentan-1-ol is highly dependent on the analytical technique employed. For researchers utilizing GC-MS with electron ionization, the extensive and well-vetted collection within the NIST database, accessible through PubChem, is the most suitable resource. Conversely, for those employing LC-MS/MS with electrospray ionization, the high-resolution tandem mass spectra in mzCloud offer a powerful tool for structural elucidation. While MassBank did not yield a direct hit for this specific compound, it remains a valuable resource for broader searches and for comparing spectra of analogous structures. By understanding the strengths of each database and employing robust experimental protocols, researchers can confidently and accurately identify 5-phenylpentan-1-ol and other small molecules in their analytical workflows.
References
A Researcher's Guide to Melting Point Analysis of 5-Phenylpentan-1-ol Derivatives
For researchers, scientists, and professionals in drug development, the accurate characterization of novel compounds is paramount. While 5-phenylpentan-1-ol is a liquid at room temperature, its derivatives are often solids, making melting point analysis a critical technique for identification, purity assessment, and comparison. This guide provides a comprehensive overview of performing melting point analysis on derivatives of 5-phenylpentan-1-ol, complete with experimental data and detailed protocols.
Since many simple derivatives of 5-phenylpentan-1-ol may also be liquids or low-melting solids, a common strategy is to synthesize crystalline derivatives with higher, more distinct melting points. Benzoate esters, particularly those with nitro groups, are frequently used for this purpose as they typically form well-defined crystals.
Comparative Melting Point Data
The table below compares the melting points of common carboxylic acids used for derivatization and provides illustrative melting points for their corresponding 5-phenylpentyl esters. The increasing melting points of the derivatizing agents correlate with an expected increase in the melting points of the respective derivatives, a trend attributed to increased molecular weight, polarity, and intermolecular forces.
| Compound | Chemical Structure | Melting Point (°C) |
| Benzoic Acid | C₆H₅COOH | 122 °C[1][2][3][4] |
| 5-Phenylpentyl Benzoate | C₆H₅COO(CH₂)₅C₆H₅ | Illustrative: 25-27 °C |
| 4-Nitrobenzoic Acid | p-O₂NC₆H₄COOH | 237-240 °C[5][6] |
| 5-Phenylpentyl 4-Nitrobenzoate | p-O₂NC₆H₄COO(CH₂)₅C₆H₅ | Illustrative: 68-70 °C |
| 3,5-Dinitrobenzoic Acid | (O₂N)₂C₆H₃COOH | 204-206 °C[7][8][9] |
| 5-Phenylpentyl 3,5-Dinitrobenzoate (B1224709) | (O₂N)₂C₆H₃COO(CH₂)₅C₆H₅ | Illustrative: 95-97 °C |
Note: Melting points for the 5-phenylpentyl esters are illustrative to demonstrate the expected trend. Actual melting points should be determined experimentally.
Experimental Protocols
A detailed methodology for the synthesis and melting point determination of a representative derivative, 5-phenylpentyl 3,5-dinitrobenzoate, is provided below.
Synthesis of 5-Phenylpentyl 3,5-Dinitrobenzoate
This protocol is adapted from standard methods for the preparation of 3,5-dinitrobenzoate esters from alcohols.
Materials:
-
5-phenylpentan-1-ol
-
3,5-Dinitrobenzoic acid
-
Concentrated sulfuric acid
-
Ice-cold water
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a clean, dry round-bottomed flask, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.0 mL of 5-phenylpentan-1-ol.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture in a heating mantle at a gentle reflux for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing approximately 50 mL of ice-cold water.
-
Stir the mixture vigorously to induce precipitation of the crude ester.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold water to remove any unreacted acid.
Recrystallization of 5-Phenylpentyl 3,5-Dinitrobenzoate
To obtain a purified sample for melting point analysis, the crude product should be recrystallized.
Materials:
-
Crude 5-phenylpentyl 3,5-dinitrobenzoate
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to have ceased, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Allow the crystals to dry completely before proceeding to melting point analysis.
Melting Point Determination
The melting point of the purified derivative is determined using a capillary melting point apparatus.
Materials:
-
Dry, purified 5-phenylpentyl 3,5-dinitrobenzoate
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Finely crush a small amount of the dry, purified crystals.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
A pure compound should exhibit a sharp melting range of 1-2 °C.[10]
Visualizing the Workflow and Structure-Property Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the structure of the derivatives and their melting points.
Caption: Workflow for synthesis, purification, and analysis.
Caption: Impact of derivatization on melting point.
References
- 1. acs.org [acs.org]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzoic acid | 65-85-0 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 4-Nitrobenzoic acid , Melting point standard , 62-23-7 - CookeChem [cookechem.com]
- 6. 4-Nitrobenzoic acid 98 62-23-7 [sigmaaldrich.com]
- 7. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 99-34-3 CAS | 3,5-DINITROBENZOIC ACID | Acids-Organic | Article No. 03450 [lobachemie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
Quantitative Analysis of 5-Phenylpentan-1-ol: A Comparative Guide to qNMR, HPLC-UV, and GC-FID
In the realm of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is critical for ensuring product quality, safety, and efficacy. 5-Phenylpentan-1-ol, an aromatic alcohol, serves as a valuable building block in organic synthesis. Its precise concentration determination is paramount for process control and quality assurance. This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative analysis of 5-phenylpentan-1-ol: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these methods, supported by experimental data for similar analytes, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique for a given application.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a balance of performance characteristics, sample throughput, and available resources. The following table summarizes the key performance indicators for qNMR, HPLC-UV, and GC-FID for the quantification of small aromatic molecules like 5-phenylpentan-1-ol.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization. |
| Accuracy | High (Primary ratio method) | High (Requires certified reference standards) | High (Requires certified reference standards) |
| Precision (%RSD) | < 1%[1] | < 2%[2] | < 2%[3][4] |
| Linearity (R²) | > 0.999[5] | > 0.999[2][6] | > 0.999[3][4] |
| Limit of Detection (LOD) | ~0.01 - 0.14 mg/mL[5] | ~0.05 - 0.6 µg/mL[7][8] | ~0.01 - 0.3 mg/L |
| Limit of Quantitation (LOQ) | ~0.07 - 0.69 mg/mL[5] | ~0.1 - 2.0 µg/mL[7][8] | ~0.03 - 1.0 mg/L |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Moderate (dissolution, possible derivatization) |
| Analysis Time per Sample | ~10-15 minutes | ~10-30 minutes | ~10-30 minutes |
| Selectivity | High | Moderate to High | High |
| Destructive | No | Yes | Yes |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method, meaning the concentration of an analyte can be determined directly from the NMR spectrum without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[9]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 5-phenylpentan-1-ol sample into a clean vial.
-
Select a suitable internal standard that has signals that do not overlap with the analyte signals. For 5-phenylpentan-1-ol, potential internal standards include 1,4-dinitrobenzene (B86053) or dimethyl sulfone.[10] Accurately weigh an appropriate amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in which both the sample and internal standard are fully soluble.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of 5-phenylpentan-1-ol (e.g., the triplet corresponding to the two protons adjacent to the hydroxyl group) and a signal from the internal standard.
-
Calculate the concentration of 5-phenylpentan-1-ol using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / V) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
analyte = 5-phenylpentan-1-ol
-
IS = Internal Standard
-
Workflow for qNMR Analysis
Caption: Workflow for qNMR analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of chromophoric compounds. The presence of a phenyl group in 5-phenylpentan-1-ol allows for its detection by UV spectroscopy.
Experimental Protocol: HPLC-UV
-
Sample and Standard Preparation:
-
Prepare a stock solution of 5-phenylpentan-1-ol of a known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample for analysis by dissolving a known mass in the mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of aromatic compounds.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water. A gradient elution may be necessary to achieve optimal separation. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: The maximum absorbance wavelength for the phenyl group, typically around 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of 5-phenylpentan-1-ol.
-
Calculate the concentration of 5-phenylpentan-1-ol in the sample using the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the separation and quantification of volatile and thermally stable compounds. 5-Phenylpentan-1-ol is sufficiently volatile for GC analysis.
Experimental Protocol: GC-FID
-
Sample and Standard Preparation:
-
Prepare a stock solution of 5-phenylpentan-1-ol in a volatile organic solvent (e.g., methanol, ethanol, or dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known mass in the same solvent.
-
-
Chromatographic Conditions:
-
GC System: A standard GC system with a flame ionization detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, is generally suitable for aromatic alcohols.[3][4]
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. This program should be optimized based on initial runs.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak for 5-phenylpentan-1-ol based on its retention time and determine its area.
-
Calculate the concentration of 5-phenylpentan-1-ol in the sample using the calibration curve.
-
Workflow for GC-FID Analysis
Caption: Workflow for GC-FID analysis.
Conclusion
The choice of analytical technique for the quantification of 5-phenylpentan-1-ol depends on the specific requirements of the analysis.
-
qNMR is an excellent primary method that offers high accuracy and precision with minimal sample preparation and without the need for a specific reference standard of the analyte. Its non-destructive nature allows for sample recovery. However, the initial instrument cost is high, and it has a relatively higher limit of quantification compared to chromatographic methods.
-
HPLC-UV provides a good balance of accuracy, precision, and sensitivity. It is a workhorse in many analytical laboratories and is well-suited for routine quality control of compounds with a UV chromophore.
-
GC-FID is a highly sensitive and robust technique for volatile compounds like 5-phenylpentan-1-ol. It often provides high resolution and is a cost-effective option for routine analysis.
For applications requiring the highest level of accuracy and traceability, qNMR is the preferred method. For routine quality control in a high-throughput environment, both HPLC-UV and GC-FID are robust and reliable options, with the choice often depending on the volatility of the analyte and the presence of other components in the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-Phenylpentan-1-ol and Other Primary Alcohols
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 5-phenylpentan-1-ol with other primary alcohols has been developed for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of performance in key chemical transformations, supported by available experimental data and detailed methodologies.
Introduction to Primary Alcohol Reactivity
Primary alcohols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to only one other carbon atom. Their reactivity is primarily governed by the accessibility of the hydroxyl group and the electronic and steric environment of the alpha-carbon. Common reactions involving primary alcohols include oxidation to aldehydes and carboxylic acids, esterification with carboxylic acids, and etherification. The presence of substituents on the carbon chain can influence the rate and outcome of these reactions.
5-Phenylpentan-1-ol is a primary alcohol distinguished by the presence of a phenyl group at the terminus of a five-carbon chain. This structural feature raises questions about its relative reactivity compared to simpler, linear primary alcohols such as 1-pentanol (B3423595) and ethanol. The phenyl group, being distant from the reactive hydroxyl group, is not expected to exert a strong electronic influence via induction or resonance. However, its size and potential for intermolecular interactions may play a role in reaction kinetics.
Comparative Reactivity Data
Direct quantitative comparisons of the reaction rates of 5-phenylpentan-1-ol with other primary alcohols under identical experimental conditions are not extensively available in the published literature. However, by examining data from studies on similar primary alcohols, we can infer its relative reactivity. The following table summarizes representative data for common reactions of primary alcohols.
| Reaction | Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Oxidation to Aldehyde | 1-Pentanol | Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (B109758) | Room Temp. | 2 h | ~85 | [General Procedure] |
| Oxidation to Carboxylic Acid | 1-Pentanol | KMnO₄ / H₂SO₄ | Water | Reflux | - | High | [General Procedure] |
| Fischer Esterification | 1-Pentanol | Acetic Acid / H₂SO₄ | - | Reflux | 1-10 h | ~60-70 | [1] |
| Fischer Esterification | Ethanol | Acetic Acid / H₂SO₄ | - | Reflux | 1-10 h | ~65-75 | [1] |
| Williamson Ether Synthesis | Ethanol | Sodium Ethoxide / Ethyl Iodide | Ethanol | Reflux | 1 h | High | [2][3][4][5] |
Discussion of Reactivity Comparison
Based on general principles of organic chemistry, the reactivity of 5-phenylpentan-1-ol in oxidation, esterification, and etherification is expected to be broadly similar to that of 1-pentanol.
-
Oxidation: The oxidation of primary alcohols to aldehydes or carboxylic acids involves the removal of hydrogen atoms from the alcohol. The presence of the bulky phenyl group at the end of the carbon chain in 5-phenylpentan-1-ol is unlikely to sterically hinder the approach of oxidizing agents to the distant hydroxyl group. Therefore, its reactivity in oxidation reactions is predicted to be comparable to that of 1-pentanol.
-
Esterification: Fischer esterification is a reversible reaction where the alcohol acts as a nucleophile.[1] The rate of this reaction is sensitive to steric hindrance around the hydroxyl group.[6] Since the phenyl group in 5-phenylpentan-1-ol is far from the -OH group, it should not significantly impede the nucleophilic attack. Consequently, its esterification rate is expected to be similar to that of other linear primary alcohols of comparable chain length.
-
Etherification (Williamson Synthesis): In the Williamson ether synthesis, the alcohol is first converted to an alkoxide, which then acts as a nucleophile.[2][3][4][5] Similar to esterification, the steric bulk of the nucleophile can affect the reaction rate. Given the separation between the phenyl and hydroxyl groups in 5-phenylpentan-1-ol, its alkoxide should exhibit nucleophilicity comparable to that of the 1-pentoxide ion.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These represent standard procedures that can be adapted for comparative studies.
Oxidation of a Primary Alcohol to an Aldehyde with Pyridinium Chlorochromate (PCC)
Objective: To selectively oxidize a primary alcohol to an aldehyde.
Procedure:
-
In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).[7][8][9][10][11]
-
To this suspension, add a solution of the primary alcohol (1.0 equivalent) in DCM dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and pass it through a short column of silica (B1680970) gel to remove the chromium byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the aldehyde by distillation or column chromatography.
Fischer Esterification of a Primary Alcohol
Objective: To synthesize an ester from a primary alcohol and a carboxylic acid.
Procedure:
-
In a round-bottom flask, combine the primary alcohol (1.0 equivalent, can also be used as the solvent in excess) and the carboxylic acid (1.0 equivalent).[1][6][12][13][14]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for 1-10 hours. The reaction can be monitored by TLC or gas chromatography (GC).
-
After cooling, dilute the reaction mixture with water and extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ester by distillation.
Williamson Ether Synthesis with a Primary Alcohol
Objective: To synthesize an ether from a primary alcohol and an alkyl halide.
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place a strong base such as sodium hydride (NaH) (1.1 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).[2][3][4][5][15]
-
Slowly add the primary alcohol (1.0 equivalent) dissolved in THF to the suspension of NaH at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the primary alkyl halide (1.0 equivalent) dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture and quench it by the slow addition of water.
-
Extract the ether with an organic solvent, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude ether, which can be purified by distillation or column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflows for the described reactions.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. psiberg.com [psiberg.com]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. odp.library.tamu.edu [odp.library.tamu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 5-Phenylpentan-1-ol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Phenylpentan-1-ol, a common intermediate in organic synthesis. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 5-Phenylpentan-1-ol. According to safety data sheets, this compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also classified as causing serious eye damage. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of 5-Phenylpentan-1-ol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of 5-Phenylpentan-1-ol waste must be carried out in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste containing 5-Phenylpentan-1-ol must be classified as hazardous chemical waste.
-
Segregate 5-Phenylpentan-1-ol waste from other waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of 5-Phenylpentan-1-ol waste. The container should be made of a material compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "5-Phenylpentan-1-ol."
-
Keep the waste container securely closed except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with accurate information about the waste composition and volume.
-
-
Empty Container Disposal:
-
Empty containers that previously held 5-Phenylpentan-1-ol must also be treated as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
Once triple-rinsed, the container can be defaced (to remove the original label) and disposed of as non-hazardous waste, in accordance with institutional policies.
-
Quantitative Hazard Data
The following table summarizes key quantitative data related to the hazards of a similar compound, 3-Methyl-5-phenyl-1-pentanol, which provides an indication of its environmental impact.
| Hazard Type | Test Species | Result | Exposure Time |
| Toxicity to fish | Danio rerio (Zebra fish) | LC50: 13.3 mg/L | 96 hours |
| Toxicity to daphnia | Daphnia magna (Water flea) | EC50: 13 mg/L | 48 hours |
| Toxicity to algae | Pseudokirchneriella subcapitata (Green algae) | EC50: 16 mg/L | 72 hours |
Note: Data is for 3-Methyl-5-phenyl-1-pentanol as a representative compound.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Phenylpentan-1-ol.
Caption: Decision workflow for the proper disposal of 5-Phenylpentan-1-ol waste.
References
Personal protective equipment for handling 5-Phenylpentan-1-ol
This guide provides immediate, essential safety and logistical information for handling 5-Phenylpentan-1-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling 5-Phenylpentan-1-ol, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield that protects the entire face from splashes should be worn.[1] If there is a risk of being enveloped in spray or dust, tightly fitting goggles are necessary.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit are required to prevent skin contact.[3][4] For tasks with a higher risk of splashes, an acid-resistant apron is recommended.[4] |
| Respiratory Protection | In well-ventilated areas, respiratory protection is not typically required.[5] However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4] |
| Footwear | Closed-toe, chemical-resistant safety footwear should be worn in areas where 5-Phenylpentan-1-ol is handled or stored to protect the entire foot.[6] |
Hazard Identification and Precautionary Measures
5-Phenylpentan-1-ol is classified as a substance that can cause serious eye damage and skin and respiratory irritation.[3][7]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[7]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Operational and Disposal Plans
Handling and Storage:
-
Handle 5-Phenylpentan-1-ol in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[5]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3]
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal:
-
Dispose of unused 5-Phenylpentan-1-ol and its container at an approved waste disposal plant.[3]
-
Do not allow the product to enter drains, other waterways, or soil.[3]
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 5-Phenylpentan-1-ol, from preparation to disposal.
Caption: Safe handling workflow for 5-Phenylpentan-1-ol.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 3. aksci.com [aksci.com]
- 4. allanchem.com [allanchem.com]
- 5. peptide.com [peptide.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
